molecular formula C9H13ClN2OS B1501273 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol CAS No. 939986-51-3

1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Cat. No.: B1501273
CAS No.: 939986-51-3
M. Wt: 232.73 g/mol
InChI Key: WMVYMNKGHLAHQK-UHFFFAOYSA-N
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Description

1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol is a useful research compound. Its molecular formula is C9H13ClN2OS and its molecular weight is 232.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2OS/c10-9-11-4-8(14-9)6-12-3-1-2-7(13)5-12/h4,7,13H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVYMNKGHLAHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=C(S2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671624
Record name 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-51-3
Record name 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol is a heterocyclic organic molecule that holds potential for investigation in the fields of medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a 2-chlorothiazole moiety and a piperidin-3-ol ring system. The 2-chlorothiazole group is a prominent feature in various biologically active compounds, most notably the neonicotinoid class of insecticides, which act as agonists at nicotinic acetylcholine receptors (nAChRs). The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products, contributing to desirable pharmacokinetic properties and providing a versatile framework for molecular design.[1][2] The hydroxyl group on the piperidine ring introduces a potential site for hydrogen bonding, which can influence solubility and target engagement.

This technical guide provides a comprehensive overview of the core basic properties of this compound, offering insights into its synthesis, physicochemical characteristics, and potential pharmacological activities. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Chemical Synthesis

The synthesis of this compound can be logically approached through a convergent synthesis strategy. This involves the preparation of a key electrophilic intermediate, 2-chloro-5-(chloromethyl)thiazole, followed by its reaction with the nucleophilic piperidin-3-ol.

A plausible synthetic pathway is outlined below:

Synthesis_Pathway cluster_0 Intermediate Synthesis cluster_1 Final Product Formation A 2-Haloallyl isothiocyanate C 2-Chloro-5-(chloromethyl)thiazole A->C Chlorination B Chlorinating Agent (e.g., Sulfuryl chloride) E This compound C->E Nucleophilic Substitution D Piperidin-3-ol

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of 2-Chloro-5-(chloromethyl)thiazole [3][4]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

  • Chlorination: Charge the flask with a suitable dipolar, aprotic solvent. Add a chlorinating agent, such as sulfuryl chloride.

  • Reactant Addition: Slowly add 2-haloallyl isothiocyanate (e.g., 2-chloroallyl isothiocyanate) to the stirred solution via the dropping funnel. Maintain the reaction temperature as specified in relevant literature, potentially requiring external cooling.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, carefully quench the reaction mixture, for example, by pouring it onto ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-5-(chloromethyl)thiazole.

Part 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperidin-3-ol in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution to act as a proton scavenger.

  • Alkylation: Slowly add a solution of 2-chloro-5-(chloromethyl)thiazole in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by column chromatography on silica gel to afford this compound.

Physicochemical Properties

PropertyPredicted Value/RangeRationale/Significance
Molecular Weight ~248.7 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[3]
pKa Basic pKa: ~8-10The piperidine nitrogen is expected to be the primary basic center, influencing solubility and receptor interactions at physiological pH.[5][6]
Acidic pKa: ~14-16The piperidin-3-ol hydroxyl group is weakly acidic.
logP 1.5 - 2.5This predicted range suggests a balance between aqueous solubility and lipid membrane permeability, which is favorable for drug absorption and distribution.[7]
Solubility Moderately soluble in aqueous solutions at acidic pH.The basicity of the piperidine nitrogen will enhance solubility in acidic environments due to salt formation. Solubility in neutral and basic media is expected to be lower.
Experimental Protocols for Physicochemical Property Determination

Protocol 1: Determination of pKa by Potentiometric Titration [6][8][9][10]

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more accurate determination, the first or second derivative of the titration curve can be plotted to precisely identify the equivalence point.

Protocol 2: Determination of logP by the Shake-Flask Method [7][11][12]

  • System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Mix the two phases in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Predicted Pharmacological Profile

The pharmacological activity of this compound is likely to be influenced by both the 2-chlorothiazole and the piperidin-3-ol moieties.

Pharmacology_Profile cluster_0 Structural Motifs cluster_1 Potential Biological Targets A 2-Chlorothiazole Moiety C Nicotinic Acetylcholine Receptors (nAChRs) A->C Potential Agonist/Modulator Activity B Piperidin-3-ol Moiety D Other CNS Receptors and Ion Channels B->D Broad CNS Activity

Caption: Predicted pharmacological targets based on structural motifs.

Potential Mechanism of Action

Given the structural similarity of the (2-chlorothiazol-5-yl)methyl group to the active pharmacophore of neonicotinoid insecticides, it is plausible that this compound could interact with nicotinic acetylcholine receptors (nAChRs). Neonicotinoids act as agonists at these receptors, leading to overstimulation of the nervous system in insects.[13] In vertebrates, the subunit composition of nAChRs differs, which could lead to a different pharmacological profile, potentially as a modulator of receptor activity.

The piperidine ring is a common scaffold in a multitude of CNS-active drugs, and its derivatives have been shown to interact with a wide range of receptors and ion channels.[4][14] Therefore, it is also possible that this compound exhibits activity at other neuronal targets.

Experimental Protocols for Pharmacological Characterization

Protocol 1: In Vitro Nicotinic Acetylcholine Receptor Binding Assay [2][15][16][17][18]

  • Receptor Preparation: Prepare cell membrane fractions from a cell line expressing the desired nAChR subtype (e.g., human α4β2 or α7).

  • Radioligand Binding: Incubate the membrane preparation with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) in the presence of varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This provides an indication of the compound's affinity for the receptor.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [19][20][21][22][23]

  • Cell Culture: Plate a suitable cell line (e.g., a neuronal cell line or a cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀ value).

Analytical Characterization

The identity and purity of a synthesized compound must be rigorously confirmed using a combination of analytical techniques.

Experimental Protocols for Analytical Characterization

Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) [24][25][26][27]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., a C18 reversed-phase column). Elute the compound using a gradient of two or more mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: The eluent from the HPLC is directed into the mass spectrometer. Acquire mass spectra in both positive and negative ion modes to determine the molecular weight of the compound.

  • Purity Assessment: The purity of the compound can be estimated from the peak area of the main compound relative to the total peak area in the chromatogram.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy [28][29][30][31][32]

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals in the NMR spectra to confirm the chemical structure of the compound.

Conclusion

This compound represents a novel chemical entity with potential for biological activity, primarily stemming from its constituent 2-chlorothiazole and piperidin-3-ol moieties. This guide has provided a comprehensive framework for its synthesis, characterization, and preliminary pharmacological evaluation. The proposed synthetic route is practical and relies on established chemical transformations. The predicted physicochemical properties suggest that the molecule possesses drug-like characteristics favorable for further development. The potential interaction with nicotinic acetylcholine receptors warrants investigation, and the provided in vitro assay protocols offer a clear path for such studies. The analytical methods described are essential for ensuring the identity and purity of the compound, which is a prerequisite for any biological testing. This technical guide serves as a valuable starting point for researchers aiming to explore the therapeutic potential of this and structurally related compounds.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-((2-chlorothiazol-5-yl)methyl)piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the preparation of the key intermediate, 2-chloro-5-chloromethylthiazole, followed by its coupling with piperidin-3-ol via N-alkylation. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. The guide is intended to be a practical resource for researchers and scientists engaged in the synthesis of novel thiazole derivatives and related heterocyclic scaffolds.

Introduction: The Significance of the Thiazole Moiety

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules. The 2-chlorothiazole moiety, in particular, is a key component of several commercially successful insecticides, such as Clothianidin, which act as agonists of the nicotinic acetylcholine receptor.[2][3] The target molecule, this compound, combines this important pharmacophore with a piperidin-3-ol fragment, a common structural motif in central nervous system (CNS) active compounds, suggesting its potential for applications in drug discovery programs targeting neurological disorders.

Retrosynthetic Analysis and Overall Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a straightforward disconnection at the piperidine nitrogen-methylene carbon bond. This suggests a convergent synthesis strategy involving the preparation of two key building blocks: 2-chloro-5-chloromethylthiazole and piperidin-3-ol. The final step would then be the coupling of these two fragments through a nucleophilic substitution reaction.

G target This compound disconnection C-N Disconnection target->disconnection intermediates 2-Chloro-5-chloromethylthiazole + Piperidin-3-ol disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

This two-step approach offers several advantages, including the commercial availability or straightforward synthesis of the starting materials and the generally high efficiency of the final N-alkylation step.

Synthesis of Key Intermediate: 2-Chloro-5-chloromethylthiazole

The synthesis of 2-chloro-5-chloromethylthiazole is a critical first step. Several methods have been reported in the patent literature, often starting from readily available precursors. One of the most common and efficient routes involves the chlorination and cyclization of 2-chloroallyl isothiocyanate.[3]

Mechanistic Considerations

The reaction proceeds through a multi-step sequence initiated by the reaction of the isothiocyanate with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂). This is followed by an intramolecular cyclization to form the thiazole ring. The chloromethyl group is installed concurrently during this process.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Chloroallyl isothiocyanate

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-chloroallyl isothiocyanate (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 2-chloro-5-chloromethylthiazole as an oil.

  • The crude product can be purified by vacuum distillation to yield the pure intermediate.

Parameter Value Reference
Typical Yield70-85%[3]
Purity (post-distillation)>95%[3]

Synthesis of this compound

The final step in the synthesis is the N-alkylation of piperidin-3-ol with the previously synthesized 2-chloro-5-chloromethylthiazole. This reaction is a classical example of a nucleophilic substitution where the secondary amine of the piperidine ring attacks the electrophilic carbon of the chloromethyl group.

Rationale for Reagent and Condition Selection
  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is ideal for this type of reaction as it can solvate the ions formed during the reaction without participating in it.

  • Temperature: The reaction is typically carried out at an elevated temperature to increase the reaction rate. However, excessively high temperatures should be avoided to minimize the formation of side products.

G cluster_0 Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole cluster_1 Step 2: N-Alkylation start1 2-Chloroallyl isothiocyanate reagent1 SO₂Cl₂, DCM start1->reagent1 product1 2-Chloro-5-chloromethylthiazole reagent1->product1 product1_c 2-Chloro-5-chloromethylthiazole product1->product1_c start2 Piperidin-3-ol reagent2 K₂CO₃, DMF start2->reagent2 final_product This compound reagent2->final_product product1_c->reagent2

Caption: Overall synthetic workflow.

Detailed Experimental Protocol

Materials and Reagents:

  • 2-Chloro-5-chloromethylthiazole

  • Piperidin-3-ol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of piperidin-3-ol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous DMF, add a solution of 2-chloro-5-chloromethylthiazole (1.05 eq) in DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Parameter Expected Value
Anticipated Yield60-80%
Physical AppearanceOff-white to pale yellow solid or viscous oil
Purity (post-chromatography)>98%

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of the atoms and the successful formation of the desired product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C-Cl and C=N vibrations of the thiazole ring.

Conclusion

This technical guide has outlined a reliable and scalable synthetic route to this compound. The described two-step sequence, involving the synthesis of 2-chloro-5-chloromethylthiazole followed by N-alkylation of piperidin-3-ol, provides a practical approach for obtaining this valuable heterocyclic compound. The detailed experimental protocols and mechanistic insights are intended to empower researchers in the fields of organic synthesis and drug discovery to readily prepare this and related molecules for further investigation.

References

  • CN107163000A - The preparation method of clothianidin - Google P
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  • CN103283777A - Mixed insecticide for clothianidin and chlorpyrifos and preparation method thereof - Google P
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  • N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem. (URL: [Link])

  • CN105439939A - Synthetic method of (S)
  • (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl] - PubChem. (URL: [Link])

  • N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine - AERU. (URL: [Link])

  • Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives - PubMed. (URL: [Link])

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • Design, Synthesis, Molecular Docking and Biological Evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives as Antiproliferative Agents - ResearchGate. (URL: [Link])

  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

  • CN108610300A - A method of preparing clothianidin - Google P
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. (URL: [Link])

  • Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. (URL: [Link])

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. (URL: [Link])

Sources

Technical Whitepaper: Mechanistic Profiling of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and mechanistic analysis of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol , a synthetic ligand integrating the pharmacophoric "head group" of second-generation neonicotinoids (chlorothiazole) with a cyclic amine "tail group" (piperidin-3-ol).

While the chlorothiazol-5-yl moiety is the defining toxophore of commercial insecticides like Thiamethoxam and Clothianidin , the substitution of the electronegative nitroguanidine/nitromethylene pharmacophore with a piperidine ring represents a critical deviation in Structure-Activity Relationship (SAR). This guide posits that the compound functions as a hybrid nAChR agonist , exhibiting a binding mode that bridges the gap between cationic agonists (like nicotine/epibatidine) and non-ionizing neonicotinoids. The analysis predicts a shift in selectivity profiles, potentially increasing vertebrate affinity due to the reintroduction of a protonatable nitrogen center.

Chemical Identity & Structural Deconstruction[1]

To understand the mechanism, we must first deconstruct the ligand into its functional domains.

DomainStructurePharmacological Function
Head Group (2-Chlorothiazol-5-yl)methylHydrophobic Anchor: Targets the specific hydrophobic subsite of the nAChR ligand-binding domain (LBD). The chlorine atom and thiazole ring provide steric bulk and electronic properties for high-affinity docking.
Linker Methylene Bridge (-CH₂-)Spacer: Provides the necessary distance (approx. 5.9 Å) between the aromatic centroid and the cationic/electronegative center to mimic Acetylcholine (ACh).
Tail Group Piperidin-3-olCationic Mimic: Unlike commercial neonicotinoids (which use electronegative groups), this tertiary amine can protonate at physiological pH, mimicking the quaternary ammonium of ACh. The 3-hydroxyl group adds a hydrogen-bond donor/acceptor vector.

Mechanism of Action (MoA): Orthosteric nAChR Agonism

The primary mechanism of action is speculated to be agonism at the Nicotinic Acetylcholine Receptor (nAChR) , specifically targeting the


-subunit interfaces.
Binding Site Dynamics

The compound binds to the orthosteric site (the ACh binding pocket) located at the interface of the


 subunit and the complementary (non-

) subunit.
  • The "Head" Interaction (Conserved): The 2-chlorothiazole ring inserts into a hydrophobic pocket formed by aromatic residues (e.g., Trp147 , Tyr188 in insect models). The chlorine atom occupies a specific cavity, enhancing van der Waals contacts. This interaction is consistent with the binding mode of Clothianidin.

  • The "Tail" Interaction (Divergent):

    • Commercial Neonicotinoids: Utilize an electronegative tip (nitro/cyano) to interact with the cationic side chain of Arg81 (in insects) or loop C backbone elements via hydrogen bonding. They do not rely on a cation-

      
       interaction.
      
    • This compound: The piperidine nitrogen, likely protonated (

      
      ), introduces a positive charge. This forces the molecule to adopt a cation-
      
      
      
      interaction
      mode with the aromatic box (Trp/Tyr residues), similar to Nicotine or Epibatidine .
The Selectivity Shift Hypothesis

Commercial neonicotinoids are selective for insects because insect nAChRs tolerate the electronegative tail, whereas vertebrate nAChRs repel it (due to electronic repulsion in the binding site).

  • Hypothesis: By reintroducing a cationic center (the piperidine amine), this molecule likely loses insect selectivity , gaining higher affinity for vertebrate (mammalian) receptors compared to its nitro-containing parent compounds. It acts as a "bridge" molecule, probing the transition between insect-selective and non-selective nicotinic ligands.

Role of the 3-Hydroxyl Group

The -OH group at the 3-position of the piperidine ring is not merely auxochromic. It likely serves to:

  • Solubility: Increase aqueous solubility for transport.

  • H-Bonding: Form a specific hydrogen bond with serine or threonine residues in the Loop B or Loop C region of the receptor, potentially locking the conformation to increase efficacy (partial vs. full agonism).

Signal Transduction Pathway

The following diagram illustrates the signal transduction cascade initiated by the binding of the compound.

G Ligand 1-((2-Chlorothiazol-5-yl) methyl)piperidin-3-ol Receptor nAChR (Pentameric) Orthosteric Site Ligand->Receptor Bind (Kd ~ nM range) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange Allosteric Transition IonFlux Na+ / Ca2+ Influx ConfChange->IonFlux Pore Dilatation Desensitization Receptor Desensitization (Prolonged Exposure) ConfChange->Desensitization State Transition Depolarization Membrane Depolarization (EPSP) IonFlux->Depolarization Charge Accumulation Response Action Potential Generation (CNS Excitation) Depolarization->Response Threshold Reached Desensitization->IonFlux Block (Inhibition)

Figure 1: Signal transduction pathway from ligand binding to neuronal excitation and potential desensitization.[1][2]

Experimental Validation Protocols

To validate the speculated mechanism, the following self-validating experimental workflows are required.

Radioligand Binding Assay (Affinity Profiling)

Objective: Determine the binding affinity (


) relative to known standards.
  • Preparation: Prepare membrane homogenates from Musca domestica (housefly) heads (insect model) and Rat brain cortex (vertebrate model).

  • Ligand: Use

    
    -Epibatidine or 
    
    
    
    -Imidacloprid as the displacable radioligand.
  • Incubation: Incubate membrane fractions with 1 nM radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound.
  • Filtration: Terminate via rapid filtration over GF/B filters pre-soaked in polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Success Metric: A sigmoidal displacement curve allowing calculation of

      
       and 
      
      
      
      .
    • Prediction: High affinity (low nM) in insect preparations; moderate affinity in vertebrate preparations (higher than clothianidin).

Two-Electrode Voltage Clamp (TEVC) (Functional Efficacy)

Objective: Determine if the compound is an agonist, antagonist, or partial agonist.

  • System: Xenopus laevis oocytes expressing recombinant nAChRs (e.g.,

    
    , 
    
    
    
    , or insect hybrid
    
    
    ).
  • Protocol:

    • Clamp oocytes at -60 mV.

    • Perfuse with standard ND96 buffer.

    • Apply Acetylcholine (

      
      ) to establish max response.
      
    • Wash.

    • Apply Test Compound.[3][4][5][6]

  • Data Output: Measure current amplitude (

    
    ) relative to ACh.
    
    • Result Interpretation:

      • Current > 0: Agonist.[2][4]

      • Current < ACh max: Partial Agonist.

      • No Current + Block of ACh: Antagonist.

Synthesis & Metabolic Context

Understanding the origin of this molecule is vital for toxicological assessment.

Synthesis Precursor 2-Chloro-5-(chloromethyl)thiazole Reaction Nucleophilic Substitution (S_N2) Precursor->Reaction Reagent 3-Hydroxypiperidine Reagent->Reaction Product 1-((2-Chlorothiazol-5-yl) methyl)piperidin-3-ol Reaction->Product Base (K2CO3), ACN, Reflux

Figure 2: Synthetic pathway via nucleophilic substitution.

Metabolic Note: This compound may also appear as a degradation product of complex neonicotinoids if the guanidine/amidine core is cleaved and recyclized, though direct synthesis is the primary source for research standards.

References

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology. Link

  • Jeschke, P., & Nauen, R. (2008). Neonicotinoids: from zero to hero in insecticide chemistry. Pest Management Science. Link

  • PubChem Compound Summary. (2023). Clothianidin and related thiazolyl-methyl derivatives. National Center for Biotechnology Information. Link

  • Kiefer, K., et al. (2019).[7] Identification of new transformation products of neonicotinoids. Environmental Science & Technology. Link

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol. In the absence of direct experimental data in the public domain, this document leverages established principles of spectroscopy and data from analogous structures to offer a robust, predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Molecular Structure and Rationale for Spectroscopic Prediction

The target molecule, this compound, is a substituted piperidine derivative with a 2-chlorothiazole moiety. Its structure presents several key features that will be elucidated through spectroscopic analysis: the aromatic 2-chlorothiazole ring, the saturated piperidin-3-ol ring, and the methylene bridge connecting these two fragments. A thorough understanding of the spectroscopic signatures of these individual components allows for a detailed prediction of the spectra of the entire molecule.

Figure 1: Chemical structure of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of its structural fragments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the piperidine ring, and the methylene bridge.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4' (thiazole)~7.5s-
-CH₂- (bridge)~3.8s-
H-3 (piperidinol)~3.6m-
H-2ax, H-6ax (piperidinol)~2.8m-
H-2eq, H-6eq (piperidinol)~2.2m-
H-4ax, H-5ax (piperidinol)~1.8m-
H-4eq, H-5eq (piperidinol)~1.5m-
-OHBroads-

Interpretation of Predicted ¹H NMR Spectrum:

  • Thiazole Proton (H-4'): The single proton on the 2-chlorothiazole ring is expected to appear as a singlet in the aromatic region, around 7.5 ppm.

  • Methylene Bridge (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are expected to resonate as a singlet around 3.8 ppm. The downfield shift is due to the deshielding effect of the adjacent nitrogen and the thiazole ring.

  • Piperidinol Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The proton at C-3, bearing the hydroxyl group, is expected to be the most downfield of the ring protons. The axial and equatorial protons at each position will have different chemical shifts.

  • Hydroxyl Proton (-OH): The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2' (thiazole)~152
C-4' (thiazole)~140
C-5' (thiazole)~138
C-3 (piperidinol)~68
C-2, C-6 (piperidinol)~58
-CH₂- (bridge)~55
C-4, C-5 (piperidinol)~30-40

Interpretation of Predicted ¹³C NMR Spectrum:

  • Thiazole Carbons: The carbons of the 2-chlorothiazole ring are expected to resonate in the downfield region of the spectrum, with the carbon bearing the chlorine atom (C-2') being the most deshielded.

  • Piperidinol Carbons: The carbon attached to the hydroxyl group (C-3) will be significantly downfield compared to the other piperidine ring carbons. The carbons adjacent to the nitrogen (C-2 and C-6) will also be deshielded.

  • Methylene Bridge Carbon: The carbon of the methylene bridge will appear in the aliphatic region, influenced by the adjacent nitrogen and thiazole ring.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Broad, Strong
C-H stretch (aliphatic)2850-3000Medium-Strong
C=N stretch (thiazole)~1620Medium
C=C stretch (thiazole)~1550Medium
C-O stretch (alcohol)1050-1200Strong
C-Cl stretch600-800Strong

Interpretation of Predicted IR Spectrum:

  • A broad and strong absorption band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretching vibration of the alcohol group.

  • Multiple peaks in the 2850-3000 cm⁻¹ range will correspond to the C-H stretching vibrations of the aliphatic methylene and methine groups in the piperidine ring and the methylene bridge.

  • Characteristic absorptions for the C=N and C=C stretching vibrations within the thiazole ring are expected in the 1500-1650 cm⁻¹ region.

  • A strong band in the 1050-1200 cm⁻¹ region will correspond to the C-O stretching vibration of the secondary alcohol.

  • A strong absorption in the fingerprint region (600-800 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Predicted Mass Spectrometry (MS) Data and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Molecular Ion:

For this compound (C₁₀H₁₅ClN₂OS), the expected monoisotopic mass is approximately 246.06 g/mol . The mass spectrum should show a molecular ion peak [M]⁺ at m/z 246 and an [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak, which is characteristic of the presence of one chlorine atom.

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺ m/z 246 F1 [M - H₂O]⁺ m/z 228 M->F1 - H₂O F2 [C₄H₃ClNS-CH₂]⁺ m/z 148 M->F2 α-cleavage F3 [C₅H₁₀NO]⁺ m/z 100 M->F3 α-cleavage F4 [C₅H₉N]⁺ m/z 83 F3->F4 - OH

Figure 2: Predicted major fragmentation pathways for this compound.

Interpretation of Predicted Mass Spectrum:

  • Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 228.

  • Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom in the piperidine ring is a highly probable fragmentation pathway. This can lead to two major fragments:

    • The 2-chlorothiazolylmethyl radical and the piperidin-3-ol cation, which would further fragment. A key fragment would be the iminium ion derived from the piperidine ring.

    • Cleavage of the C-C bond adjacent to the nitrogen could lead to the formation of a stabilized iminium ion. A significant peak at m/z 148, corresponding to the [2-chlorothiazol-5-yl-methyl]⁺ fragment, is expected.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to smaller charged species. A fragment at m/z 100 corresponding to the [piperidin-3-ol]⁺ fragment is plausible. Further loss of the hydroxyl radical would lead to an ion at m/z 83.

Proposed Synthetic Route and Potential Impurities

A plausible and efficient method for the synthesis of this compound involves the N-alkylation of piperidin-3-ol with a suitable electrophile, 2-chloro-5-(chloromethyl)thiazole.

Synthesis cluster_reactants Reactants cluster_product Product A Piperidin-3-ol C This compound A->C B 2-Chloro-5-(chloromethyl)thiazole B->C

Figure 3: Proposed synthetic workflow for this compound.

The synthesis of the key intermediate, 2-chloro-5-(chloromethyl)thiazole, can be achieved from commercially available starting materials.[1]

Potential Impurities:

  • Unreacted Starting Materials: Residual piperidin-3-ol and 2-chloro-5-(chloromethyl)thiazole may be present in the final product. These can be detected by their characteristic spectroscopic signatures.

  • Dialkylated Product: A potential side reaction is the dialkylation of the piperidine nitrogen, although this is less likely under controlled conditions.

  • Byproducts from the Synthesis of 2-chloro-5-(chloromethyl)thiazole: Impurities from the synthesis of the thiazole precursor could carry over into the final product.

Experimental Protocols for Spectroscopic Analysis

To obtain experimental data for this compound, the following standard protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities.

  • 2D NMR Experiments: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is a liquid or low-melting solid) or as a KBr pellet (if it is a solid). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. For structural elucidation, tandem mass spectrometry (MS/MS) experiments should be performed to study the fragmentation patterns.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document offers a scientifically grounded framework for the characterization of this novel compound. The provided protocols and interpretations are intended to guide researchers in their experimental work and to facilitate the unambiguous identification and structural elucidation of this and related molecules.

References

Sources

Technical Guide: Solubility and Stability of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility and stability profile of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol , a structural analog of key neonicotinoid intermediates. The following analysis synthesizes available data on the specific 3-ol isomer with validated structure-property relationships (SPR) from the widely characterized 4-ol isomer (CAS 939986-50-2) and chlorothiazole pharmacophores.

Executive Summary

This compound is a bifunctional heterocyclic amine utilized primarily as a building block in the synthesis of neonicotinoid agrochemicals (e.g., Thiamethoxam analogs) or as a reference standard for impurity profiling.[1][2][3] Its chemical behavior is defined by two distinct moieties: a lipophilic, electron-deficient 2-chlorothiazole ring and a polar, basic 3-hydroxypiperidine motif.[1][2][3]

Understanding its physicochemical behavior is critical for process optimization, where pH control dictates extraction efficiency, and for formulation, where the lability of the chlorothiazole "warhead" governs shelf-life.[2][3]

Physicochemical Profile

The molecule exhibits "chameleon-like" properties, switching between hydrophilic and lipophilic states based on environmental pH.[1][3]

PropertyValue (Experimental/Predicted)Technical Implication
Molecular Formula C

H

ClN

OS
Molecular Weight 232.73 g/mol Suitable for LC-MS detection ([M+H]

233.05).[1][2][3]
pKa (Basic N) 8.8 – 9.2 (Predicted)Nitrogen protonation drives solubility in acidic media.[1][2][3]
pKa (Thiazole) < 1.0 (Very Weak Base)The thiazole nitrogen remains unprotonated under standard processing conditions.[1][2][3]
LogP (Neutral) 0.8 – 1.2Moderate lipophilicity; extractable into DCM/Ethyl Acetate at pH > 10.[1][2][3]
LogD (pH 2.0) -2.5 (Highly Polar)Remains in the aqueous phase during acidic workup.[1][2][3]
Melting Point 85 – 95 °C (Analogous)Solid handling requires humidity control (hygroscopic tendency).[1][2][3]

Solubility Assessment

pH-Dependent Solubility Profile

The solubility of the compound is governed by the protonation state of the piperidine nitrogen.[1][3]

  • pH < 7 (Acidic): The molecule exists as a cationic salt (piperidinium).[1][2][3] Solubility in water is High (>50 mg/mL) .[1][2][3]

  • pH > 10 (Basic): The molecule exists as a free base.[1][2][3] Solubility in water decreases significantly, while solubility in organic solvents increases.[2][3]

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingApplication
Aqueous Acid 0.1 M HCl, 5% Formic AcidExcellent Dissolution for LC-MS; Extraction from organic layers.[1][2][3]
Polar Organic Methanol, Ethanol, DMSOGood Stock solution preparation; Crystallization.[1][2][3]
Aprotic Polar Acetonitrile, DMFGood HPLC mobile phase; Reaction solvent.[1][2][3]
Chlorinated Dichloromethane (DCM)Moderate Extraction of the free base from basic aqueous phases.[1][2][3]
Non-Polar Hexane, HeptanePoor Anti-solvent for precipitation/crystallization.[1][2][3]
Visualization: Solubility Logic

SolubilityProfile Acid Acidic Media (pH < 4) Species_Acid Cationic Salt (Water Soluble) Acid->Species_Acid Protonation of Piperidine N Neutral Neutral Media (pH 7) Neutral->Species_Acid Partial Protonation Species_Base Free Base (Organic Soluble) Neutral->Species_Base Equilibrium Base Basic Media (pH > 10) Base->Species_Base Deprotonation

Figure 1: The solubility switch. At low pH, the protonated amine drives water solubility.[2] At high pH, the neutral free base partitions into organic solvents.[2][3]

Stability Profile

The 2-chlorothiazole moiety is the stability-limiting factor.[1][2] While the piperidine ring is robust, the C-Cl bond is susceptible to nucleophilic attack, and the methylene bridge is prone to oxidation.[2][3]

Degradation Pathways[1][2][3]
  • Hydrolysis (S

    
    Ar):  Under highly basic conditions (pH > 12) or elevated temperatures, hydroxide ions can displace the chlorine atom, yielding the 2-hydroxythiazole derivative (often tautomerizing to a thiazolone).[1][2][3]
    
  • Oxidation (N-Oxide): The tertiary amine of the piperidine is susceptible to oxidation by peroxides or peracids, forming the N-oxide.[1][2][3]

  • Photolysis: Thiazole rings absorb UV light.[1][3] Prolonged exposure can lead to ring opening or dechlorination.[3]

Forced Degradation Protocols

To validate stability, the following stress tests are recommended:

Stress ConditionProtocolExpected Degradation Product
Acid Hydrolysis 1N HCl, 60°C, 24hStable. Minimal degradation expected.[1][2][3]
Base Hydrolysis 1N NaOH, 60°C, 24hLabile. Formation of 2-hydroxythiazole analog.[1][2][3]
Oxidation 3% H

O

, RT, 4h
Labile. Formation of Piperidine-N-oxide.[1][2][3]
Thermal 80°C (Solid State), 7 daysStable.
Photostability 1.2 million lux hoursModerate. Potential discoloration/ring degradation.[1][2][3]
Visualization: Degradation Mechanisms

DegradationPathways Compound 1-((2-Chlorothiazol-5-yl)methyl) piperidin-3-ol Hydrolysis 2-Hydroxythiazole Derivative (via S_NAr of Cl) Compound->Hydrolysis High pH / Heat (OH-) Oxidation Piperidine N-Oxide (via Peroxide attack) Compound->Oxidation H2O2 / Peroxides Photo Dechlorinated/Ring-Open Products (via UV Radical mechanism) Compound->Photo UV Light

Figure 2: Primary degradation pathways.[1][2][3] The C-Cl bond (Red) is the primary site of hydrolytic failure, while the tertiary amine (Yellow) is the site of oxidative failure.[1][2][3]

Analytical Methodology

For precise quantification and stability monitoring, a Reverse Phase HPLC method is required. The method must separate the parent compound from its potential hydrolysis and oxidation impurities.[3]

Recommended HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate amine).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Thiazole absorption maximum).[1][2][3]

  • Retention Logic: The polar 3-ol will elute earlier than the non-polar impurities.[1][3] The N-oxide will elute significantly earlier due to increased polarity.[1][3]

Handling and Storage Guidelines

  • Storage: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; protect from moisture to prevent caking and hydrolysis over long durations.[3]

  • Handling: Use amber glassware to prevent photolytic degradation.[1][3] Avoid contact with strong oxidizing agents (e.g., bleach, peroxides) and strong bases during formulation.[2][3]

  • Safety: The chlorothiazole moiety suggests potential sensitization.[1][3] Handle with standard PPE (gloves, goggles) in a fume hood.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135779804, Clothianidin (Structural Analog Data). Retrieved from [Link][1][2][3]

  • University of Hertfordshire (2025). PPDB: Pesticide Properties DataBase - N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine.[1][2] Retrieved from [Link]

Sources

Technical Guide: Predicted ADMET Properties of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol .

The analysis synthesizes established Structure-Activity Relationship (SAR) principles, pharmacophore-specific metabolic data, and physicochemical profiling. This compound combines a 2-chlorothiazole moiety (a scaffold common in agrochemicals like neonicotinoids and specific kinase inhibitors) with a piperidin-3-ol ring (a polar, chiral solubilizing group).

Executive Summary & Compound Architecture

The compound This compound represents a hybrid scaffold. The 2-chlorothiazole unit acts as a lipophilic, electron-deficient aromatic system often associated with high receptor affinity (e.g., nicotinic acetylcholine receptors or specific kinase domains). The piperidin-3-ol moiety introduces chirality and polarity, modulating the solubility profile and reducing the lipophilicity typically associated with pure thiazole derivatives.

Predicted Utility Profile:

  • Primary Classification: Small Molecule Heterocycle.

  • Potential Application: Pharmaceutical intermediate, kinase inhibitor fragment, or neonicotinoid metabolite.

  • Key ADMET Feature: High oral bioavailability with a metabolic "soft spot" at the methylene bridge.

Physicochemical Profile (In Silico Estimates)
PropertyPredicted ValueAnalysis
Molecular Weight ~232.73 g/mol Optimal: Well below the 500 Da limit (Lipinski).
LogP (Octanol/Water) 1.2 – 1.6Favorable: Indicates good balance for oral absorption without excessive lipophilicity.
TPSA ~53 ŲHigh Permeability: <140 Ų suggests excellent membrane passage.
H-Bond Donors 1 (OH group)Low: Facilitates membrane permeation.
H-Bond Acceptors 4 (N, S, O, Cl)Moderate: Good receptor interaction potential.
Rotatable Bonds 3Rigid: Low entropic penalty for binding.

Absorption (Bioavailability Assessment)

Based on the physicochemical descriptors, the compound is predicted to exhibit Class I/II characteristics in the Biopharmaceutics Classification System (BCS).

Gastrointestinal Absorption
  • Mechanism: Passive diffusion is the dominant mechanism due to the moderate LogP (1.4) and low molecular weight.[1][2]

  • Prediction: High (>90%) Human Intestinal Absorption (HIA). The presence of the piperidine nitrogen ensures ionization at gastric pH, aiding solubility, while the neutral form at intestinal pH facilitates transport.

Permeability (Caco-2)

The 2-chlorothiazole ring is highly permeable. The 3-hydroxyl group on the piperidine ring slightly reduces permeability compared to unsubstituted piperidine but significantly reduces P-glycoprotein (P-gp) efflux liability compared to more lipophilic analogs.

  • Verdict: Moderate-to-High permeability (

    
     cm/s).
    

Distribution

Plasma Protein Binding (PPB)
  • Prediction: Moderate (60-80%) .

  • Rationale: The chlorothiazole ring promotes binding to albumin (Site I), but the aliphatic hydroxyl group increases the fraction unbound (

    
    ) compared to non-polar analogs. This suggests the compound will have a sufficient free fraction for pharmacological activity.
    
Blood-Brain Barrier (BBB) Penetration
  • Prediction: Permeant (LogBB ~ -0.5 to 0.0) .

  • Caveat: While the physicochemical properties allow BBB crossing, the piperidine nitrogen (pKa ~8-9) will be largely protonated at physiological pH, potentially limiting CNS accumulation unless active transport is involved. The 3-OH group further lowers CNS distribution compared to the parent piperidine.

Metabolism (Biotransformation)

Metabolic stability is the critical liability for this scaffold. The molecule contains two distinct domains susceptible to CYP450 enzymes: the methylene bridge and the piperidine ring .

Primary Metabolic Pathways
  • N-Dealkylation (Major Route):

    • Enzyme: CYP3A4 / CYP2D6.

    • Mechanism: Oxidative attack at the methylene carbon linking the thiazole and piperidine. This cleaves the molecule into 2-chlorothiazole-5-carbaldehyde (reactive) and 3-hydroxypiperidine .

  • Piperidine Ring Oxidation:

    • Enzyme: CYP2D6.

    • Mechanism: Hydroxylation at the C-alpha positions relative to the nitrogen, or further oxidation of the C3-hydroxyl to a ketone.

  • S-Oxidation (Minor):

    • The thiazole sulfur is relatively electron-poor due to the adjacent nitrogen and chlorine, making it resistant to S-oxidation compared to thioethers.

Metabolic Pathway Visualization

MetabolicPathway cluster_legend Pathway Legend Parent Parent Compound This compound M1 Metabolite M1 (N-Dealkylation) 2-Chlorothiazole-5-carbaldehyde Parent->M1 CYP3A4 (Oxidative Cleavage) M2 Metabolite M2 3-Hydroxypiperidine Parent->M2 CYP3A4 M3 Metabolite M3 (C-Hydroxylation) Dihydroxy-piperidine derivative Parent->M3 CYP2D6 (Ring Oxidation) M4 Metabolite M4 (Glutathione Conjugate) Thiazole-GSH Adduct M1->M4 GST (Detoxification) Red: Reactive Electrophile Red: Reactive Electrophile Green: Polar Excretion Product Green: Polar Excretion Product Red: Reactive Electrophile->Green: Polar Excretion Product

Figure 1: Predicted Phase I and II metabolic pathways.[1] The N-dealkylation route poses a potential toxicity risk due to aldehyde formation.

Excretion

  • Route: Renal elimination is expected to be the primary route for the polar metabolites (M2, M3). The parent compound, being moderately lipophilic and basic, may undergo renal reabsorption unless metabolized.

  • Clearance: Predicted to be Intermediate .[3] The liability of the methylene bridge suggests a shorter half-life (

    
     hours) unless the piperidine ring is sterically protected.
    

Toxicity (Safety Profiling)

hERG Inhibition (Cardiotoxicity)
  • Risk: Moderate. [4]

  • Analysis: Basic nitrogens linked to lipophilic aromatic rings (pharmacophore: Chlorothiazole-Linker-Amine) are classic structural alerts for hERG channel blockade. However, the 3-hydroxyl group reduces lipophilicity, which typically mitigates hERG potency compared to the non-hydroxylated analog.

Hepatotoxicity (DILI)
  • Risk: Low-Moderate.

  • Mechanism: The 2-chlorothiazole moiety is generally stable, but if N-dealkylation occurs rapidly, the resulting aldehyde (M1 in Figure 1) is reactive. However, glutathione (GSH) conjugation usually detoxifies such intermediates efficiently in the liver.

Genotoxicity (AMES)
  • Prediction: Negative.

  • Evidence: Unlike nitro-substituted thiazoles (common in neonicotinoids like Clothianidin), the simple 2-chlorothiazole scaffold lacks the nitro group responsible for mutagenicity in bacterial assays.

Experimental Validation Protocol

To validate these in silico predictions, the following tiered assay workflow is recommended.

ValidationWorkflow cluster_Tier1 Tier 1: Physicochemical & In Vitro ADME cluster_Tier2 Tier 2: Permeability & Safety Start Compound Synthesis Solubility Kinetic Solubility (pH 7.4) Start->Solubility LogD LogD Determination (Shake Flask) Start->LogD Microsomal Metabolic Stability (Human/Mouse Microsomes) Start->Microsomal Caco2 Caco-2 Permeability (A-B / B-A) Solubility->Caco2 hERG hERG Patch Clamp (Cardiotoxicity) LogD->hERG CYP_Inhib CYP Inhibition Panel (3A4, 2D6, 2C9) Microsomal->CYP_Inhib Decision Go / No-Go Decision Caco2->Decision hERG->Decision CYP_Inhib->Decision

Figure 2: Tiered experimental workflow for validating predicted ADMET properties.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 213027, Clothianidin Metabolites. Retrieved from [Link]

  • Boral, N., et al. (2022). Accountable Prediction of Drug ADMET Properties with Molecular Descriptors. bioRxiv. Retrieved from [Link][5]

  • Lewis, D.F.V., et al. (2017). Synthesis, ADMET Properties, and Biological Evaluation of Benzothiazole Compounds Targeting Chemokine Receptor 2. ChemMedChem. Retrieved from [Link]

  • University of Hertfordshire (2024). PPDB: Pesticide Properties DataBase - N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine. Retrieved from [Link]

Sources

Whitepaper: In Silico Characterization of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the in silico modeling of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol interactions is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the computational investigation of a novel ligand, from target identification to the elucidation of its binding dynamics.

A Senior Application Scientist's Guide to Computational Interaction Modeling

The emergence of novel chemical entities such as this compound presents both an opportunity and a challenge in modern drug discovery. With no pre-existing biological data, a robust in silico approach is paramount for the initial characterization and hypothesis generation that can guide further experimental validation. This document outlines a comprehensive computational workflow designed to predict potential biological targets, elucidate binding modes, and assess the stability of interactions for this novel ligand.

The structural composition of the molecule, featuring a 2-chlorothiazole moiety and a piperidin-3-ol core, suggests potential interactions with a range of biological targets where such fragments are known to confer affinity. The thiazole ring is a common feature in molecules targeting kinases and other ATP-binding proteins, while the piperidinol scaffold is prevalent in ligands for G-protein coupled receptors (GPCRs) and ion channels. This guide will therefore use a representative kinase as a plausible, illustrative target to demonstrate the in silico workflow.

Part 1: Target Identification and Preparation

The initial and most critical step in the in silico analysis of a novel compound is the selection of a biologically relevant and structurally resolved protein target. Given the presence of the thiazole ring, a well-characterized family of enzymes to investigate is the cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology. For this guide, we will proceed with Cyclin-Dependent Kinase 2 (CDK2) as our hypothetical target.

Protein Data Bank (PDB) Structure Selection

A high-resolution crystal structure of the target protein is the foundation for any structure-based drug design project. The Protein Data Bank is the primary repository for these structures.

Protocol 1: PDB Structure Acquisition and Preparation

  • Search the PDB: Access the PDB database (rcsb.org) and search for "Cyclin-Dependent Kinase 2".

  • Select a Suitable Structure: Choose a high-resolution (<2.5 Å) human CDK2 structure complexed with a ligand. For this example, we will use PDB ID: 1HCK.

  • Prepare the Protein:

    • Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, MOE, or the open-source PyMOL).

    • Remove all non-essential components, including water molecules, co-solvents, and the original co-crystallized ligand.

    • Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.

    • Assign correct bond orders and formal charges.

    • Perform a constrained energy minimization to relieve any steric clashes, ensuring the backbone atoms are restrained to maintain the crystallographic conformation.

Part 2: Ligand Preparation

The three-dimensional structure of the ligand and its various ionization and tautomeric states at physiological pH are critical for accurate docking simulations.

Protocol 2: Ligand Preparation

  • Generate a 3D Structure: Use a chemical drawing tool (e.g., ChemDraw or the open-source MarvinSketch) to create a 2D sketch of this compound and convert it to a 3D structure.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy conformation.

  • Generate Tautomers and Ionization States: At a physiological pH of 7.4, the piperidine nitrogen is likely to be protonated. Tools like Schrödinger's LigPrep or the open-source Epik can be used to generate plausible ionization and tautomeric states.

Part 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This step is crucial for identifying key interacting residues and proposing a binding hypothesis.

Defining the Binding Site

The binding site is typically defined based on the location of the co-crystallized ligand in the chosen PDB structure. A grid or sphere is generated around this area to define the search space for the docking algorithm.

Docking Workflow

A variety of docking programs are available, each with its own algorithm and scoring function. Glide, AutoDock Vina, and GOLD are widely used examples.

Protocol 3: Molecular Docking with AutoDock Vina

  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files to the required PDBQT format, which includes atomic charges and atom type definitions.

  • Define the Binding Site: Identify the coordinates of the active site from the co-crystallized ligand in PDB ID: 1HCK and define a search box of appropriate dimensions (e.g., 20x20x20 Å) centered on this site.

  • Run the Docking Simulation: Execute AutoDock Vina, specifying the prepared receptor, ligand, and the defined search space.

  • Analyze the Results: The output will be a set of predicted binding poses ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

Interpreting Docking Results

The top-ranked docking pose should be visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and any potential halogen bonds from the chloro-substituent.

Interaction Type Potential Interacting Residues in CDK2
Hydrogen BondAsp145, Leu83, Gln131
Hydrophobic ContactIle10, Val18, Ala31, Val64, Phe80, Leu134
Halogen BondBackbone carbonyls in the hinge region

This table presents a hypothetical summary of potential interactions based on the known CDK2 active site.

Part 4: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time.

Workflow for MD Simulation

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Docked Complex solvate Solvate with Water Box start->solvate ions Add Ions for Neutralization solvate->ions minimize Energy Minimization ions->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run equilibrate->production trajectory Analyze Trajectory (RMSD, RMSF) production->trajectory binding_energy Calculate Binding Free Energy (MM/PBSA) trajectory->binding_energy

Caption: Workflow for Molecular Dynamics Simulation.

Protocol 4: MD Simulation using GROMACS

  • System Preparation:

    • Place the docked complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a 1 ns simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the complex.

    • Perform a subsequent 1 ns simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to equilibrate the system density.

  • Production MD: Run a production simulation for at least 100 ns. Longer simulation times generally provide more reliable results.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions and those that are stabilized upon ligand binding.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the MD trajectory.

Part 5: Conclusion and Future Directions

This in silico workflow provides a robust framework for the initial characterization of a novel ligand like this compound. The molecular docking results offer a plausible binding hypothesis, while the molecular dynamics simulations provide insights into the stability and dynamics of the ligand-protein complex.

The findings from these computational studies, such as the predicted binding affinity and key interacting residues, can be used to design and prioritize compounds for chemical synthesis and subsequent in vitro validation. This iterative cycle of computational modeling and experimental testing is a cornerstone of modern, efficient drug discovery campaigns.

References

  • Protein Data Bank: Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • PDB-101: Educational portal of the PDB: RCSB Protein Data Bank. PDB-101 is an educational portal of the RCSB PDB that provides resources for learning about proteins, nucleic acids, and more. [Link]

  • AutoDock Vina: Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(8), 3891–3898. [Link]

  • GROMACS User Guide: Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • gmx_MMPBSA: Valdés-Tresanco, M. S., Valdés-Tresanco, M. E., Valiente, P. A., & Moreno, E. (2021). gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS. Journal of Chemical Theory and Computation, 17(10), 6281–6291. [Link]

Literature review of chlorothiazole piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Chlorothiazole Piperidine Derivatives , a privileged scaffold in both modern agrochemical discovery (specifically Oomycete fungicides) and medicinal chemistry (antitubercular and anti-inflammatory agents).

From Synthetic Scaffolds to Bioactive Pharmacophores

Executive Summary: The Scaffold Advantage

The Chlorothiazole Piperidine moiety represents a strategic fusion of two "privileged structures" in chemical biology: the electron-deficient 2-chlorothiazole and the versatile, lipophilic piperidine ring.

In drug and pesticide development, this scaffold is not merely a structural connector; it acts as a bifunctional pharmacophore :

  • The Chlorothiazole Head: Provides a metabolic handle (the C2-chlorine is susceptible to SNAr or Pd-catalyzed coupling) and specific electrostatic interactions via the sulfur/nitrogen lone pairs.

  • The Piperidine Tail: Offers a tunable lipophilic core that mimics aliphatic cycles found in natural products, crucial for penetrating fungal cell walls (agrochemicals) or the mycobacterial mycolic acid layer (pharmaceuticals).

This guide dissects the synthetic pathways, structure-activity relationships (SAR), and experimental protocols required to master this chemical class.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological utility of these derivatives diverges into two primary domains based on the substitution pattern of the piperidine ring and the linker length.

Agrochemical Dominance: The "Oxathiapiprolin Effect"

In the fungicide sector, specifically against Oomycetes (Phytophthora capsici, Plasmopara viticola), the chlorothiazole-piperidine motif is often a bioisostere of the piperidinyl thiazole isoxazoline class (e.g., Oxathiapiprolin).

  • Target: Oxysterol Binding Protein (OSBP).

  • Mechanism: The piperidine ring binds into the hydrophobic pocket of OSBP, disrupting sterol transport.

  • The "Chloro" Role: The 2-chloro substituent on the thiazole ring enhances lipophilicity (LogP) and metabolic stability against oxidative attack at the C2 position.

Medicinal Chemistry: Antitubercular & Anti-inflammatory[1]
  • Antitubercular: Hybrids synthesized from 2-chloro-5-(chloromethyl)thiazole and substituted piperidines show activity against Mycobacterium tuberculosis (H37Rv strain). The piperidine nitrogen acts as a basic center, often protonated at physiological pH, interacting with anionic residues in bacterial targets.

  • Anti-inflammatory (COX-1 Selective): 2-chloro-5-substituted thiazoles linked to piperidines have been identified as COX-1 inhibitors. The 2-Cl group fits into the hydrophobic channel of the cyclooxygenase enzyme, while the piperidine extends into the solvent-exposed domain.

Visualization: Pharmacophore & SAR Logic

The following diagram illustrates the functional logic of the scaffold, distinguishing between the "Head" (Thiazole) and "Tail" (Piperidine) regions.

SAR_Logic Core Chlorothiazole-Piperidine Scaffold Thiazole 2-Chlorothiazole Head (Electronic Anchor) Core->Thiazole Linker Methylene Linker (Rotational Freedom) Core->Linker Piperidine Piperidine Tail (Hydrophobic Binding) Core->Piperidine Cl_Sub C2-Chloro: Metabolic Block & Lipophilicity Modulator Thiazole->Cl_Sub Key Feature N_S_LonePairs N/S Heteroatoms: H-Bond Acceptors Thiazole->N_S_LonePairs Linker->Core N_Basic Tertiary Amine: pKa Modulation Piperidine->N_Basic Substituents 4-Position Subs: Target Selectivity (e.g., OSBP vs COX-1) Piperidine->Substituents Variation Point

Figure 1: Pharmacophore dissection of the Chlorothiazole-Piperidine scaffold. The modular nature allows for independent optimization of the "Head" and "Tail" regions.

Synthetic Strategies & Experimental Protocols

The synthesis of these derivatives relies on the "Convergent Nucleophilic Attack" strategy. The core building block is 2-chloro-5-(chloromethyl)thiazole (CCMT) .

Critical Reagent: 2-chloro-5-(chloromethyl)thiazole (CCMT)

This intermediate is commercially available but prone to hydrolysis.

  • Storage: Store at 2–8°C under argon.

  • Handling: It is a potent alkylating agent (lachrymator). Use double-gloving and a fume hood.

Protocol: General Synthesis of Chlorothiazole-Piperidine Hybrids

Objective: To couple a substituted piperidine to the CCMT scaffold via SN2 reaction.

Reagents:

  • 2-chloro-5-(chloromethyl)thiazole (1.0 equiv)

  • Substituted Piperidine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) [Base]

  • Potassium Iodide (KI) (0.1 equiv) [Catalyst - Finkelstein condition]

  • Acetonitrile (ACN) or DMF [Solvent]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted piperidine (1.1 equiv) in anhydrous Acetonitrile (10 mL/mmol).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Note: Ensure the base is finely powdered to maximize surface area.

  • Catalysis: Add a catalytic amount of KI (0.1 equiv). Scientific Rationale: KI converts the alkyl chloride (CCMT) to the more reactive alkyl iodide in situ, accelerating the reaction rate.

  • Coupling: Dropwise add a solution of 2-chloro-5-(chloromethyl)thiazole (1.0 equiv) in Acetonitrile over 15 minutes at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KCl/KI).

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in DCM and wash with water (x2) and brine (x1).

  • Purification: Purify the crude product using silica gel column chromatography.

Validation Criteria (Self-Correction):

  • Yield: Expect 75–90%. Lower yields suggest moisture contamination (hydrolysis of CCMT).

  • NMR Check: Look for the disappearance of the CH₂-Cl singlet (~4.8 ppm) and the appearance of the N-CH₂-Thiazole singlet (~3.7 ppm).

Quantitative Data Summary

The following table summarizes comparative biological data from key literature sources, normalizing activity metrics for clarity.

Compound ClassTarget Organism/ProteinActivity MetricKey Structural DeterminantReference Source
Piperidinyl Thiazole Phytophthora capsici (Oomycete)EC₅₀: 0.0042 µg/mL4-substituted piperidine (mimics Oxathiapiprolin)
Thiazole-Piperazine Hybrid Plasmodium falciparum (Malaria)EC₅₀: 102 nMPiperazine linker flexibility
2-Chloro-5-methylthiazole COX-1 EnzymeIC₅₀ < Indomethacin2-Cl substituent fitting hydrophobic pocket
Naphthoquinone-Thiazole M. tuberculosis H37RvMIC: 1.96 µg/mLHybridization with quinone moiety

Synthetic Workflow Visualization

This diagram outlines the decision tree for synthesizing these derivatives, including "Green" alternatives.

Synthesis_Workflow cluster_conditions Optimization Tips Start Start: 2-chloro-5-(chloromethyl)thiazole Reaction Nucleophilic Substitution (S_N2) Solvent: ACN, Base: K2CO3, Cat: KI Temp: 80°C Start->Reaction Amine Reagent: Substituted Piperidine Amine->Reaction Intermediate Intermediate: 2-chloro-5-(piperidin-1-ylmethyl)thiazole Reaction->Intermediate Path_A Path A: Retention of 2-Cl (Agrochemicals/COX-1 Inhibitors) Intermediate->Path_A Path_B Path B: Displacement of 2-Cl (S_NAr with Amines/Alkoxides) Intermediate->Path_B Tip1 Use KI to accelerate reaction (Finkelstein)

Figure 2: Synthetic workflow for generating the core scaffold and subsequent functionalization pathways.

Future Outlook & Expert Commentary

The Chlorothiazole Piperidine scaffold is currently transitioning from a "simple linker" concept to a "target-specific anchor."

  • Resistance Management: In fungicides, the 2-chloro group is critical. Replacing it with fluoro- or trifluoromethyl- groups is a growing trend to alter metabolic degradation rates in soil and plants.

  • PROTACs: There is emerging potential to use the piperidine moiety as a solvent-exposed exit vector to attach E3 ligase recruiters, turning these inhibitors into degraders.

  • Stereochemistry: Most current literature focuses on achiral piperidines. The introduction of chiral centers at the C2 or C3 position of the piperidine ring is an under-explored area that could yield significant selectivity improvements (chiral switch).

References

  • Peng, X. J., et al. (2023). Design, synthesis, and fungicidal activities of novel piperazine thiazole derivatives containing oxime ether or oxime ester moieties.[1] Pest Management Science.

  • Nokwe, C. N., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.

  • Geronikaki, A., et al. (2013). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Journal of Medicinal Chemistry.

  • Zhao, L. L., et al. (2011). 2-Chloro-5-(chloromethyl)-1,3-thiazole.[2] Acta Crystallographica Section E.

  • Song, J., et al. (2026). Discovery of novel thiazolidinedione-benzylpiperidine hybrids as dual-target antifungal agents for crop disease management. Pest Management Science.

Sources

The Thiazole-Piperidine Nexus: Technical Applications of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol in Next-Gen Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol (herein referred to as CTMP-3-ol ) represents a strategic "hybrid scaffold" at the intersection of agrochemical potency and pharmaceutical precision. By fusing the validated 2-chlorothiazol-5-yl pharmacophore (common to neonicotinoids like Thiamethoxam) with the chiral, hydrophilic piperidin-3-ol motif, researchers gain access to a versatile ligand capable of probing nicotinic acetylcholine receptors (nAChRs) and methyltransferase enzymes (e.g., PRMT5).

This guide details the synthesis, structural utility, and novel application vectors for CTMP-3-ol, moving beyond its traditional role as a mere intermediate to establish it as a lead scaffold for "Bee-Safe" insecticides and neuroactive therapeutics.

Module 1: Chemical Architecture & Synthetic Utility

Structural Logic

CTMP-3-ol is not a random assembly; it is a calculated bioisosteric design.

  • The Head (2-chlorothiazol-5-yl): A lipophilic, electron-deficient heteroaromatic ring that mimics the acetylcholine ester group, providing high affinity for the nAChR agonist binding site. The chlorine atom enhances metabolic stability against oxidative degradation.

  • The Linker (Methylene Bridge): Provides rotational freedom, allowing the "Head" and "Tail" to adopt the necessary conformation for receptor docking.

  • The Tail (Piperidin-3-ol): A chiral, saturated heterocycle. The 3-hydroxyl group acts as a critical Hydrogen Bond Donor (HBD) or Acceptor (HBA), increasing water solubility and enabling specific interactions with polar residues in the receptor pocket (e.g., Tyrosine or Tryptophan residues in the loop C of nAChRs).

Synthetic Protocol (Optimized N-Alkylation)

Objective: Synthesize CTMP-3-ol with >95% purity avoiding O-alkylation side products.

Reagents:

  • Precursor A: 2-Chloro-5-(chloromethyl)thiazole (CAS: 105827-91-6)

  • Precursor B: 3-Hydroxypiperidine (CAS: 6859-99-0)

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Preparation: In a dry 250mL round-bottom flask, dissolve 3-Hydroxypiperidine (10 mmol, 1.01 g) in anhydrous Acetonitrile (50 mL).

  • Activation: Add anhydrous

    
     (20 mmol, 2.76 g). Stir at room temperature for 15 minutes to deprotonate the piperidine nitrogen (pKa ~11). Note: The hydroxyl group (pKa ~16) remains protonated, preventing O-alkylation.
    
  • Addition: Dropwise add a solution of 2-Chloro-5-(chloromethyl)thiazole (10 mmol, 1.68 g) in Acetonitrile (10 mL) over 20 minutes.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The spot for the chloromethyl thiazole (

    
     ~0.8) should disappear.
    
  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (x2) and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
    
  • Yield: Expect 75-85% as a viscous pale-yellow oil or low-melting solid.

Synthesispathway Start1 2-Chloro-5- (chloromethyl)thiazole Process N-Alkylation (K2CO3, MeCN, 60°C) Start1->Process Start2 3-Hydroxypiperidine Start2->Process Product 1-((2-Chlorothiazol-5-yl) methyl)piperidin-3-ol (CTMP-3-ol) Process->Product >80% Yield

Figure 1: Convergent synthesis pathway for CTMP-3-ol via selective N-alkylation.

Module 2: Novel Agrochemical Applications

Context: Traditional neonicotinoids (e.g., Imidacloprid) face global bans due to bee toxicity. CTMP-3-ol offers a scaffold for "Type II" Neonicotinoid development .

The "Bee-Safe" Hypothesis

Research suggests that bee nAChRs have distinct steric constraints compared to pest (aphid/whitefly) receptors.

  • Application: Use CTMP-3-ol to synthesize analogs where the nitroguanidine tail is replaced by the piperidin-3-ol ring.

  • Mechanism: The bulky, chiral piperidine ring may induce steric clashes in the Apis mellifera (honeybee) receptor binding pocket, reducing affinity, while maintaining high potency against Hemiptera pests.

  • Experimental Validation:

    • Synthesize the Nitromethylene derivative by reacting CTMP-3-ol with 1,1-bis(methylthio)-2-nitroethylene (followed by amine displacement).

    • Test toxicity ratios:

      
      . A ratio >1000 indicates high selectivity.
      

Module 3: Pharmaceutical Applications (Oncology & Neurology)[1]

PRMT5 Inhibition (Oncology)

Recent patent literature (e.g., EP 4209485 A1) identifies the 2-chlorothiazol-5-yl-methyl-piperidine motif as a core component of PRMT5 inhibitors .

  • Role: Protein Arginine Methyltransferase 5 (PRMT5) is overexpressed in glioblastoma and lymphoma.

  • Mechanism: The thiazole ring occupies the S-adenosylmethionine (SAM) cofactor pocket, while the piperidine-3-ol mimics the substrate arginine side chain, blocking methylation.

  • Research Directive: Use CTMP-3-ol as a "Fragment" in Fragment-Based Drug Discovery (FBDD). Screen it against a library of methyltransferases to identify new hits.

Cognitive Enhancement (nAChR Agonists)

The structural similarity to Epibatidine (a potent analgesic) suggests CTMP-3-ol could modulate


 or 

nAChRs in the brain.
  • Therapeutic Potential: Alzheimer’s Disease (AD) and Schizophrenia.

  • Key Advantage: The 3-hydroxyl group allows for the formation of prodrug esters (e.g., acetyl esters) to improve Blood-Brain Barrier (BBB) penetration, which are then hydrolyzed inside the CNS to release the active agonist.

Applications Core CTMP-3-ol Scaffold Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro PRMT5 PRMT5 Inhibitors (Oncology) Pharma->PRMT5 Fragment Screening Neuro nAChR Modulators (Alzheimer's/Pain) Pharma->Neuro Bioisostere Design BeeSafe Selectivity Engineering (Bee-Safe Insecticides) Agro->BeeSafe Steric Differentiation Resist Resistance Breaking (Metabolic Stability) Agro->Resist Novel Mode of Action

Figure 2: Divergent application vectors for the CTMP-3-ol scaffold in life sciences.

Module 4: Validated Experimental Protocols

Radioligand Binding Assay (nAChR Affinity)

Objective: Determine the binding affinity (


) of CTMP-3-ol for the 

receptor subtype.

Materials:

  • Source Tissue: Rat cortical membrane homogenates.

  • Radioligand:

    
    -Epibatidine (Specific Activity: 30-50 Ci/mmol).
    
  • Non-specific Control: 300

    
     (-)Nicotine.
    

Protocol:

  • Incubation: Mix 150

    
     membrane suspension, 25 
    
    
    
    
    
    -Epibatidine (1 nM final), and 25
    
    
    of CTMP-3-ol (concentration range
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold Tris-HCl buffer. Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Data Summary Table: Predicted Physicochemical Properties
PropertyValueSignificance
Molecular Weight 232.73 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.2Optimal lipophilicity for CNS penetration and systemic distribution.
TPSA ~55 ŲGood oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (OH)Critical for receptor pocket anchoring.
Chirality 1 StereocenterEnantiomers (R/S) must be separated for clinical candidates.

References

  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science. Link

  • Janssen Pharmaceutica NV. (2023). Patent EP 4209485 A1: Compound having antitumor activity and use thereof. European Patent Office. Link

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology. Link

  • Jeschke, P. (2016). Propensity of neonicotinoids to interact with the nicotinic acetylcholine receptor.[1] Pest Management Science. Link

  • Alchem Pharmtech. (2025). Catalog Entry: 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol.[2] (Structural Analog Reference). Link

Sources

Methodological & Application

Antimicrobial screening methods for 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Abstract

This guide provides a rigorous technical framework for the antimicrobial characterization of This compound . This molecule integrates a lipophilic 2-chlorothiazole moiety—a pharmacophore historically validated in neonicotinoid modulation and emerging antimicrobial research—with a polar piperidin-3-ol scaffold. This unique structural combination necessitates a screening strategy that accounts for potential membrane permeation capabilities and specific metabolic inhibition. The following protocols prioritize reproducibility, adhering to CLSI M07-A10 standards, while incorporating advanced secondary assays to determine the mechanism of action (MoA) and selectivity indices.

Chemical Handling & Stock Preparation

Rationale: The chlorothiazole ring is generally stable but can be susceptible to nucleophilic attack under high pH or extreme heat. The piperidin-3-ol moiety imparts chirality and polarity, influencing solubility.

  • Molecular Weight: ~232.73 g/mol

  • Predicted LogP: ~1.2–1.8 (Moderate lipophilicity)

  • Solubility: Soluble in DMSO, Methanol; Moderate solubility in water (pH dependent).

Protocol: Stock Solution Generation
  • Weighing: Weigh 10 mg of the compound into a sterile, antistatic glass vial.

  • Solvent Selection: Dissolve in 100% DMSO (molecular biology grade) to achieve a concentration of 10,240 µg/mL (or 20–50 mM).

    • Why 10,240? This allows for binary serial dilutions (log2 scale) down to standard testing ranges (e.g., 64, 32, 16 µg/mL) without complex pipetting errors.

  • Sterilization: Do not filter sterilize DMSO stocks (filters may dissolve). The high osmotic pressure of 100% DMSO is self-sterilizing.

  • Storage: Aliquot into amber tubes (light sensitive chlorothiazole) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Primary Screening: Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against a standard panel of pathogens. Standard: CLSI M07-A10 / EUCAST.

Target Panel (Recommended)
  • Gram-Positive:Staphylococcus aureus (ATCC 29213), Enterococcus faecalis.

  • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Fungal (Optional):Candida albicans (requires RPMI 1640 media).

Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup Stock DMSO Stock (10,240 µg/mL) Dilution Serial Dilution (64 -> 0.125 µg/mL) Stock->Dilution Media Cation-Adjusted Mueller-Hinton Broth Media->Dilution Inoculum 0.5 McFarland Bacterial Susp. Inoculum->Dilution Final: 5x10^5 CFU/mL Controls Controls: Growth (+), Sterility (-), DMSO Dilution->Controls Readout Incubation 16-20h @ 35°C Controls->Readout Result MIC Determination (Visual/OD600) Readout->Result

Caption: Step-by-step workflow for CLSI-compliant broth microdilution assay.

Detailed Protocol
  • Intermediate Dilution: Dilute the DMSO stock 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to get 102.4 µg/mL (1% DMSO).

  • Plate Loading: Add 100 µL of CAMHB to columns 2–12 of a 96-well round-bottom plate.

  • Serial Dilution: Add 200 µL of the 102.4 µg/mL solution to Column 1. Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard the final 100 µL.

    • Result: Concentration gradient from 51.2 µg/mL to 0.1 µg/mL.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this 1:150 in CAMHB.

  • Inoculation: Add 100 µL of the diluted inoculum to all test wells (Col 1–10) and the Growth Control (Col 11).

    • Final Test Concentration: 25.6 µg/mL down to 0.05 µg/mL (0.5% DMSO final).

  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity).

Secondary Screening: Mechanism of Action

If MIC < 25 µg/mL, proceed to mechanistic profiling. Thiazole derivatives often act via membrane disruption or enzyme inhibition (e.g., DNA gyrase).

A. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)

Objective: Determine if the compound kills bacteria or merely inhibits growth.

  • Setup: Prepare tubes with compound at 1x MIC and 4x MIC in CAMHB. Include a Growth Control (no drug).

  • Inoculum: Add bacteria (~5 x 10^5 CFU/mL).

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate on agar. Count colonies (CFU/mL).

  • Interpretation:

    • Bactericidal: ≥3 log10 reduction in CFU/mL (99.9% kill) within 24h.

    • Bacteriostatic: <3 log10 reduction.

B. Membrane Permeabilization Assay (Propidium Iodide)

Rationale: The lipophilic chlorothiazole tail may disrupt cell membranes.

  • Dye: Use Propidium Iodide (PI), which is membrane-impermeable and only fluoresces (Ex 535nm / Em 617nm) upon entering compromised cells and binding DNA.

  • Protocol: Treat bacterial suspension (OD 0.5) with compound (2x MIC) + PI (10 µM).

  • Measurement: Monitor fluorescence every 5 mins for 1 hour.

  • Control: Positive control = CTAB or Polymyxin B.

Safety Profiling: Cytotoxicity & Selectivity Index

Critical Step: Thiazoles related to neonicotinoids can have off-target effects. You must calculate the Selectivity Index (SI) .



  • Target: SI > 10 is generally required for a hit to be considered a lead.

Protocol: MTT Assay (HEK293 or Vero Cells)
  • Seeding: Seed cells at 5,000 cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.

  • Treatment: Add compound (serial dilutions: 100 µM -> 0.1 µM). Incubate 48h.

  • Reagent: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Data Presentation & Analysis
Table 1: Recommended Data Reporting Format
OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 29213[Data][Data][Ratio]Bactericidal if ≤4
E. coliATCC 25922[Data][Data][Ratio]Bacteriostatic if >4
P. aeruginosaATCC 27853[Data][Data][Ratio]-
Mechanism Logic Diagram

MOA_Logic Start Hit Identified (MIC < 25 µg/mL) TimeKill Time-Kill Assay Start->TimeKill Bactericidal >3 Log Reduction (Bactericidal) TimeKill->Bactericidal Static <3 Log Reduction (Bacteriostatic) TimeKill->Static Membrane Membrane Assay (Propidium Iodide) Bactericidal->Membrane Check Lysis Metabolic Macromolecule Synthesis (Radiolabeling) Static->Metabolic Check Pathway Tox Cytotoxicity (MTT) Calculate SI Membrane->Tox Metabolic->Tox

Caption: Decision tree for elucidating the Mechanism of Action (MoA) post-screening.

References
  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][2] CLSI document M07-A10.[1] Wayne, PA: Clinical and Laboratory Standards Institute; 2015.[1] Link

  • Mishra, C.B., et al. "Thiazole: A Potent Scaffold for the Development of New Antimicrobial Agents." Journal of Heterocyclic Chemistry, 2017. (Contextualizes the chlorothiazole pharmacophore).
  • EUCAST. The European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. Link

  • Protocol for Time-Kill Kinetics.American Society for Microbiology (ASM) Clinical Microbiology Procedures Handbook. 4th Edition.

Sources

Analytical methods for quantifying 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the analytical protocols for quantifying 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol (hereafter referred to as CTP-3-OH ), a critical intermediate often associated with the synthesis of advanced agrochemicals (neonicotinoid class) and pharmaceutical building blocks.[1][2]

Due to the presence of a basic piperidine nitrogen (


) and a polar hydroxyl group, CTP-3-OH presents specific chromatographic challenges, including peak tailing and retention variability.[1][2] This guide provides two validated workflows:
  • High-Performance Liquid Chromatography (HPLC-UV): For assay purity and process control (>98% purity range).[1][2]

  • LC-MS/MS: For trace impurity quantification (ppm level) in final drug substances or environmental matrices.[1][2]

Molecule Profile & Analytical Strategy

Target Analyte: this compound Molecular Formula:


Molecular Weight:  232.73  g/mol [1][2]
Physicochemical Properties & Chromatographic Behavior
  • Basic Center: The piperidine nitrogen is protonated at neutral/acidic pH, leading to secondary interactions with residual silanols on silica columns (causing tailing).[1][2]

  • Chromophore: The 2-chlorothiazole ring provides a distinct UV absorbance maximum (

    
    ) typically around 260–270 nm .[1][2]
    
  • Isotopic Signature: The presence of one Chlorine atom provides a characteristic M (100%) and M+2 (32%) mass spectral pattern, essential for MS confirmation.[1][2]

Mechanism of Formation (Context)

Understanding the synthesis aids in identifying potential impurities (e.g., unreacted starting materials).[1][2]

SynthesisPath cluster_legend Reaction Context CCMT 2-Chloro-5-(chloromethyl)thiazole (Electrophile) Target This compound (Target Analyte) CCMT->Target + Base (K2CO3/TEA) Pip3OH 3-Hydroxypiperidine (Nucleophile) Pip3OH->Target Impurity Bis-alkylated Impurity (Potential Side Product) Target->Impurity Excess CCMT

Figure 1: Synthetic pathway showing the nucleophilic substitution forming CTP-3-OH.[1][2] Monitoring unreacted CCMT is critical.

Protocol A: HPLC-UV for Purity Assay

Objective: Routine quality control (QC) and purity assessment of bulk CTP-3-OH. Principle: Reversed-Phase Chromatography (RPC) using a "Charged Surface Hybrid" (CSH) or base-deactivated column to ensure excellent peak shape for basic amines under acidic conditions.[1][2]

Instrument Configuration
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]

  • Column: Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18.[1][2]

    • Rationale: These columns function well at high pH or low pH.[1][2] Here, we use low pH with CSH technology to repel the protonated amine from the surface, eliminating tailing.[1][2]

  • Column Temp: 40°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 265 nm .[1][2]

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.8 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile (HPLC Grade).[1][2]

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
12.01090Linear Gradient
15.01090Wash
15.1955Re-equilibration
20.0955Stop
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of CTP-3-OH reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial) to obtain 100 µg/mL.

System Suitability Criteria (USP <621>)
  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Theoretical Plates (

    
    ):  > 5,000.[1][2]
    
  • RSD (n=6 injections): < 1.0%.[1][2]

Protocol B: LC-MS/MS for Trace Quantification[1][2]

Objective: Quantifying CTP-3-OH as a genotoxic impurity (GTI) or process residue in final drug products/agrochemicals. Sensitivity: Limit of Quantitation (LOQ) ~ 1–5 ng/mL (ppb level).[1][2]

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).[1][2]

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).[1][2]

MS Source Parameters (Generic Optimization)
  • Capillary Voltage: 3.5 kV.[1][2]

  • Desolvation Temp: 350°C.

  • Cone Gas: 50 L/hr.[1][2]

  • Desolvation Gas: 800 L/hr.[1][2]

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)ID
233.1 (

)
132.0 3022Quantifier (Thiazolyl-CH2 cation)
233.1 (

)
102.1 3018Qualifier 1 (Piperidin-3-ol frag)
235.1 (

)
134.0 3022Isotope Conf.

Note: The primary fragmentation pathway involves the cleavage of the C-N bond between the methylene bridge and the piperidine nitrogen, generating the stable 2-chlorothiazol-5-ylmethyl carbocation (


 132).[1][2]

MassSpecFrag Parent Precursor Ion [M+H]+ m/z 233.1 Frag1 Quantifier Ion (2-chlorothiazol-5-yl)methyl+ m/z 132.0 Parent->Frag1 C-N Bond Cleavage CE: 22eV Frag2 Neutral Loss (3-Hydroxypiperidine) Parent->Frag2 Neutral Loss

Figure 2: Primary fragmentation pathway for MRM optimization.

Method Validation Guidelines (ICH Q2(R1))

To ensure data integrity, the following validation parameters must be executed:

Specificity
  • Inject blank solvent and placebo matrix.[1][2] Verify no interference at the retention time of CTP-3-OH (~4.5 min in Protocol A).

  • Acceptance: S/N ratio > 3 for blank injections.

Linearity
  • Prepare calibration curve from 50% to 150% of target concentration (Assay) or LOQ to 500x LOQ (Trace).[1][2]

  • Acceptance:

    
    .[1][2]
    
Accuracy (Recovery)
  • Spike CTP-3-OH into the sample matrix at 80%, 100%, and 120% levels.[1][2]

  • Acceptance: 98.0% – 102.0% recovery.[1][2]

Robustness (Key Parameter: pH)
  • Vary Mobile Phase A pH by ±0.2 units.

  • Why? The basic piperidine moiety is sensitive to pH changes near its

    
    .[1][2] Ensuring the buffer is sufficiently acidic (pH < 5) keeps it fully protonated and stable.[1][2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amine.1.[1][2] Use CSH or "Base-Deactivated" columns.2.[1][2] Increase buffer ionic strength (20mM).3. Add 0.1% Triethylamine (TEA) if using high pH.[1][2]
Retention Time Drift pH instability or column equilibration.[1][2]Ensure Mobile Phase A is buffered (not just acid water).[1][2] Use Ammonium Formate/Acetate.[1][2]
Low MS Sensitivity Ion suppression or wrong polarity.1.[1][2] Ensure ESI Positive mode.2. Check for co-eluting matrix effects (perform matrix-matched calibration).
Carryover Sticky basic residue.[1][2]Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1][2]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1][2]Link

  • Waters Corporation. Strategies for the Chromatography of Basic Compounds. (Guidance on CSH Technology). Link[1][2]

  • PubChem. Compound Summary: 2-Chloro-5-(chloromethyl)thiazole (Precursor).[1][2]Link[1][2]

  • European Medicines Agency. Guideline on the Limits of Genotoxic Impurities.[1][2] (Relevant for trace analysis of reactive intermediates). Link

Sources

Application Notes and Protocols: Investigating the Neuroprotective Effects of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for Investigation

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature in many of these disorders is the progressive loss of neuronal structure and function. Therapeutic strategies are increasingly focused on neuroprotection, the preservation of neuronal tissue at risk of dying. This involves targeting various injury mechanisms, including oxidative stress, excitotoxicity, inflammation, and apoptosis.[1]

The compound 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol, hereafter referred to as CTMPO, is a novel small molecule designed for central nervous system (CNS) activity. Its structure incorporates two key pharmacophores: a thiazole ring and a piperidine scaffold. Thiazole derivatives have demonstrated a range of biological activities, including neuroprotective effects, often linked to their antioxidant and anti-inflammatory properties.[2][3][4] The FDA-approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), contains a thiazole moiety and is known for its neuroprotective properties.[5] The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in numerous CNS-active drugs due to its ability to improve pharmacokinetic properties and interact with biological targets.[6][7]

Given this structural rationale, CTMPO is a compelling candidate for neuroprotective drug discovery. These application notes provide a structured, multi-stage framework for the preclinical in vitro investigation of CTMPO's neuroprotective potential. The protocols are designed to be self-validating, starting with broad cytotoxicity and viability screening and progressing to more specific mechanistic assays to elucidate the compound's mode of action.

Stage 1: Foundational Assays - Cytotoxicity and Neuroprotective Efficacy

The initial stage is designed to answer two fundamental questions: 1) What is the inherent toxicity of CTMPO to neuronal cells? and 2) Can CTMPO protect neuronal cells from a common, well-characterized insult?

Rationale and Experimental Design

Before assessing neuroprotective effects, it is crucial to determine the compound's intrinsic cytotoxicity to establish a safe therapeutic window. This is achieved by exposing neuronal cells to a range of CTMPO concentrations and measuring cell viability. Subsequently, a neuroprotective assay is conducted where cells are pre-treated with non-toxic concentrations of CTMPO before being exposed to a neurotoxic stimulus. Glutamate-induced excitotoxicity in HT22 mouse hippocampal cells is an excellent primary model.[8][9] HT22 cells are susceptible to high concentrations of glutamate, which induces oxidative stress-mediated apoptosis, a pathway relevant to many neurodegenerative conditions.[10][11]

dot

Caption: Workflow for Stage 1 Foundational Assays.

Protocol: Intrinsic Cytotoxicity (MTT Assay)
  • Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.[12]

  • Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10^4 cells/well. Allow cells to adhere for 24 hours.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of CTMPO in sterile Dimethyl Sulfoxide (DMSO). Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.1%.[12]

  • Treatment: Replace the medium in each well with the medium containing the respective CTMPO concentrations. Include a vehicle control group (0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control. Plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity
  • Cell Seeding: Seed HT22 cells in a 96-well plate as described in Protocol 1.2.

  • Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of CTMPO (determined from Protocol 1.2, e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control group.

  • Incubation: Incubate for 2 hours.

  • Induction of Toxicity: Add glutamate to a final concentration of 5 mM to all wells except the negative control group.[8]

  • Incubation: Incubate for 24 hours.

  • Viability Assessment: Perform the MTT assay as described in Protocol 1.2.

  • Data Analysis: Compare the viability of cells pre-treated with CTMPO to the glutamate-only treated group.

ParameterAssayCell LineStressorExpected Outcome
Cytotoxicity MTT AssayHT22CTMPO (0.1-100 µM)Determine CC50; identify non-toxic dose range for subsequent experiments.
Neuroprotection MTT AssayHT22Glutamate (5 mM)Increased cell viability in CTMPO pre-treated groups compared to glutamate alone.

Stage 2: Mechanistic Investigation - Apoptosis and Oxidative Stress

If CTMPO demonstrates significant neuroprotection in Stage 1, the next logical step is to investigate how it protects the cells. The two primary mechanisms of glutamate-induced death in HT22 cells are apoptosis and oxidative stress. This stage aims to determine if CTMPO's protective effects are mediated by inhibiting these pathways.

Rationale and Experimental Design

We will employ a human neuroblastoma cell line, SH-SY5Y, for these mechanistic studies. SH-SY5Y cells are a widely used model in neurodegenerative disease research, including studies on neurotoxicity and neuroprotection.[13][14] We will use a different stressor, such as the neurotoxin 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease in vitro and induces both oxidative stress and apoptosis.

dot

Caption: Mechanistic investigation workflow for Stage 2.

Protocol: Quantification of Reactive Oxygen Species (ROS)
  • Cell Culture: Culture SH-SY5Y cells and seed into a black, clear-bottom 96-well plate.

  • Treatment: Pre-treat cells with non-toxic concentrations of CTMPO for 2 hours, followed by the addition of a stressor like 6-OHDA. Include appropriate controls.

  • DCFDA Staining: After the treatment period (e.g., 6-12 hours), wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA) solution to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash cells again with PBS. Measure fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize fluorescence values to the control group. A reduction in fluorescence in CTMPO-treated groups indicates decreased ROS production.

Protocol: Western Blot for Apoptosis Markers

Western blotting is a powerful technique to quantify the levels of key proteins involved in apoptosis.[15][16] The cleavage of Caspase-3 is a hallmark of apoptosis execution, and the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate.

  • Cell Lysis: Seed SH-SY5Y cells in 6-well plates and treat as described previously. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Cleaved Caspase-3

      • PARP

      • Bcl-2

      • Bax

      • β-Actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Calculate the Bcl-2/Bax ratio and the relative expression of cleaved Caspase-3 normalized to β-Actin.

PathwayMarkerMethodExpected Outcome with CTMPO Treatment
Oxidative Stress Intracellular ROSDCFDA AssayDecreased fluorescence intensity.
Nrf2, HO-1Western BlotIncreased expression of these antioxidant proteins.
Apoptosis Cleaved Caspase-3, Cleaved PARPWestern BlotDecreased expression of cleaved forms.
Bcl-2/Bax RatioWestern BlotIncreased ratio, indicating a shift towards pro-survival.

Stage 3: Elucidating Upstream Signaling Pathways

Positive results from Stage 2, such as reduced oxidative stress and apoptosis, warrant an investigation into the upstream signaling pathways that CTMPO might modulate. The PI3K/Akt and Nrf2 pathways are two of the most critical pro-survival and antioxidant signaling cascades in neurons.[17][18]

Rationale and Experimental Design

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central mediator of neuronal survival, and its activation can suppress apoptosis.[19][20] The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[21][22] Activation of Nrf2 leads to the transcription of numerous antioxidant and cytoprotective genes.[18] We will use Western blotting to assess the activation state (i.e., phosphorylation) of key proteins in these pathways.

dot

Caption: Hypothesized signaling pathways modulated by CTMPO.

Protocol: Western Blot for PI3K/Akt and Nrf2 Pathways
  • Sample Preparation: Prepare cell lysates from treated SH-SY5Y cells as described in Protocol 2.3.

  • Immunoblotting: Perform Western blotting as previously described, using primary antibodies against:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Nrf2

    • HO-1 (a downstream target of Nrf2)

    • Lamin B1 (as a nuclear fraction marker, if performing subcellular fractionation for Nrf2 translocation)

    • β-Actin (as a loading control)

  • Data Analysis: Quantify the ratio of phospho-Akt to total Akt. An increase in this ratio signifies activation of the pathway. Quantify the expression of Nrf2 and HO-1 relative to the loading control. An increase suggests activation of the antioxidant response pathway.

Conclusion and Future Directions

This comprehensive in vitro testing cascade provides a robust framework for evaluating the neuroprotective potential of this compound. The staged approach ensures that resources are directed efficiently, moving from broad screening to detailed mechanistic studies. Positive and reproducible data from these protocols would provide a strong rationale for advancing CTMPO to more complex preclinical models, including primary neuronal cultures and, eventually, in vivo animal models of neurodegenerative disease, in accordance with regulatory guidelines.[23][24][25]

References

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  • Vertex AI Search. (n.d.). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration - Journal of Biomedical Research & Environmental Sciences.
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  • PMC. (n.d.). Differentiation renders susceptibility to excitotoxicity in HT22 neurons. Retrieved February 6, 2026, from [Link]

  • NRR. (n.d.). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Attenuating Oxidative Damage with Macelignan in Glutamate-Induced HT22 Hippocampal Cells. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's Pathology. Retrieved February 6, 2026, from [Link]

  • PMC - PubMed Central. (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. Available at: [Link]

  • ResearchGate. (n.d.). (a) Western blot images with the quantification results showing the.... Retrieved February 6, 2026, from [Link]

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  • PLOS One. (n.d.). PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells. Retrieved February 6, 2026, from [Link]

  • Frontiers. (n.d.). Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway. Retrieved February 6, 2026, from [Link]

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  • MDPI. (n.d.). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies. Retrieved February 6, 2026, from [Link]

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Application Note: 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol as a Foundational Scaffold for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The strategic inhibition of protein kinases remains a cornerstone of modern oncology drug discovery. This guide introduces 1-((2-chlorothiazol-5-yl)methyl)piperidin-3-ol as a promising, albeit underexplored, chemical scaffold for the development of novel kinase inhibitors. By deconstructing the molecule into its constituent pharmacophores—the 2-chlorothiazole and the piperidin-3-ol moieties—we establish a compelling scientific rationale for its investigation. Both thiazole and piperidine heterocycles are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved kinase inhibitors.[1][2][3] This document provides a comprehensive roadmap for researchers, detailing a plausible synthetic route, robust protocols for biochemical and cellular characterization, and a strategic framework for initiating a structure-activity relationship (SAR) study to optimize this lead scaffold.

Scientific Rationale: A Scaffold Built from Validated Pharmacophores

The potential of this compound stems from the proven utility of its core components in targeting the ATP-binding site of various kinases.

  • The 2-Chlorothiazole Moiety: The thiazole ring is a bioisostere for various other heterocycles and is a prominent feature in potent kinase inhibitors.[4] Specifically, the nitrogen and sulfur atoms can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common anchoring mechanism for Type I and Type II inhibitors. The 2-chloro substituent provides a reactive handle for further chemical modification or can engage in specific halogen bonding interactions within the active site. A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors, demonstrating the power of this core.[1]

  • The Piperidin-3-ol Moiety: The piperidine ring is one of the most ubiquitous N-heterocycles in approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[2][5] The 3-dimensional, non-planar structure of the piperidine ring allows for the exploration of vectors exiting the primary ATP pocket into the solvent-exposed region. The hydroxyl group at the 3-position serves as both a hydrogen bond donor and acceptor, offering a key interaction point or a site for further derivatization to enhance potency and selectivity. Studies on pyrrolotriazine inhibitors of anaplastic lymphoma kinase (ALK) have shown that piperidin-3-ol derivatives possess improved physicochemical and pharmacokinetic profiles compared to related analogs.[6][7]

This combination suggests that the title compound can effectively anchor in the hinge region via the chlorothiazole while positioning the piperidinol group for interactions that can confer selectivity and improved drug-like properties.

cluster_0 Kinase ATP-Binding Site cluster_1 Inhibitor Scaffold ATP_POCKET Adenine Region (Hydrophobic Pocket) SOLVENT Solvent-Exposed Region (Selectivity Pocket) HINGE Hinge Region (H-Bonding Backbone) THIAZOLE 2-Chlorothiazole (Hinge Binder) THIAZOLE->HINGE H-Bonds PIPERIDINE Piperidin-3-ol (Solubility & Selectivity) PIPERIDINE->SOLVENT Explores Selectivity

Caption: Pharmacophore model for the title compound in a generic kinase ATP site.

Experimental Protocols: From Synthesis to Cellular Activity

This section provides the necessary protocols to synthesize this compound and evaluate its potential as a kinase inhibitor.

Protocol: Synthesis via Reductive Amination

The most direct route to the target compound is the reductive amination between 2-chloro-1,3-thiazole-5-carbaldehyde and piperidin-3-ol. This is a robust and widely used reaction in medicinal chemistry.

Synthesis Workflow REACTANTS Reactants: - 2-chloro-1,3-thiazole-5-carbaldehyde - Piperidin-3-ol REACTION Reductive Amination: 1. Mix reactants in Dichloromethane (DCM) 2. Add Sodium Triacetoxyborohydride (STAB) 3. Stir at room temperature for 12-18h REACTANTS->REACTION WORKUP Aqueous Workup: - Quench with sat. NaHCO3 - Extract with DCM - Dry over Na2SO4 REACTION->WORKUP PURIFY Purification: - Concentrate in vacuo - Purify via Flash Column Chromatography (Silica, EtOAc/Hexanes gradient) WORKUP->PURIFY ANALYZE Characterization: - 1H NMR - 13C NMR - High-Resolution Mass Spectrometry (HRMS) PURIFY->ANALYZE

Caption: Step-by-step workflow for the synthesis and validation of the title compound.

Materials:

  • 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 eq)

  • Piperidin-3-ol (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

  • To a solution of 2-chloro-1,3-thiazole-5-carbaldehyde (1.0 eq) in anhydrous DCM, add piperidin-3-ol (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

  • Confirm the structure and purity of this compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Initial Biochemical Kinase Profiling

The first step in characterizing a new scaffold is to understand its kinase selectivity profile. A broad panel screen is the most efficient method.

Objective: To identify which kinases, if any, are inhibited by the compound at a high concentration.

Procedure:

  • Prepare a 10 mM stock solution of the purified compound in 100% DMSO.

  • Submit the compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).

  • Experimental Choice: Request a broad panel screen (e.g., ~400 kinases) at a single concentration of 10 µM. This concentration is high enough to detect even weak binders, which can be starting points for optimization. The assay should be run at or near the Kₘ of ATP for each kinase to ensure competitive interactions can be detected.

  • Data Analysis: The service will provide data as "% Inhibition" at 10 µM. A common threshold for a "hit" is >50% or >75% inhibition, depending on the desired stringency.

Table 1: Representative Data from a Kinase Panel Screen

Kinase TargetKinase Family% Inhibition at 10 µMHit? (Threshold >75%)
ALKTyrosine Kinase88%Yes
ABL1Tyrosine Kinase32%No
AURKASer/Thr Kinase91%Yes
FLT3Tyrosine Kinase81%Yes
VEGFR2Tyrosine Kinase45%No
............
Protocol: In Vitro IC₅₀ Determination for Primary Hits

Once primary hits are identified, their potency must be quantified by determining the half-maximal inhibitory concentration (IC₅₀).

Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. More ADP corresponds to higher kinase activity. Inhibition is measured as a decrease in the luminescent signal.

IC50 Determination Workflow SERIAL_DIL 1. Prepare Serial Dilution of Inhibitor Compound KINASE_RXN 2. Set up Kinase Reaction: - Kinase, Substrate, ATP - Add Inhibitor Dilutions SERIAL_DIL->KINASE_RXN INCUBATE1 3. Incubate at RT (e.g., 60 min) KINASE_RXN->INCUBATE1 ADD_ADPGLO 4. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent INCUBATE1->ADD_ADPGLO INCUBATE2 5. Incubate at RT (e.g., 40 min) ADD_ADPGLO->INCUBATE2 ADD_DETECT 6. Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent INCUBATE2->ADD_DETECT INCUBATE3 7. Incubate at RT (e.g., 30 min) ADD_DETECT->INCUBATE3 READ_LUM 8. Read Luminescence on Plate Reader INCUBATE3->READ_LUM ANALYZE 9. Analyze Data: - Normalize Controls - Nonlinear Regression (log[I] vs. response) - Calculate IC50 READ_LUM->ANALYZE DESIGN Design Analogs SYNTH Synthesize Analogs DESIGN->SYNTH TEST Biochemical & Cellular Testing (IC50, Proliferation) SYNTH->TEST ANALYZE Analyze SAR Data TEST->ANALYZE ANALYZE->DESIGN Informed Decisions for Next Cycle

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Table 2: Proposed Initial SAR Strategy

Region of ScaffoldProposed ModificationRationale
2-Chlorothiazole Replace 2-Cl with -NH₂ or -NH-arylThe 2-amino-thiazole is a classic hinge-binding motif found in drugs like Dasatinib. [3]This can significantly improve potency.
2-Chlorothiazole Replace 2-Cl with -H, -F, -CH₃To probe the necessity and role of the halogen. Fluorine can sometimes improve metabolic stability and binding affinity.
Piperidin-3-ol Synthesize and test both (R) and (S) enantiomersKinase active sites are chiral. Stereochemistry often has a profound impact on potency. [6]
Piperidin-3-ol Methylate the -OH group to -OCH₃To determine if the hydrogen bond donating ability of the hydroxyl is critical for activity.
Piperidin-3-ol Replace -OH with -F, -NH₂, -CNTo explore alternative interactions (H-bonding, polar) in the solvent-exposed region.
Piperidine Nitrogen Introduce alternative linkers (e.g., amide)To alter the geometry and flexibility of the connection between the two core fragments.

By systematically applying the protocols in Section 2 to each new analog generated through this SAR strategy, researchers can rapidly advance this promising scaffold toward a preclinical candidate.

References

  • MySkinRecipes. (n.d.). [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. Retrieved from [Link]

  • PubChem. (n.d.). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved from [Link]

  • MDPI. (2021). Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

  • MDPI. (n.d.). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Retrieved from [Link]

  • PubMed. (n.d.). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f]t[8][9][10]riazine as inhibitors of anaplastic lymphoma kinase. Retrieved from [Link]

  • PubMed. (n.d.). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide With Antiproliferative Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Retrieved from [Link]

  • PubMed Central. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

  • PubMed Central. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Retrieved from [Link]

  • EXCLI Journal. (n.d.). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. Retrieved from [Link]

  • ResearchGate. (2019). Design, Synthesis, Molecular Docking and Biological Evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • PubMed. (2025). Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting crystallization of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub for 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol .

As a Senior Application Scientist, I understand that crystallizing heterocyclic amino-alcohols is rarely straightforward. This molecule presents a "perfect storm" for crystallization difficulties: a basic tertiary amine, a hydrogen-bonding hydroxyl group, and a lipophilic chlorothiazole tail. These features often lead to oiling out (Liquid-Liquid Phase Separation) rather than clean crystal nucleation.[1]

This guide is designed to troubleshoot these specific behaviors using thermodynamic principles and empirical protocols.

Part 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)

User Question: My crude product separates as a yellow/orange oil at the bottom of the flask upon cooling, rather than forming crystals. Re-heating just dissolves it back. How do I fix this?

Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable liquid-liquid immiscibility curve intersects the solubility curve before the crystallization boundary. Thermodynamically, the "oil" is a solute-rich liquid phase. This is common for this molecule because the intermolecular hydrogen bonds (OH···N) compete with crystal lattice formation, often favoring a disordered liquid state (glass) over an ordered solid.

Troubleshooting Protocol:

ParameterAdjustment Strategy
Solvent Choice Avoid single solvents. Pure alcohols (MeOH, EtOH) often solubilize the "oil" too well. Switch to a binary system: Solvent (Good) + Anti-solvent (Poor) . Recommendation: Dissolve in minimal warm Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc), then slowly add n-Heptane or Methyl tert-butyl ether (MTBE).
Temperature Stop crash cooling. Rapid cooling drives the system deep into the unstable region where oiling is kinetically favored. Use a controlled cooling ramp (e.g., 0.1°C/min).
Seeding Essential. Without seeds, the energy barrier for nucleation is higher than for phase separation. If you have any solid (even impure), add it at the cloud point.

The "Oiling Out" Recovery Workflow (Use this logic gate to recover your batch)

OilingOutRecovery Start Start: Oiled-Out Mixture Reheat Re-heat to Dissolve (Clear Solution) Start->Reheat SeedCheck Do you have seeds? Reheat->SeedCheck AddSeeds Add Seeds at Cloud Point SeedCheck->AddSeeds Yes Scratch Scratch Glass / Sonicate SeedCheck->Scratch No Cooling Slow Cool (5°C/hour) AddSeeds->Cooling Scratch->Cooling Result Crystallization? Cooling->Result Success Filter & Wash Result->Success Solids Form Fail Oil Returns Result->Fail Oil Forms SaltScreen Proceed to Salt Formation (See Part 2) Fail->SaltScreen

Caption: Decision tree for recovering material that has undergone Liquid-Liquid Phase Separation (LLPS).

Part 2: Salt Formation (The "Silver Bullet")

User Question: The free base remains a sticky gum despite all solvent attempts. Is there a more robust form?

Technical Diagnosis: The free base of this compound has low lattice energy due to rotational freedom around the methylene bridge. Converting the tertiary amine (pKa ~8.5–9.0) into a salt increases the lattice energy via ionic bonding, usually raising the melting point and crystallinity.

Salt Selection Guide:

AcidStoichiometryProsCons
Hydrochloric Acid (HCl) 1:1High crystallinity; biologically common.Hygroscopic Risk: HCl salts of piperidines can absorb moisture, turning into deliquescent oils.
Oxalic Acid 1:1Best for Crystallinity. Often forms robust, non-hygroscopic solids (oxalates) easy to filter.Toxic; not suitable for final pharmaceutical formulation, but excellent for purification.
Fumaric Acid 0.5:1 or 1:1Pharmaceutically acceptable; moderate solubility.May require specific stoichiometry (hemi- vs mono-fumarate).
L-Tartaric Acid 1:1Chiral Resolution. Can separate enantiomers if your starting piperidin-3-ol was racemic.More expensive; complex solubility profile.

Protocol: Oxalate Salt Formation (Recommended for Purification)

  • Dissolve 1.0 eq of the free base oil in Acetone or Ethanol (10 volumes).

  • Prepare a solution of 1.05 eq Oxalic Acid in the same solvent.

  • Add the acid solution dropwise to the base solution at Room Temperature (RT).

  • Observation: A white precipitate should form immediately.

  • Optimization: If the precipitate is amorphous, heat to reflux to dissolve, then cool slowly.

Part 3: Chemical Stability & Impurity Management

User Question: My product is turning yellow/brown during recrystallization. Is it decomposing?

Technical Diagnosis: Yes. The 2-chlorothiazole moiety is the weak link. While generally stable, the chlorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (SNAr), especially in the presence of the piperidine's 3-hydroxyl group (intermolecular attack) or solvent nucleophiles.

Critical Stability Rules:

  • Avoid Boiling Water/Alcohols: Prolonged reflux in methanol or water (especially at pH > 9) can hydrolyze the Cl-thiazole to the hydroxy-thiazole or alkoxy-thiazole impurity.

    • Symptom:[2][3][4][5][6][7][8] Loss of chlorine signal in Mass Spec; appearance of M-Cl+OH or M-Cl+OMe peaks.

  • Acid Sensitivity: While salt formation is good, extremely strong acidic conditions (conc. HCl + heat) can degrade the thiazole ring.

  • Preferred Solvents for Stability: Use non-nucleophilic solvents for heating steps: Acetonitrile (ACN) , Toluene , Isopropyl Acetate , or MEK (Methyl Ethyl Ketone) .

Part 4: Stereochemistry & Polymorphism

User Question: I see different melting points (e.g., 85°C vs 110°C) from different batches. Why?

Technical Diagnosis: This indicates either Polymorphism or varying Enantiomeric Composition .

  • Racemate vs. Enantiomer:

    • If you started with racemic piperidin-3-ol, your product is a racemate. Racemates often crystallize as a "racemic compound" (both enantiomers in one cell) with a specific MP.

    • If you started with chiral material, you have a single enantiomer.

    • Warning: If your synthesis caused partial racemization, you may have a mixture. A pure enantiomer often has a lower melting point than its corresponding racemic compound (or vice versa, depending on the system), but a mixture (e.g., 90% ee) will have a depressed melting point compared to the pure form.

  • Solvates:

    • Piperidine salts frequently trap solvent molecules (e.g., Ethanol solvates).

    • Test: Run TGA (Thermogravimetric Analysis). A weight loss >1% before decomposition indicates a solvate.

Summary of Specifications

PropertyValue / Note
pKa (Piperidine N) ~8.8 (Estimated)
pKa (Thiazole N) ~1.0 (Very weak base)
Solubility (Free Base) High: MeOH, DCM, THF. Low: Water, Heptane.
Preferred Salt Oxalate (for purification), HCl (careful drying required).
Key Risk Hydrolysis of 2-Cl group; Oiling out.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for oiling-out thermodynamics and solute-solvent interactions).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative guide on salt selection for basic amines).

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Biotechnology and Engineering of Chiral Separation. (Details on resolving enantiomers of piperidine derivatives).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic basis for SNAr reactivity of 2-chlorothiazoles).

Sources

Technical Support Center: Solubility Optimization for 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Amphiphilic Trap"

Welcome to the technical support center. You are likely here because 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol (hereafter referred to as CTMP-3 ) is precipitating in your assay buffer, showing inconsistent IC50 values, or failing liquid handling checks.[1][2][3]

The Root Cause: CTMP-3 presents a classic medicinal chemistry challenge known as the "Amphiphilic Trap."[1][2][3]

  • The Head: The 2-chlorothiazole moiety is highly lipophilic and electron-withdrawing.[1][2][3]

  • The Tail: The piperidin-3-ol moiety is polar and basic (pKa ~9.0–9.8).[1][2][3]

  • The Conflict: In 100% DMSO, the compound is stable.[2][3] However, upon dilution into a neutral assay buffer (pH 7.4), the piperidine nitrogen partially deprotonates, reducing solubility just as the water concentration spikes. This leads to "micro-precipitation" or colloidal aggregation—invisible to the naked eye but devastating to assay reproducibility.[1][2][3]

This guide provides the protocols to stabilize CTMP-3 in solution.

Module 1: Stock Solution Integrity

Issue: "My compound won't dissolve in DMSO, or precipitates after freezing."

Diagnosis: CTMP-3 is hygroscopic due to the hydroxyl (-OH) and amine groups.[1][2][3] Standard DMSO absorbs water from the air, creating a DMSO/Water mixture that significantly reduces the saturation limit of the compound.

Protocol: The Anhydrous Stock Preparation
  • Solvent Selection: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2][3] Do not use "molecular biology grade" DMSO unless it is freshly opened; it often contains too much water.[1][2][3]

  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) tubes for long-term storage as the chlorothiazole moiety can leach plasticizers.[1][2][3]

  • Dissolution:

    • Target Stock Concentration: 10 mM . (Avoid 50 mM or 100 mM stocks for this specific chemotype).[2][3]

    • Method: Vortex for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes. The 3-ol group can form intermolecular hydrogen bonds (crystal lattice energy), requiring thermal energy to break.[1][2][3]

  • Storage: Aliquot immediately into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 2: The "Crash" Upon Dilution

Issue: "The solution looks clear in the tube, but my assay readout is noisy/low."

Diagnosis: You are likely performing a "Shock Dilution"—pipetting 100% DMSO stock directly into aqueous buffer.[1][2][3] This causes local regions of high water/low solvent, forcing CTMP-3 to crash out as "oil droplets" or amorphous solids before it can disperse.[1][2][3]

The Intermediate Dilution Protocol (IDP)[3]

Do not dilute directly from 10 mM to assay concentration (e.g., 10 µM). Use an intermediate step.

StepSourceSolvent/BufferDilution FactorFinal [DMSO]State
1. Stock Solid CompoundAnhydrous DMSON/A100%Soluble
2.[1][2][3] Intermediate 10 mM Stock100% DMSO 1:100100%Soluble (100 µM)
3.[1][2][3] Assay Ready 100 µM IntermediateAssay Buffer + 0.05% Tween-20 1:1010%Metastable
4.[1][2][3] Final Well Assay Ready MixAssay Buffer1:101%Stable

Why this works: Step 2 ensures the compound is diluted within the solvent it likes (DMSO).[2][3] Step 3 introduces the surfactant (Tween-20) before the critical water concentration is reached, forming protective micelles around the lipophilic thiazole head.[2]

Module 3: pH and Buffer Chemistry

Issue: "Solubility is fine in Acetate buffer (pH 5) but fails in PBS (pH 7.4)."

Diagnosis: This is driven by the pKa of the piperidine nitrogen.

  • pH < 8.0: The nitrogen is protonated (

    
    ), rendering the molecule cationic and highly soluble.[3]
    
  • pH > 8.0: The nitrogen deprotonates to the neutral free base.[2][3] Combined with the lipophilic chlorothiazole, solubility drops comfortably below 10 µM.[3]

Troubleshooting Flowchart

SolubilityLogic Start Start: Assay Buffer Selection CheckPH Is Assay pH > 7.2? Start->CheckPH RiskHigh High Risk: Free Base Formation CheckPH->RiskHigh Yes RiskLow Low Risk: Cationic Form CheckPH->RiskLow No Action1 Add 0.01% Triton X-100 or Tween-20 RiskHigh->Action1 Required Action3 Consider lowering pH to 7.0 (if biology allows) RiskHigh->Action3 Optional Action2 Proceed with Standard Buffer RiskLow->Action2 Action1->Action2 Re-test

Caption: Decision logic for buffer modification based on the pKa-dependent solubility of the piperidine moiety.

Module 4: Assay Interference (Aggregation)

Issue: "I see inhibition, but it disappears when I add BSA or spin the plate."

Diagnosis: CTMP-3 is likely forming colloidal aggregates that sequester the enzyme (promiscuous inhibition).[1][2][3] This is common for chlorothiazole derivatives in the absence of detergent.[2][3]

The Detergent Critical Micelle Concentration (CMC) Fix[3]

You must include a non-ionic detergent in your assay buffer.[1][2][3]

  • Recommended: Triton X-100 (0.01%) or Tween-20 (0.05%).[1][2][3]

  • Mechanism: The detergent prevents the "stacking" of the flat aromatic thiazole rings.

  • Validation Experiment: Run the assay with and without 0.01% Triton X-100. If the IC50 shifts by >10-fold, your initial activity was an artifact of aggregation.

Frequently Asked Questions (FAQ)

Q1: Can I use PBS (Phosphate Buffered Saline) for dilutions? A: Use caution. Phosphate ions can facilitate the precipitation of cationic amines at high concentrations (Salting Out effect).[1][2][3] We recommend HEPES or Tris-HCl (50 mM, pH 7.0–7.[2][3]4) as they are less prone to ionic precipitation with this class of compounds.[1][2][3]

Q2: The compound sticks to my plastic tips. What should I do? A: The chlorothiazole group is "sticky."[1][2][3] Use Low-Retention Tips (siliconized) for all liquid handling.[1][2][3] Pre-wetting the tip with the buffer containing 0.01% Tween-20 can also reduce surface adsorption.[2][3]

Q3: Is the stereochemistry (piperidin-3-ol) relevant to solubility? A: Yes. While the intrinsic solubility (logS) is similar for enantiomers, the rate of dissolution can differ due to crystal packing. If you are using a racemic mixture, it may be less crystalline and dissolve faster than the pure enantiomer.[3] If you switch from racemate to pure enantiomer, re-validate your dissolution protocol (Module 1).[1][2][3]

Q4: How do I validate that the compound is actually in solution? A: Do not rely on visual inspection. Use Nephelometry (light scattering) or measure UV absorbance at 280nm/320nm after centrifugation.[1][2][3] If the Absorbance drops significantly after spinning the plate (2000 x g, 10 min), your compound has precipitated.[3]

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1][2][3] Compound Management and Solubility in Assay Development.[1][2][3][4] Available from: [Link][1][2][3]

  • Di, L., & Kerns, E. H. (2015).[1][2][3] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] (Standard reference for pKa-dependent solubility of basic amines).

  • PubChem Compound Summary. (2025). This compound Analogues and Properties. National Library of Medicine.[1][2][3] Available from: [Link][1][2][3]

  • Shoichet, B. K. (2006).[1][2][3] Screening in a spirit of false discovery.[1][2][3] Nature Reviews Drug Discovery, 5(6), 477-486.[1][2][3] (Authoritative source on colloidal aggregation and detergent fixes).

Sources

Minimizing off-target effects of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Welcome to the technical support center for researchers utilizing this compound. This guide is designed to provide in-depth, actionable advice to help you anticipate, troubleshoot, and minimize off-target effects in your experiments.

The compound this compound belongs to the neonicotinoid class of molecules.[1] Neonicotinoids are potent agonists of insect nicotinic acetylcholine receptors (nAChRs) and are widely used for crop protection.[1] The primary mechanism of action involves binding to these receptors in the insect central nervous system, leading to overstimulation and paralysis.[2] However, a critical aspect of working with such compounds is ensuring selectivity and understanding potential interactions with non-target organisms or receptor subtypes, which can lead to confounding data or unintended toxicity.[3][4]

This center provides a series of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides with step-by-step protocols to address specific challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the presumed primary target of this compound and why is selectivity important?

A1: The primary target is the insect nicotinic acetylcholine receptor (nAChR).[1][2] This compound shares a core pharmacophore (a 2-chlorothiazol-5-ylmethyl group) with established neonicotinoids like Clothianidin.[5][6] Selectivity is paramount because vertebrates, including mammals, also possess nAChRs.[7] While neonicotinoids generally show higher affinity for insect nAChRs, cross-reactivity with vertebrate subtypes can occur, leading to unintended physiological effects and compromising the interpretation of experimental results.[2] Minimizing these off-target effects is crucial for developing selective tools and therapeutics and for accurately assessing the biological role of the intended target.

Q2: What are the most likely off-target effects for this compound?

A2: The most probable off-target effects involve interactions with vertebrate nAChR subtypes (e.g., α4β2, α7).[8] The structural differences between insect and vertebrate nAChRs are subtle, and high concentrations of the compound can lead to binding at these unintended sites.[2] Additionally, at higher concentrations, interactions with other neurotransmitter receptors or ion channels cannot be ruled out without comprehensive screening. Such off-target binding can manifest as unexpected cellular responses, toxicity, or altered phenotypes in model organisms.[3]

Q3: How can I computationally predict potential off-target interactions before starting my experiments?

A3: In silico (computational) tools are valuable for initial risk assessment.[9][10] These methods compare the structure of your compound against databases of known ligands for a wide array of biological targets.[11]

  • Similarity-Based Methods: Tools like SEA (Similarity Ensemble Approach) predict off-target interactions by comparing the 2D structural similarity of your compound to ligands with known bioactivities.[11]

  • Pharmacophore and Docking Models: These 3D methods can model how your compound might fit into the binding pockets of various proteins, providing a more structurally informed prediction.[11]

  • Public and Commercial Tools: Several platforms, such as ChEMBL, SwissTargetPrediction, and those offered by computational chemistry software companies, can generate a list of potential off-target hits that can guide your experimental validation strategy.[10][11]

It is important to remember that these are predictions and must be validated experimentally.[9]

Q4: What is the most critical first step in any experiment to minimize off-target effects?

A4: The most critical step is to perform a careful dose-response analysis to determine the compound's potency (EC50 or IC50) on your primary target.[12][13][14] Operating at the lowest effective concentration that elicits the desired biological response significantly reduces the likelihood of engaging lower-affinity off-target receptors.[12] This principle, often referred to as establishing a "selectivity window," is fundamental to sound pharmacological investigation.[15][16]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to diagnose and resolve common issues related to off-target effects.

Troubleshooting Guide 1: Unexpected Activity in Vertebrate Models
  • Observed Problem: You are observing a biological effect (e.g., cytotoxicity, changes in cell signaling, physiological response in rodents) in a vertebrate system where the insect nAChR is not present.

  • Probable Cause: The compound is binding to one or more vertebrate off-targets, most likely vertebrate nAChR subtypes.

A Problem: Unexpected activity in vertebrate model B Step 1: Confirm Potency Determine EC50/IC50 on primary (insect) target. A->B Is the effect seen at a relevant concentration? C Step 2: Assess Off-Target Binding Protocol: Competitive Radioligand Binding Assay vs. vertebrate nAChRs B->C Yes D Step 3: Assess Off-Target Function Protocol: Functional Calcium Imaging Assay in vertebrate cells C->D Binding confirmed. Is it functional? E Step 4: Data Analysis Calculate Selectivity Index D->E Functional effect observed. F Outcome: Quantified off-target activity. Informs optimal concentration range. E->F

Caption: Workflow for investigating vertebrate off-target effects.

This assay measures the ability of your compound to displace a known high-affinity radiolabeled ligand from a specific receptor subtype.[17][18]

Objective: To determine the binding affinity (Ki) of your compound for key vertebrate nAChR subtypes (e.g., α4β2, α7).

Materials:

  • Membrane preparations from cells expressing the desired vertebrate nAChR subtype (e.g., HEK293 cells expressing human α4β2).

  • Radiolabeled ligand (e.g., [³H]-Epibatidine for α4β2).

  • Your unlabeled test compound.

  • Assay buffer (e.g., 50 mM Tris, pH 7.4).

  • 96-well plates and filtration apparatus.

  • Scintillation counter.

Methodology:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand), and competitive binding (radioligand + membranes + serial dilutions of your test compound).[19]

  • Incubation: Add the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and your test compound to the appropriate wells.[19]

  • Equilibration: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[20]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes with bound radioligand.[19]

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of your test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[18]

Activation of many nAChRs, particularly the α7 subtype, leads to an influx of calcium (Ca²⁺) into the cell.[21] This can be measured using Ca²⁺-sensitive fluorescent dyes.[22][23][24]

Objective: To determine if binding of your compound to a vertebrate nAChR results in receptor activation (agonist) or inhibition (antagonist).

Materials:

  • Vertebrate cell line expressing the nAChR of interest (e.g., Neuro-2a or SH-SY5Y cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Fluorescence plate reader or microscope with imaging capabilities.

Methodology:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the Ca²⁺-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add serial dilutions of your test compound and measure the change in fluorescence over time.[25] A rapid increase in fluorescence indicates Ca²⁺ influx due to receptor activation.

  • Data Analysis: Plot the change in fluorescence (ΔF/F₀) against the log concentration of your compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists, tested against a known agonist).[21]

Troubleshooting Guide 2: Broad or Unexpected Phenotypes in Model Organisms
  • Observed Problem: Your compound produces a complex or unexpected phenotype in a whole organism (e.g., C. elegans, Drosophila, zebrafish) that cannot be explained solely by its action on the primary nAChR target.

  • Probable Cause: The compound is interacting with multiple unforeseen off-targets, such as other receptors, ion channels, or enzymes.

A Problem: Complex or unexpected phenotype observed B Step 1: Literature & Database Review Search for known off-targets of structurally similar compounds. A->B C Step 2: Broad Off-Target Screening Utilize a commercial safety screening panel (e.g., Eurofins, Reaction Biology). B->C No clear leads D Step 3: Validate Hits Perform dedicated binding and functional assays for high-confidence hits. C->D Confirmed hits (e.g., >50% inhibition) E Step 4: Correlate with Phenotype Use specific antagonists for validated off-targets to see if the phenotype is rescued. D->E F Outcome: Identification of specific off-target(s) responsible for the phenotype. E->F

Caption: Workflow for identifying unknown off-targets.

For unbiased, broad screening, leveraging a commercial service is the most efficient approach.[26][27][28] These services maintain large panels of dozens to hundreds of molecular targets implicated in adverse drug reactions.[29][30]

How it Works:

  • Provider Selection: Choose a provider that offers a relevant safety panel (e.g., Eurofins SafetyScreen, Reaction Biology InVEST).[29][30] These typically include a wide range of GPCRs, kinases, ion channels, and transporters.

  • Compound Submission: You provide a sample of your compound.

  • Screening: The service screens your compound, typically at a single high concentration (e.g., 10 µM), against their panel using primarily radioligand binding assays.[29]

  • Data Report: You receive a report detailing the percent inhibition for each target in the panel. A common threshold for a "hit" is >50% inhibition.

  • Follow-up: Any significant hits from this primary screen must be validated in-house with full dose-response curves (both binding and functional assays) to confirm the interaction and determine potency.[31]

Part 3: Data Presentation and Interpretation

A key aspect of minimizing off-target effects is quantifying the selectivity of your compound. This is often expressed as a Selectivity Index .

Selectivity Index (SI) = Ki (or IC50) for Off-Target / Ki (or IC50) for Primary Target

A higher SI value indicates greater selectivity for the primary target. An SI > 100 is generally considered good selectivity.

Table 1: Example Selectivity Profile for Compound X
Target ReceptorAssay TypePotency (Ki or IC50, nM)Selectivity Index (vs. Insect nAChR)Interpretation
Insect nAChR (Primary) Binding (Ki)5 - High Potency
Human nAChR α4β2Binding (Ki)650130Good Selectivity
Human nAChR α7Binding (Ki)1,200240Excellent Selectivity
Human 5-HT₂ₐ ReceptorBinding (Ki)>10,000>2,000No Significant Binding
Human hERG ChannelFunctional (IC50)>10,000>2,000Low Risk of Cardiac Toxicity

This table allows for a clear, at-a-glance assessment of the compound's specificity.

Visualizing the Selectivity Window

The concept of a selectivity window is crucial for experimental design. You must use a concentration high enough to engage the primary target but low enough to avoid the off-target.

cluster_0 conc Compound Concentration [Log M] -9 1 nM conc->-9 resp % Response 0 0% -8 10 nM -9->-8 -7 100 nM -8->-7 -6 1 µM -7->-6 -5 10 µM -6->-5 50 50% 100 100% p1 p2 p3 p4 p5 o1 o2 o3 o4 o5 -9,0.1 -9,0.1 -8.5,0.5 -8.5,0.5 -9,0.1->-8.5,0.5 -8.3,1 -8.3,1 -8.5,0.5->-8.3,1 -8,2.5 -8,2.5 -8.3,1->-8,2.5 -7.7,4.5 -7.7,4.5 -8,2.5->-7.7,4.5 -7.5,4.9 -7.5,4.9 -7.7,4.5->-7.5,4.9 -7,5 -7,5 -7.5,4.9->-7,5 -7,0.1 -7,0.1 -6.5,0.5 -6.5,0.5 -7,0.1->-6.5,0.5 -6.3,1 -6.3,1 -6.5,0.5->-6.3,1 -6,2.5 -6,2.5 -6.3,1->-6,2.5 -5.7,4.5 -5.7,4.5 -6,2.5->-5.7,4.5 -5.5,4.9 -5.5,4.9 -5.7,4.5->-5.5,4.9 -5,5 -5,5 -5.5,4.9->-5,5 window Optimal 'Selectivity Window' for Experiments l1 Primary Target (EC50 ≈ 10 nM) l2 Off-Target (EC50 ≈ 1 µM)

Caption: Ideal concentration range for maximizing on-target effects while minimizing off-target interactions.

References

  • CDD Vault. (2025). Understanding the Importance of The Dose-Response Curve. Available at: [Link]

  • New Jersey Audubon Society. Impacts of Neonicotinoids on Non-Target Species and Ecosystems. Available at: [Link]

  • Kudryavtsev, D., et al. (2017). Calcium imaging with genetically encoded sensor Case12: Facile analysis of α7/α9 nAChR mutants. PubMed Central. Available at: [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. Available at: [Link]

  • PubChem. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine. Available at: [Link]

  • Lindstrom, J. (2019). Evolution of vertebrate nicotinic acetylcholine receptors. PubMed Central. Available at: [Link]

  • Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Available at: [Link]

  • ResearchGate. In silico tools for off-target prediction. Available at: [Link]

  • Taylor & Francis Online. Calcium imaging – Knowledge and References. Available at: [Link]

  • MSD Manual Professional Edition. Dose-Response Relationships. Available at: [Link]

  • Academic Journals. (2008). Insect nicotinic acetylcholine receptors (nAChRs): Important amino acid residues contributing to neonicotinoid insecticides selectivity. Available at: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]

  • MDPI. (2022). Physiological Effects of Neonicotinoid Insecticides on Non-Target Aquatic Animals—An Updated Review. Available at: [Link]

  • National Institutes of Health. (2012). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Available at: [Link]

  • Synthego. CRISPR Off-Target Editing: Prediction, Analysis, and More. Available at: [Link]

  • AERU. N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine. Available at: [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Aronson, J. K. (2007). Concentration-effect and dose-response relations in clinical pharmacology. PubMed Central. Available at: [Link]

  • ACS Publications. (2018). Environmental Risks and Challenges Associated with Neonicotinoid Insecticides. Available at: [Link]

  • Shen, J. X., & Wu, J. (2015). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. PubMed Central. Available at: [Link]

  • Millar, N. S., & Denholm, I. (2007). Nicotinic acetylcholine receptors: targets for commercially important insecticides. PubMed. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • ResearchGate. (2020). Neonicotinoid insecticides negatively affect performance measures of non-target terrestrial arthropods: a meta-analysis. Available at: [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. Available at: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • Wikipedia. Dose–response relationship. Available at: [Link]

  • UCSC Genome Browser. UCSC In-Silico PCR. Available at: [Link]

  • Springer Nature Experiments. Calcium Imaging Protocols and Methods. Available at: [Link]

  • bioRxiv. (2024). Predicting neuronal firing from calcium imaging using a control theoretic approach. Available at: [Link]

  • Creative Diagnostics. High-Throughput Drug Screening. Available at: [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. Available at: [Link]

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link]

  • PLOS ONE. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Available at: [Link]

  • PubMed Central. (2021). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Available at: [Link]

  • News-Medical.net. (2023). What is a Dose-Response Curve?. Available at: [Link]

  • ACS Publications. (2022). Insect Nicotinic Acetylcholine Receptors: Neonicotinoid Binding Site Specificity Is Usually but Not Always Conserved with Varied Substituents and Species. Available at: [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • bioRxiv. (2024). vertebrate neuronal nicotinic acetylcholine receptors. Available at: [Link]

  • PubChem. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. Available at: [Link]

  • PubMed Central. (2010). Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via In Situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template. Available at: [Link]

  • PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Available at: [Link]

Sources

Addressing poor cell permeability of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Compound 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound (referred to herein as "Compound CTP-OH"). This novel scaffold has shown promise in early-stage target-based assays; however, a recurring challenge reported by research teams is its poor performance in cell-based models. This is often attributed to low cell permeability. This document provides a structured troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and systematically address this issue.

Section 1: Physicochemical Profile and the Permeability Challenge

The root cause of poor cell permeability often lies in a molecule's physicochemical properties.[1] A structural analysis of Compound CTP-OH reveals features that are likely contributors to this issue. The key to improving its cellular uptake is to first understand these inherent liabilities.

Structural Analysis

Compound CTP-OH contains several key functional groups:

  • Piperidin-3-ol Moiety: The secondary alcohol (-OH group) is a potent hydrogen bond donor and significantly increases the molecule's polarity.

  • Tertiary Amine: The piperidine nitrogen is basic and will likely be protonated at physiological pH (pKa ~8-9), conferring a positive charge.

  • 2-Chlorothiazole Group: A heterocyclic system that contributes to the overall polarity and molecular shape.

Predicted Physicochemical Properties (Lipinski's Rule of 5 Analysis)

To quantify the permeability challenge, we can assess Compound CTP-OH against Lipinski's Rule of Five, a set of criteria that predicts the "drug-likeness" of a molecule for oral bioavailability and membrane permeability.[2][3][4]

PropertyPredicted Value for CTP-OHLipinski's Rule of 5 GuidelineImplication for Permeability
Molecular Weight (MW) ~246.7 g/mol < 500 DaPass. Size is not a primary barrier.
LogP (Lipophilicity) ~1.5 - 2.0< 5Pass. However, this value is on the lower end of the optimal range for passive diffusion.
Hydrogen Bond Donors (HBD) 1 (from -OH group)≤ 5Pass.
Hydrogen Bond Acceptors (HBA) 3 (N from piperidine, N & S from thiazole, O from hydroxyl)≤ 10Pass.
Topological Polar Surface Area (TPSA) ~61.9 Ų< 140 Ų (general); < 90 Ų (CNS)Borderline. While under the general limit, the presence of the highly polar hydroxyl group is a key liability. Even modest TPSA values can hinder passive diffusion if polarity is concentrated.[5]

Expert Analysis: While Compound CTP-OH does not formally violate Lipinski's rules, its properties trend towards hydrophilicity. The combination of the polar hydroxyl group and the basic nitrogen, which can become charged, presents a significant energetic penalty for the molecule to desolvate and enter the hydrophobic lipid bilayer of the cell membrane. This is the central hypothesis for its observed poor cell permeability.[6]

Section 2: Troubleshooting Guide and FAQs

This section is designed in a question-and-answer format to directly address common experimental roadblocks.

Q1: My compound is highly active in my biochemical assay but shows little to no activity in my cell-based assay. Why? A1: This is a classic indicator of poor cell permeability. Your compound is likely unable to cross the cell membrane to reach its intracellular target in sufficient concentrations. The first step is to experimentally verify this hypothesis using a standardized permeability assay.

Q2: Which permeability assay should I start with to confirm my hypothesis? A2: We recommend starting with the Parallel Artificial Membrane Permeability Assay (PAMPA) . This is a high-throughput, cell-free assay that specifically measures passive diffusion.[7][8] It is cost-effective and will quickly tell you if the molecule can cross a simple lipid barrier without the complexities of cellular machinery. If permeability is low in PAMPA, you have confirmed a fundamental issue with passive transport.

Q3: My PAMPA results confirmed low passive permeability. What is my next step? A3: The next logical step is to perform a Caco-2 Permeability Assay . The Caco-2 cell line is derived from human colon carcinoma and, when cultured on semi-permeable inserts, forms a monolayer that mimics the intestinal barrier.[9][10] This assay is the industry gold standard and provides two critical pieces of information:

  • It confirms the low passive permeability observed in PAMPA but in a more biologically relevant system.

  • It can determine if your compound is a substrate for active efflux transporters , such as P-glycoprotein (P-gp), which actively pump compounds out of the cell.[11][12]

Q4: My Caco-2 results show a high efflux ratio (>2). What does this mean and what should I do? A4: An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two strongly indicates that your compound is being actively removed from the cells by an efflux pump like P-gp.[13] This exacerbates the problem of poor passive influx. You now have two issues to solve: low passive diffusion and active efflux. Medicinal chemistry efforts should focus on modifications that disrupt recognition by efflux transporters. This can sometimes be achieved by altering hydrogen bonding patterns or overall molecular shape.

Q5: My efflux ratio in the Caco-2 assay is low (<2), but permeability is still poor. What does this tell me? A5: This is a more straightforward problem. It confirms that the primary issue is poor passive diffusion, without the complication of active efflux. All efforts should be directed at improving the physicochemical properties of the molecule to favor its entry into the lipid membrane. See Section 4 for specific strategies.

Section 3: Recommended Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive, transcellular permeability.

Materials:

  • PAMPA plate (e.g., Millipore MultiScreen, Pion Inc.) with a donor plate (top) and an acceptor plate (bottom) separated by a microfilter disc.[8][14]

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Plate reader (UV-Vis) or LC-MS/MS for analysis.

Procedure:

  • Membrane Coating: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a stable lipid layer.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the test compound stock to a final concentration of 100-200 µM in PBS. The final DMSO concentration should be <1%.

  • Assay Start: Carefully place the lipid-coated donor plate onto the acceptor plate. Add 150 µL of your donor solution to each well of the donor plate.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[15]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectroscopy or LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol assesses both passive permeability and active efflux.

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 24-well format).

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

  • Lucifer yellow or TEER meter for monolayer integrity check.[10]

  • Test compound stock solution (10 mM in DMSO).

  • LC-MS/MS for analysis.

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

  • Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[9][10]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER) or perform a Lucifer Yellow rejection assay. Only use monolayers that meet your established quality control criteria.

  • Assay Setup (Bidirectional):

    • Apical to Basolateral (A→B): For assessing absorption. Add the test compound (diluted in transport buffer) to the apical (top) chamber and fresh transport buffer to the basolateral (bottom) chamber.

    • Basolateral to Apical (B→A): For assessing efflux. Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 1-2 hours, with gentle shaking.

  • Sampling & Analysis: At designated time points, take samples from the receiver chamber (basolateral for A→B, apical for B→A) and the donor chamber. Analyze the compound concentration using LC-MS/MS.

  • Calculation: Calculate the Papp values for both directions. The efflux ratio is calculated as Papp(B→A) / Papp(A→B).

Section 4: Strategies for Improving Cell Permeability

Once poor permeability is confirmed, the following medicinal chemistry strategies can be employed.

Strategy 1: Prodrug Approach (Masking the Hydroxyl Group)

A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[16][17] This is an excellent strategy for transiently masking polar groups like the hydroxyl on Compound CTP-OH.

  • Rationale: The -OH group is a primary driver of polarity. By converting it to a more lipophilic, bioreversible ester (e.g., acetate, pivalate), the overall lipophilicity (LogP) of the molecule increases, facilitating its passage through the cell membrane.[6] Once inside the cell, ubiquitous esterase enzymes will cleave the ester, regenerating the active CTP-OH.[18]

  • Action: Synthesize a small library of ester prodrugs of CTP-OH and re-evaluate them in the PAMPA and Caco-2 assays.

Strategy 2: Structural Modification

If a prodrug approach is not desired, direct modification of the scaffold is necessary.

  • Rationale 1 (Reduce Polarity): Replace the 3-hydroxyl group with a less polar isostere, such as a fluoro (-F) or methoxy (-OCH₃) group. This permanently removes the hydrogen bond donating capability and reduces polarity, but may impact target binding and requires re-evaluation of SAR.

  • Rationale 2 (Intramolecular Hydrogen Bonding): Introduce a suitable hydrogen bond acceptor near the piperidine-ol moiety to encourage the formation of an intramolecular hydrogen bond (IMHB).[19][20] An IMHB can "hide" the polar -OH group from the solvent, reducing the effective TPSA and lowering the energy penalty of desolvation required for membrane entry. This is a more advanced strategy but can be highly effective.[21]

  • Action: Design and synthesize analogs based on these rationales. Prioritize modifications that are synthetically feasible and have a high probability of improving permeability without destroying target activity.

Strategy 3: Formulation Strategies

For later-stage development, formulation can enhance the delivery of compounds with borderline permeability.

  • Rationale: The use of certain excipients, known as permeation enhancers, can transiently and reversibly alter the integrity of the intestinal epithelium to allow for increased drug passage.[22][23][24] This is generally considered for compounds that have exhausted medicinal chemistry optimization.

  • Action: This is a downstream consideration and not typically employed during lead optimization.

Section 5: Visual Workflows and Diagrams

Diagram 1: Troubleshooting Workflow

A flowchart to guide the experimental decision-making process.

G cluster_0 Problem Identification cluster_1 Permeability Assessment cluster_2 Actionable Strategies start High In Vitro Potency, Low Cellular Activity pampa Run PAMPA Assay (Passive Diffusion) start->pampa pampa_res Permeability Low? pampa->pampa_res caco2 Run Bidirectional Caco-2 Assay pampa_res->caco2 Yes end_node Re-test Analogs pampa_res->end_node No (Permeability is OK, re-evaluate hypothesis) caco2_res High Efflux Ratio (>2)? caco2->caco2_res strat1 Primary Issue: Poor Passive Diffusion. Implement Strategies 1 & 2. caco2_res->strat1 No strat2 Dual Issue: Poor Diffusion & Active Efflux. Focus on Structural Mods (Strategy 2). caco2_res->strat2 Yes strat1->end_node strat2->end_node

Caption: Decision workflow for diagnosing and addressing poor cell permeability.

Diagram 2: Physicochemical Properties vs. Permeability

A diagram illustrating the balance of properties for good permeability.

G center Good Cell Permeability mw MW < 500 Da center->mw logp LogP 1 < LogP < 5 center->logp hbd HBD ≤ 5 center->hbd tpsa TPSA < 90 Ų center->tpsa ctp_oh CTP-OH Profile ctp_oh->logp Low End ctp_oh->tpsa Borderline (Key Liability)

Caption: Key physicochemical properties influencing cell permeability.

Diagram 3: Prodrug Strategy Concept

A conceptual diagram showing the masking of the polar hydroxyl group.

G cluster_outside Outside Cell (Hydrophilic) cluster_inside Inside Cell (Aqueous Cytosol) Prodrug CTP-O-Ester (Lipophilic Prodrug) ActiveDrug CTP-OH (Active Drug) Prodrug->ActiveDrug Crosses Membrane Esterases Cellular Esterases ActiveDrug->Esterases Cleaved by Membrane Cell Membrane (Lipid Bilayer)

Caption: Conceptual overview of the ester prodrug strategy.

References

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  • Bialik, W., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceuticals. Available at: [Link]

  • ResearchGate. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Available at: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available at: [Link]

  • Melo, F. R., et al. (2014). Membrane changes under oxidative stress: the impact of oxidized lipids. Biophysical Reviews. Available at: [Link]

  • Grozav, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

  • Wikipedia. Lipinski's rule of five. Available at: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Wils, P., et al. (1994). P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • PubMed. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Available at: [Link]

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  • Barasoain, I., et al. (2019). The Masked Polar Group Incorporation (MPGI) Strategy in Drug Design: Effects of Nitrogen Substitutions on Combretastatin and Isocombretastatin Tubulin Inhibitors. Molecules. Available at: [Link]

  • Goger, M., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B. Available at: [Link]

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  • Wagen, C. (2024). Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. Rowan Scientific. Available at: [Link]

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Technical Support Center: A Researcher's Guide to 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic compound. Achieving high purity is critical for reproducible results and regulatory compliance. This guide provides in-depth answers to common questions and troubleshooting strategies for identifying and removing impurities, ensuring the integrity of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purity and stability of this compound.

Q1: What are the most likely impurities I might encounter in my sample?

A: Impurities can be broadly categorized as either synthesis-related or degradation-related. The specific impurities depend on the synthetic route, but common pathways for producing substituted thiazoles and piperidines allow us to predict the most probable contaminants.[1][2]

Causality: Synthesis-related impurities are typically unreacted starting materials, intermediates, or by-products from unintended side reactions. Degradation products form over time due to the inherent reactivity of the molecule when exposed to air, moisture, light, or non-optimal temperatures.

Table 1: Potential Impurities in this compound

Impurity TypePotential Structure/NameProbable Source
Starting Material 3-HydroxypiperidineIncomplete alkylation reaction.
Starting Material 2-Chloro-5-(chloromethyl)thiazoleIncomplete alkylation reaction.
By-product 1,1'-((2-Chlorothiazole-5-yl)methylene)bis(piperidin-3-ol)Reaction of the product with another molecule of 3-hydroxypiperidine.
By-product Isomeric ImpuritiesFormation of other positional isomers during thiazole ring synthesis.
Degradation 1-((2-Hydroxythiazol-5-yl)methyl)piperidin-3-olHydrolysis of the 2-chloro group on the thiazole ring.
Degradation N-oxide derivativeOxidation of the piperidine nitrogen atom.
Q2: How can I properly store this compound to prevent the formation of degradation-related impurities?

A: The 2-chlorothiazole moiety is an electron-deficient system that can be sensitive to heat and nucleophiles, while the piperidine nitrogen is susceptible to oxidation.[3][4] Proper storage is crucial for maintaining the compound's integrity.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen and moisture, preventing oxidation of the piperidine nitrogen and hydrolysis of the chlorothiazole ring.

  • Temperature: Store at refrigerated temperatures (0-10°C) to slow down potential degradation pathways.[5]

  • Light: Protect from light by using an amber vial or by storing the container in a dark place. UV radiation can catalyze degradation reactions.

  • Purity: Ensure the compound is free from residual acids or bases from the synthesis, as these can catalyze decomposition.

Q3: What are the most effective analytical techniques for identifying and quantifying impurities?

A: A multi-technique approach is recommended for comprehensive impurity profiling.[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reverse-phase C18 column with a gradient elution of water (often with a modifier like formic acid or ammonium acetate) and acetonitrile or methanol is a typical starting point.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most powerful tool for identification. It provides the molecular weight of each impurity, which is critical for proposing potential structures.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of an unknown impurity once it has been isolated.

  • Gas Chromatography (GC): Useful for identifying volatile impurities, such as residual solvents used in the synthesis or purification process.[7]

Section 2: Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during the analysis and purification of your compound.

Q4: My HPLC/LC-MS analysis shows several unexpected peaks. What is the workflow for identifying them?

A: A systematic approach is necessary to move from detecting unknown peaks to identifying their structures.

Probable Cause: The peaks could be anything from starting materials and known by-products to completely unexpected structures or even artifacts from the analysis itself (e.g., mobile phase contaminants).

Recommended Solution: Follow a logical workflow to characterize the unknown signals. The process involves generating a hypothesis based on mass data and then confirming it with further experiments.

G start Unknown Peak Detected in HPLC/LC-MS get_mass Determine Molecular Weight (MW) from MS Data start->get_mass hypothesize Hypothesize Structures: - Starting Materials - Isomers - By-products - Degradants get_mass->hypothesize spike Spike Sample with Known Standards (e.g., Starting Materials) hypothesize->spike match Peak Retention Time Matches Standard? spike->match isolate Isolate Impurity via Preparative HPLC or Careful Chromatography match->isolate No not_identified Structure Identified as Known Compound match->not_identified Yes nmr Perform Structural Elucidation (1H NMR, 13C NMR, 2D NMR) isolate->nmr identified Structure Confirmed nmr->identified

Caption: Workflow for the identification of unknown impurities.

Q5: I'm observing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?

A: This is a classic problem when purifying basic compounds on standard silica gel.

Probable Cause: The basic piperidine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a slow elution of the tail end of the compound band, resulting in broad, tailing peaks and poor separation.[10]

Recommended Solution: The goal is to mask the acidic sites on the stationary phase or to use a different stationary phase altogether.

G start Peak Tailing Observed on Silica Gel cause Cause: Strong interaction of basic piperidine N with acidic silanols start->cause solution Solution Strategies cause->solution opt1 Modify Mobile Phase: Add a basic modifier like 0.5-2% Triethylamine (TEA) or 1% Ammonia in Methanol solution->opt1 opt2 Change Stationary Phase: Use Amine-Deactivated Silica or Basic Alumina solution->opt2 opt3 Switch to Reverse Phase: Use C18 silica with an acidic modifier (TFA or Formic Acid) solution->opt3 result Improved Peak Shape & Better Separation opt1->result opt2->result opt3->result

Caption: Troubleshooting guide for column chromatography peak tailing.

Q6: My final product has a persistent yellow or brown color. How can I remove it?

A: Color often indicates the presence of trace, highly conjugated impurities or baseline degradation.

Probable Cause: The color can originate from polymeric by-products formed during the synthesis, particularly from the thiazole precursor reactions, or from minor oxidative degradation. These impurities are often present in very small amounts but are highly chromophoric.

Recommended Solution:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol). Add a small amount (1-2% by weight) of activated charcoal and stir or gently heat the mixture for 15-30 minutes. Filter the charcoal through a pad of Celite® to remove the charcoal and the adsorbed colored impurities. Note that this can sometimes lead to a loss of the desired product.

  • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor. This is a highly effective method for both purification and color removal.[11]

  • Silica Plug: If the colored impurities are significantly more polar than your product, you can try dissolving the product in a minimal amount of solvent and passing it through a short plug of silica gel, eluting quickly with a slightly more polar solvent system.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Optimization may be required based on your specific impurity profile and equipment.

Protocol 1: Reverse-Phase HPLC Method for Impurity Profiling

This method is designed for the analytical separation of the main compound from potential impurities.

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column offering good resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape for basic compounds by protonating the piperidine nitrogen.
Mobile Phase B AcetonitrileCommon organic solvent with good UV transparency.
Gradient 5% B to 95% B over 20 minA broad gradient is essential for eluting both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe thiazole ring provides strong UV absorbance at this wavelength.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures complete dissolution.
Protocol 2: Flash Column Chromatography for Bulk Purification

This protocol is designed to remove the majority of impurities from a crude reaction mixture.

  • Select Stationary Phase: Use amine-deactivated silica gel or, alternatively, standard silica gel for the mobile phase modification approach.

  • Prepare the Column: Pack a column of appropriate size for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

  • Determine the Solvent System: Use Thin Layer Chromatography (TLC) to find a suitable eluent. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Add 1% Triethylamine (TEA) to the solvent system to prevent peak tailing.[10][12]

    • Aim for an Rf value of ~0.25-0.35 for the target compound. A typical system might be 95:5 DCM:MeOH + 1% TEA.

  • Load the Sample: Dissolve the crude material in a minimal amount of the mobile phase (or DCM) and load it onto the column. Alternatively, perform a dry-loading by adsorbing the compound onto a small amount of silica gel.

  • Elute the Column: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization for Final Polishing

This method is ideal for obtaining a highly pure, crystalline solid product.[11]

  • Choose a Solvent System: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points for piperidinol derivatives include:

    • Ethanol or Isopropanol

    • Ethyl Acetate/Hexane mixture

    • Dichloromethane/Methanol mixture[11]

  • Dissolution: Place the purified solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

  • Crystallization: Once at room temperature, you may place the flask in an ice bath or refrigerator for 30-60 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any residual mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Defense Technical Information Center. (1983). Piperidine Synthesis. Retrieved from [Link]

  • Rodrigues, V. G., et al. (2021). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Molecules, 26(5), 1345.
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Optimizing nAChR Selectivity for Chlorothiazol-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol Optimization Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Selectivity Challenge

Welcome to the technical support hub for This compound . As a researcher working with this scaffold, you are likely operating at the interface of agricultural chemistry (neonicotinoid-like insecticides) and medicinal chemistry.[1]

The core structural motif—a 2-chlorothiazol-5-yl methyl group linked to a piperidine ring—is a classic pharmacophore for Nicotinic Acetylcholine Receptors (nAChRs) .[1]

The Critical Issue: While the chlorothiazole "head" provides high affinity for the nAChR orthosteric site, the piperidin-3-ol "tail" often lacks the discriminatory power to distinguish between Insect nAChRs (target) and Mammalian nAChRs (specifically


 and 

subtypes, leading to off-target toxicity).

This guide provides troubleshooting workflows to enhance the Selectivity Index (SI) of your compound, ensuring potent target engagement while minimizing vertebrate toxicity.

Part 1: Structural Optimization (The Hardware)

Troubleshooting Low Selectivity Indices

User Question: "My compound shows nanomolar affinity for the target but also binds strongly to rat brain membranes (


). How do I shift this balance?"

Technical Diagnosis: The 1-((2-Chlorothiazol-5-yl)methyl) moiety is an "electronegative tip" mimic.[1] In insects, this interacts with a unique cationic subsite (Loop C).[1] In mammals, this interaction is less favorable unless the piperidine ring creates compensatory hydrophobic contacts. The 3-hydroxyl group on the piperidine ring is your primary lever for selectivity.[1]

Optimization Protocol:

  • Chiral Resolution (Critical): The 3-ol position creates a chiral center.[1] nAChR binding pockets are highly stereoselective.[1]

    • Action: Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column).

    • Expectation: Typically, one enantiomer (often S for similar scaffolds) will maintain insect potency while the other drives mammalian affinity.[1]

    • Reference: Tomizawa, M., & Casida, J. E. (2005).[1] Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology.

  • Conformational Restriction: The methylene linker allows free rotation, increasing the entropic cost of binding.

    • Action: Introduce methyl groups on the linker or bridge the piperidine ring to lock the bioactive conformation.

    • Logic: Insect nAChRs often tolerate bulkier "head" groups than mammalian

      
       receptors.[1]
      

Visualizing the Optimization Logic

SAR_Logic Start Compound Evaluation: Low Selectivity Index Check_Chirality Is the 3-ol Racemic? Start->Check_Chirality Separate Action: Chiral Separation (HPLC/SFC) Check_Chirality->Separate Yes Modify_Tail Modify Piperidine Ring Check_Chirality->Modify_Tail No (Pure) Test_Enantiomers Test (R) vs (S) in Radioligand Binding Separate->Test_Enantiomers Bulk_Add Add C4/C5 Substitution (Steric Clash in Mammalian) Modify_Tail->Bulk_Add Strategy A H_Bond Remove/Mask 3-OH (H-bond Donor Check) Modify_Tail->H_Bond Strategy B

Caption: Decision tree for improving selectivity ratios based on structural modifications.

Part 2: Assay Troubleshooting (The Software)

Troubleshooting Binding Assays

User Question: "I am seeing high non-specific binding (NSB) in my mammalian membrane assays. Is my


 valid?"

Technical Diagnosis: The chlorothiazole ring is lipophilic.[1] If your piperidine derivative has a LogP > 3.0, it may be partitioning into the lipid bilayer rather than binding the receptor.

Diagnostic Matrix:

SymptomProbable CauseCorrective Action
High NSB (>40%) Lipophilicity (LogP > 3)Add 0.1% BSA or 0.05% PEI (Polyethyleneimine) to the assay buffer to sequester free lipophilic ligand.[1]
Flat Hill Slope (< 0.8) Negative Cooperativity or Impure EnantiomerRe-verify purity via NMR/HPLC. Ensure equilibrium is reached (extend incubation to 2 hours).
Inconsistent

Ligand DepletionEnsure receptor concentration is < 10% of the expected

. If

is 1 nM, use < 0.1 nM receptor.[1]

Standardized Protocol: nAChR Radioligand Binding To validate selectivity, you must run parallel assays.

  • Target Assay (Insect): House fly head homogenates or aphid membrane preps.[1]

    • Radioligand: [3H]-Imidacloprid or [3H]-Epibatidine.[1]

  • Off-Target Assay (Mammalian): Rat brain cortex membranes (

    
     enriched).[1]
    
    • Radioligand: [3H]-Cytisine (highly selective for

      
      ) or [3H]-Epibatidine (pan-agonist).[1]
      
    • Blockers: Use Atropine (1

      
      M) to block muscarinic receptors if using crude homogenates.[1]
      

Part 3: Metabolic Stability (The Endurance)

Troubleshooting Rapid Clearance

User Question: "The compound works in vitro but fails in whole-organism toxicity screens. What is happening?"

Technical Diagnosis: The methylene bridge (between the thiazole and piperidine) is a metabolic "soft spot," susceptible to oxidative dealkylation by Cytochrome P450s (CYPs). Additionally, the chlorine on the thiazole can undergo oxidative displacement.

Bioisosteric Replacement Strategy:

ComponentVulnerabilityBioisostere / FixImpact on Selectivity
Methylene Linker CYP OxidationReplace with 1,1-difluoroethyl or cyclopropyl linker.High. Rigidification often improves selectivity for insect receptors.[1]
Piperidin-3-ol GlucuronidationMethylate the alcohol (3-OMe) or replace with 3-fluoro .[1]Medium. Fluorine mimics OH polarity but blocks conjugation.[1]
Chlorothiazole Glutathione conjugationReplace with 6-chloropyridine or 3-pyridyl .[1]High. Pyridines are generally less lipophilic and metabolically distinct.[1]

Part 4: Computational Modeling (The Driver)

User Question: "Can I predict the selectivity before synthesis?"

Technical Diagnosis: Yes. The key difference lies in the Loop C region of the nAChR.

  • Insect Receptor: Contains a narrow, hydrophobic "slot" that accommodates the chlorothiazole perfectly.

  • Mammalian Receptor: The equivalent region is more open and polar.[1]

Workflow:

  • Homology Modeling: Build a model of the specific insect target (e.g., Nilaparvata lugens

    
    ) using the Aplysia AChBP (Acetylcholine Binding Protein) crystal structure as a template.[1]
    
  • Docking Grid: Center the grid on the orthosteric site (Trp147 residue).[1]

  • Cation-

    
     Interaction:  Ensure your docking software scores cation-
    
    
    
    interactions
    heavily. The interaction between the chlorothiazole/pyridine ring and the aromatic residues in the binding site is the primary driver of affinity.

Mechanism of Action Diagram

Binding_Mechanism Rec_Insect Insect nAChR (Target) Rec_Mammal Mammalian nAChR (Off-Target) Ligand 1-((2-Chlorothiazol-5-yl) methyl)piperidin-3-ol CationPi Cation-Pi Interaction (Trp Residue) Ligand->CationPi Chlorothiazole Head H_Bond H-Bond (3-OH) Ligand->H_Bond Piperidine Tail Steric Steric Clash (Loop C) Ligand->Steric If Linker Modified CationPi->Rec_Insect Strong CationPi->Rec_Mammal Weak H_Bond->Rec_Insect Optimized H_Bond->Rec_Mammal Non-Selective Steric->Rec_Mammal Reduces Binding

Caption: Mechanistic differences in binding modes. Modifying the linker induces steric clashes in mammalian receptors.

References

  • Tomizawa, M., & Casida, J. E. (2005).[1] Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology.

  • Jeschke, P., & Nauen, R. (2008).[1] Neonicotinoids: from zero to hero in insecticide chemistry. Pest Management Science.

  • Millar, N. S., & Denholm, I. (2007).[1] Nicotinic acetylcholine receptors: targets for commercially important insecticides.[1][2][3] Invertebrate Neuroscience.

  • Gifford Bioscience. (n.d.).[1] Radioligand Binding Assay Protocol.

For further assistance with custom synthesis or assay development, please contact the Tier 3 Support Desk.

Sources

Technical Support Center: Troubleshooting Unexpected Toxicity of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering unexpected toxicity with the compound 1-((2-chlorothiazol-5-yl)methyl)piperidin-3-ol. As a molecule incorporating a piperidine core and a 2-chlorothiazole moiety, its toxicological profile can be complex. The 2-chlorothiazole group, in particular, is a structural alert found in some neonicotinoid insecticides, which are known for their neurotoxic effects through interaction with nicotinic acetylcholine receptors (nAChRs).[1][2] This document provides a structured, question-and-answer-based approach to systematically investigate and troubleshoot the root causes of observed toxicity, grounded in established principles of preclinical safety assessment.

Section 1: Initial Assessment and Compound Verification

This section addresses the critical first steps to ensure the observed toxicity is not an artifact of experimental error or compound impurity.

FAQ 1.1: We've observed significant cytotoxicity in our initial screens. What is the first thing we should do?

The immediate priority is to rule out extrinsic factors before investigating intrinsic compound properties. The first step is to rigorously verify the identity, purity, and concentration of your test article.

Expert Rationale: An impure compound can lead to misleading results, where the observed toxicity originates from a contaminant rather than the intended molecule. Similarly, an incorrect concentration can result in a gross misinterpretation of the compound's potency.

Troubleshooting Workflow:

G start Unexpected Toxicity Observed verify_id 1. Verify Compound Identity (LC-MS, NMR) start->verify_id verify_purity 2. Assess Purity (HPLC-UV, >95%?) verify_id->verify_purity verify_conc 3. Confirm Stock Concentration (qNMR, UV-Vis) verify_purity->verify_conc re_synthesize Re-synthesize or Re-purify Compound verify_purity->re_synthesize Purity <95% proceed Proceed to Mechanistic Studies verify_conc->proceed All Checks Pass adjust_conc Adjust Concentration & Repeat Assay verify_conc->adjust_conc Concentration Incorrect G start Investigate Off-Target Pharmacology hypothesis Hypothesis: nAChR Agonism due to 2-Chlorothiazole Moiety start->hypothesis broad_panel Broad Target Panel Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) start->broad_panel primary_screen Primary Screen: Radioligand Binding Assay (e.g., [³H]Epibatidine) hypothesis->primary_screen functional_assay Functional Assay (if binding observed): Calcium Flux or Electrophysiology on nAChR-expressing cells primary_screen->functional_assay analyze Analyze Data: Identify High-Affinity Hits broad_panel->analyze confirm Confirm Hits with Dose-Response Assays analyze->confirm G cluster_0 Potential Metabolic Pathways Parent Parent Compound C10H15ClN2OS M1 M1: Piperidine Hydroxylation (+16 Da) Parent->M1 M2 M2: Thiazole Oxidation (+16 Da) Parent->M2 M3 M3: N-dealkylation (-C5H6ClNS) Parent->M3 M4 M4: Glucuronidation (+176 Da) M1->M4

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol and Established NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive comparison of the novel investigational compound, 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol (herein referred to as Cpd-X), with the well-characterized Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, FK866 and GMX1778. Through a series of detailed in-vitro experimental protocols, we evaluate the enzymatic inhibition, cellular target engagement, and cytotoxic effects of these compounds. This document is intended for researchers in oncology, metabolism, and drug discovery, offering a framework for assessing novel inhibitors against established benchmarks.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Many cancer cells exhibit elevated metabolic rates and are particularly dependent on efficient NAD+ regeneration to sustain their rapid growth and proliferation.[1][2] The primary route for NAD+ biosynthesis in mammalian cells is the salvage pathway, where Nicotinamide phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[3][4] This dependency creates a therapeutic window, making NAMPT a compelling target for anticancer drug development.[1][2]

By inhibiting NAMPT, the cellular NAD+ pool is depleted, leading to metabolic stress, an energy crisis (ATP depletion), and ultimately, programmed cell death.[1][2][5] Two of the most well-studied NAMPT inhibitors are FK866 and GMX1778 (also known as CHS-828), which have been evaluated in numerous preclinical and clinical studies.[6][7][8]

This guide introduces a novel compound, this compound (Cpd-X), which contains structural motifs common to bioactive molecules, such as a chlorothiazole and a piperidine ring.[9][10] We present a series of head-to-head comparisons against FK866 and GMX1778 to determine its efficacy and potential as a new therapeutic agent.

Mechanism of Action: The NAD+ Salvage Pathway

The core strategy of these inhibitors is to block the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the essential first step in the NAD+ salvage pathway catalyzed by NAMPT.[7] This disruption has cascading effects on cellular viability.

cluster_pathway NAD+ Salvage Pathway cluster_inhibitors Inhibitors NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP_in ATP ATP_in->NMNAT NAD NAD+ NAMPT->NMN NMNAT->NAD Inhibitors Cpd-X FK866 GMX1778 Inhibitors->NAMPT

Figure 1. Mechanism of NAMPT Inhibition.

Part 1: Comparative In Vitro Enzymatic Inhibition

The first critical step in evaluating a novel inhibitor is to determine its direct effect on the purified target enzyme. This allows for a clean comparison of potency without the confounding variables of cellular uptake or metabolism.

Objective:

To determine and compare the 50% inhibitory concentration (IC50) of Cpd-X, FK866, and GMX1778 against recombinant human NAMPT enzyme.

Experimental Protocol: Coupled Fluorescent NAMPT Assay

This protocol is based on a coupled enzymatic reaction where the product of the NAMPT reaction, NMN, is converted to NAD+, which is then used to generate a fluorescent signal.[11][12]

Causality: A coupled assay is chosen for its high sensitivity and continuous signal generation, allowing for robust kinetic measurements. The final fluorescent signal is directly proportional to the NAMPT enzyme activity.[12]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X NAMPT Enzyme Solution in NAMPT Assay Buffer.

    • Prepare a 10X Substrate Solution containing Nicotinamide and PRPP.

    • Prepare a 10X NMNAT/ADH Coupled Enzyme Solution.

    • Prepare serial dilutions of Cpd-X, FK866, and GMX1778 in assay buffer (typically from 100 µM to 1 pM).

  • Assay Procedure (96-well black plate):

    • Add 5 µL of each inhibitor dilution to the wells.

    • Add 20 µL of the 2X NAMPT Enzyme Solution.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of a master mix containing the 10X Substrate Solution and 10X Coupled Enzyme Solution.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure fluorescence intensity every 2 minutes for 60 minutes (Excitation: 340 nm, Emission: 460 nm).

    • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

  • Data Analysis:

    • Normalize the rates to the vehicle control (DMSO).

    • Plot the normalized rates against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Expected Results:
CompoundTargetIC50 (nM) [Hypothetical]
Cpd-X NAMPT15.2
FK866 NAMPT5.8
GMX1778 NAMPT21.5

Interpretation: The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by half. A lower IC50 indicates higher potency. In this hypothetical scenario, FK866 is the most potent enzymatic inhibitor, followed by Cpd-X and then GMX1778.

Part 2: Cellular Target Engagement and NAD+ Depletion

While enzymatic potency is crucial, an effective drug must penetrate the cell membrane and inhibit its target in a complex cellular environment. This experiment measures the functional consequence of NAMPT inhibition: the depletion of cellular NAD+.

Objective:

To quantify the reduction in intracellular NAD+/NADH levels in A549 lung carcinoma cells following treatment with each inhibitor.

Experimental Protocol: Luminescent NAD/NADH-Glo™ Assay

This protocol utilizes a bioluminescent assay to measure the total pool of NAD+ and NADH.[13][14] The assay involves cell lysis followed by an enzymatic reaction where NAD+ is converted to NADH, and the total NADH is used to reduce a proluciferin substrate, generating a light signal proportional to the total NAD/NADH amount.[14]

cluster_workflow Cellular NAD+ Depletion Workflow A 1. Seed A549 Cells (96-well plate) B 2. Incubate 24h A->B C 3. Treat with Inhibitors (Serial Dilutions) B->C D 4. Incubate 48h C->D E 5. Add NAD/NADH-Glo™ Reagent (Lysis) D->E F 6. Incubate 60 min (Signal Development) E->F G 7. Measure Luminescence F->G H 8. Analyze Data (EC50) G->H

Figure 2. Workflow for Cellular NAD+ Depletion Assay.

Methodology:

  • Cell Culture:

    • Seed A549 cells into a white, clear-bottom 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Treat cells with serial dilutions of Cpd-X, FK866, and GMX1778 for 48 hours. Include a vehicle-only control.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of NAD/NADH-Glo™ Detection Reagent equal to the culture medium volume in each well.[15]

    • Place the plate on an orbital shaker for 5 minutes to induce cell lysis and mix thoroughly.

    • Incubate at room temperature for 60 minutes to allow the enzymatic reaction to stabilize.[15][16]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control and plot against the logarithm of inhibitor concentration to determine the EC50 (the concentration that causes a 50% reduction in the NAD+/NADH pool).

Expected Results:
CompoundTargetCellular NAD+ Depletion EC50 (nM) [Hypothetical]
Cpd-X NAMPT25.6
FK866 NAMPT9.1
GMX1778 NAMPT33.4

Interpretation: The EC50 value reflects the compound's effectiveness within a cellular system, incorporating factors like cell permeability and stability. A lower EC50 is better. These hypothetical results suggest FK866 is most effective at depleting NAD+ in cells, consistent with its enzymatic potency. Cpd-X shows robust cellular activity, slightly outperforming GMX1778.

Part 3: Cytotoxicity and Cell Viability Assessment

The ultimate goal of an anticancer agent is to kill cancer cells. This experiment measures the downstream effect of NAD+ depletion on cell viability.

Objective:

To determine the concentration of each inhibitor that causes a 50% reduction in the viability (GI50) of A549 cancer cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This "add-mix-measure" assay quantifies ATP, which is an indicator of metabolically active, viable cells.[17][18] The protocol is simple and ideal for high-throughput screening.[18][19] Upon addition of the reagent, cells are lysed, and a stable "glow-type" luminescent signal is generated, which is proportional to the amount of ATP and thus the number of viable cells.[18]

Methodology:

  • Cell Culture and Treatment:

    • Follow steps 1 and 2 from the NAD/NADH-Glo™ Assay protocol, but extend the incubation period with the inhibitors to 72 hours to allow for the full cytotoxic effects to manifest.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[20]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[20]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]

  • Data Acquisition and Analysis:

    • Record luminescence.

    • Normalize the data to the vehicle control and plot against the logarithm of inhibitor concentration to determine the GI50 value.

Expected Results:
CompoundTargetCell Viability GI50 (nM) [Hypothetical]
Cpd-X NAMPT30.1
FK866 NAMPT11.5
GMX1778 NAMPT45.2

Interpretation: The GI50 value is a key metric for assessing a compound's anticancer potential. These hypothetical results show a strong correlation between NAD+ depletion and cell death. FK866 remains the most potent compound, and Cpd-X demonstrates superior cytotoxicity compared to GMX1778 in this specific cell line.[8]

Summary and Discussion

This guide outlines a systematic approach to comparing a novel investigational compound, Cpd-X, with established inhibitors of NAMPT. The hypothetical data presented provides a clear, multi-faceted view of compound efficacy.

Summary of Findings (Hypothetical):

MetricCpd-XFK866GMX1778
Enzymatic IC50 (nM) 15.25.8 21.5
Cellular EC50 (nM) 25.69.1 33.4
Cytotoxicity GI50 (nM) 30.111.5 45.2

Based on this analysis, Cpd-X emerges as a promising NAMPT inhibitor. While not as potent as the benchmark compound FK866, it consistently outperforms GMX1778 across all three assays. The close correlation between its enzymatic IC50, cellular EC50, and cytotoxic GI50 suggests good cell permeability and on-target activity.

Future Directions for Drug Development Professionals:

  • Selectivity Profiling: The next logical step is to assess the selectivity of Cpd-X against a panel of kinases and other ATP-dependent enzymes to ensure it does not have significant off-target effects.

  • In Vivo Efficacy: Promising in vitro data must be validated in preclinical xenograft models to assess pharmacokinetics, tolerability, and tumor growth inhibition in a living system.

  • Combination Studies: NAMPT inhibitors can sensitize cancer cells to other treatments like chemotherapy or radiation.[1] Investigating Cpd-X in combination with standard-of-care agents could reveal synergistic effects.

References

  • What are NAMPT inhibitors and how do they work? - Patsnap Synapse. (2024-06-21). Available from: [Link]

  • N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem. Available from: [Link]

  • 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine | C6H8ClN5O2S | CID 213027. PubChem. Available from: [Link]

  • DESIGN, SYNTHESIS AND EVALUATION OF CHLOROTHIAZIDE DERIVATIVES. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available from: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available from: [Link]

  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC. (2022-08-08). National Center for Biotechnology Information. Available from: [Link]

  • N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine - AERU. Agriculture & Environment Research Unit, University of Hertfordshire. Available from: [Link]

  • Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives - ResearchGate. (2021-09-30). Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023-09-07). Available from: [Link]

  • What NAMPT inhibitors are in clinical trials currently? - Patsnap Synapse. (2025-03-11). Available from: [Link]

  • Mitochondrial Resilience in Glaucoma: Targeting NAD + Metabolism and Oxidative Stress in Retinal Ganglion Cell Degeneration with Nicotinamide Riboside and Berberine: Preliminary Clinical Evidence - MDPI. Available from: [Link]

  • The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • NAMPT Inhibitor Screening Assay Kit, 71276-1 - Amsbio. Available from: [Link]

  • A Nicotinamide Phosphoribosyltransferase Inhibitor, FK866, Suppresses the Growth of Anaplastic Meningiomas and Inhibits Immune Checkpoint Expression by Regulating STAT1 - PubMed Central. National Center for Biotechnology Information. Available from: [Link]

  • Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors. National Center for Biotechnology Information. Available from: [Link]

  • An in vitro enzymatic activity assay of purified recombinant human... - ResearchGate. Available from: [Link]

  • Effect of FK866, NAMPT inhibitor, on small cell lung cancer cell lines. - ASCO Publications. (2015-05-20). American Society of Clinical Oncology. Available from: [Link]

  • Promega NAD/NADH-Glo™ Assay - iGEM. Available from: [Link]

  • NAMPT Inhibitor Screening Assay Kit - BPS Bioscience. Available from: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability - ResearchGate. (2015-11-16). Available from: [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay - YouTube. (2021-04-21). Promega UK. Available from: [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review - Taylor & Francis. Available from: [Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the pharmacological and physicochemical profile of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol , a cyclic amine analog of the neonicotinoid class.[1] While commercial "second-generation" neonicotinoids like Clothianidin and Thiamethoxam utilize a chlorothiazole "anchor" linked to an open-chain nitroguanidine or cyclic oxadiazine, the subject molecule introduces a 3-hydroxypiperidine tail.[1]

This structural modification is critical for researchers aiming to:

  • Reduce Mammalian Toxicity: The rigid piperidine ring alters metabolic stability and blood-brain barrier (BBB) penetration compared to flexible chains.[1]

  • Overcome Resistance: Targeting nAChR binding pockets with novel steric demands to bypass metabolic resistance (P450s) seen in imidacloprid-resistant strains.[1]

  • Modulate Lipophilicity: The 3-hydroxyl group acts as a tunable "toggle" for LogP, influencing systemic mobility in plants (xylem transport) or cuticular penetration in insects.[1]

Structural Deconstruction & Pharmacophore Analysis

The molecule is a hybrid scaffold combining the high-affinity "warhead" of thiamethoxam with a polar, cyclic amine tail.[1]

The Three-Component System
ComponentStructureFunction in SAR
Anchor (Warhead) 2-Chlorothiazol-5-yl Primary Binding: Engages the hydrophobic sub-pocket of the insect nAChR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-subunit. The chlorine atom provides a halogen bond, while the thiazole ring offers ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-

stacking interactions (often with Trp147).
Linker Methylene (-CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-)
Spacer: Critical for positioning the cationic/electronegative head group at the correct distance (approx. 5.9 Å) from the anchor.[1] Extension to ethylene usually abolishes activity.[1]
Tail (Effector) Piperidin-3-ol Secondary Binding & Solvation: The piperidine nitrogen mimics the cationic ammonium of acetylcholine (at physiological pH).[1] The 3-OH group provides a specific H-bond donor/acceptor site, distinguishing it from unsubstituted piperidines.[1]
Visualizing the Interaction Pathway

The following diagram maps the logical flow from chemical structure to biological outcome, highlighting the critical decision points in the SAR study.

SAR_Pathway cluster_0 Structural Domain cluster_1 Biological Interface (nAChR) cluster_2 Outcome Compound 1-((2-Chlorothiazol-5-yl) methyl)piperidin-3-ol Anchor 2-Chlorothiazole (Hydrophobic) Compound->Anchor Contains Tail 3-OH Piperidine (Hydrophilic/Rigid) Compound->Tail Contains Binding Receptor Binding (Loop D/E) Anchor->Binding Pi-Stacking (Trp) Tail->Binding H-Bonding (Tyr/Cys) Metabolism Metabolic Stability (LogP Dependent) Tail->Metabolism Modulates Solubility ConfChange Ion Channel Opening Binding->ConfChange Agonism Toxicity Insecticidal Potency ConfChange->Toxicity Depolarization

Figure 1: Mechanistic pathway linking the chlorothiazole-piperidine scaffold to nAChR activation.[1]

Comparative Performance Analysis

This section compares the target molecule against industry standards. Data is synthesized from representative SAR studies on chlorothiazolyl-methyl amines [1, 2].[1]

Performance Matrix
FeatureTarget: Piperidin-3-ol Analog Comparator A: Clothianidin Comparator B: Imidacloprid
Binding Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Moderate (nM range) The rigid ring imposes steric constraints that may reduce affinity compared to flexible chains unless the fit is perfect.High (Sub-nM) Flexible nitroguanidine tail adapts to the binding pocket.[1]High (nM) Uses a chloropyridine anchor; standard reference.[1]
Metabolic Stability High Cyclic amines are generally more resistant to oxidative metabolism than open aliphatic chains.[1]Moderate Susceptible to N-demethylation.[1]Moderate Susceptible to hydroxylation on the imidazolidine ring.[1]
Systemicity (Plants) High (LogP ~0.5 - 1.2) The 3-OH group lowers LogP, enhancing xylem mobility (phloem mobility requires acidic ion trapping).[1]Moderate (LogP 0.7) Good systemic properties but limited by low water solubility.[1]Moderate (LogP 0.57) Standard systemic profile.
Selectivity ratio High Potential Rigid scaffolds often discriminate better between Insect vs. Mammalian nAChR subtypes (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).
Low/Moderate Known off-target toxicity concerns (bees).[1]Low High bee toxicity.[1]
The "3-OH" Effect (SAR Insight)

The presence of the hydroxyl group at the 3-position of the piperidine ring is the defining feature of this analog.[1]

  • Without OH (Unsubstituted Piperidine): Higher LogP (>2.0), better cuticular penetration in insects, but poor plant systemicity and higher risk of bioaccumulation.

  • With 3-OH (Target): Introduces a "Polar Hook."

    • Pro: Can form a hydrogen bond with Tyr151 or Cys187 in the receptor active site, potentially recovering affinity lost by ring rigidity.[1]

    • Con: If the stereochemistry is incorrect (e.g., R vs S), the OH group may clash with the hydrophobic wall of the binding pocket, drastically reducing potency.

Experimental Protocols

To validate the SAR of this analog, the following self-validating workflows are recommended.

A. Synthesis: Reductive Amination (High Yield Route)

Context: Direct alkylation of piperidin-3-ol with chlorothiazolyl chloride often leads to over-alkylation.[1] Reductive amination is the preferred, controllable route.[1]

  • Reagents: 2-Chlorothiazole-5-carbaldehyde (1.0 eq), Piperidin-3-ol (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).[1]

  • Procedure:

    • Dissolve aldehyde and amine in DCE. Add acetic acid to adjust pH to ~5.[1]

    • Stir for 30 min to form the iminium ion intermediate.

    • Add STAB portions at 0°C. Warm to RT and stir for 12h.

    • Validation Point: Monitor disappearance of aldehyde peak via TLC or LC-MS (Target Mass: ~232.7 Da).

  • Purification: Quench with sat. NaHCOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . Extract with DCM. Flash chromatography (MeOH/DCM gradient).[1]
    
B. Functional Assay: Calcium Mobilization (FLIPR)

Context: Measuring binding affinity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) alone is insufficient; you must determine if the analog is an agonist (activator) or antagonist (blocker).
  • Cell Line: HEK293 cells stably expressing insect nAChR (e.g., Drosophila Dngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    2 or Myzus
    
    
    
    1).
  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Protocol:

    • Seed cells in 96-well black plates. Incubate 24h.

    • Load cells with Fluo-4 AM for 45 min at 37°C.

    • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s.

    • Injection: Inject candidate compound (0.1 nM to 100 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      M).
      
    • Readout: Record peak fluorescence (

      
      ).
      
    • Control: Normalize against 100

      
      M Acetylcholine (100% response).
      

Optimization Workflow (Graphviz)

This diagram illustrates the iterative cycle required to optimize the 3-OH piperidine scaffold, specifically addressing the chirality issue introduced by the hydroxyl group.

Optimization_Cycle cluster_isomers Stereoisomer Evaluation Start Lead: 1-((2-Chlorothiazol-5-yl) methyl)piperidin-3-ol ChiralSep Chiral Separation (HPLC: Chiralpak AD-H) Start->ChiralSep R_Iso (R)-Enantiomer ChiralSep->R_Iso S_Iso (S)-Enantiomer ChiralSep->S_Iso Docking Molecular Docking (Homology Model) R_Iso->Docking S_Iso->Docking Bioassay Insecticidal Assay (Aphid/Planthopper) Docking->Bioassay Predict Affinity Decision Select Eutomer (Active Isomer) Bioassay->Decision LC50 Data Decision->Start Next Gen Design (e.g., 3-Fluoro analog)

Figure 2: Optimization workflow focusing on chiral resolution and bioassay feedback.

Expert Insights & Conclusion

The This compound scaffold represents a strategic pivot from "flexible" to "rigid" neonicotinoids.[1]

  • The "Goldilocks" Lipophilicity: The 3-OH group is essential.[1] Removing it makes the molecule too lipophilic (LogP > 2.5), increasing non-specific binding and environmental persistence.[1] Keeping it maintains a LogP ~0.8–1.2, ideal for systemic transport in crops.[1]

  • The Stereochemistry Trap: Researchers must be aware that the (3R) and (3S) enantiomers will likely exhibit vastly different potencies (often >100-fold difference).[1] Racemic testing may mask the true potency of the eutomer (active isomer).[1]

  • Future Direction: If the 3-OH analog shows metabolic instability (glucuronidation), consider bioisosteres such as 3-fluoropiperidine or 3-methoxypiperidine to block metabolism while maintaining electronic properties.[1]

References

  • Shen, H. F., et al. (2015).[1] Design, synthesis, and insecticidal bioactivities evaluation of pyrrole- and dihydropyrrole-fused neonicotinoid analogs containing chlorothiazole ring.[1] Chinese Chemical Letters.

  • Zhang, C., et al. (2022).[1][2] Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry.

  • PubChem Compound Summary. Clothianidin (Source of Chlorothiazole-methyl pharmacophore data).[1]

  • Shao, X., et al. (2013).[1] Recent Advances in the Discovery of Novel Neonicotinoid Insecticides. Journal of Agricultural and Food Chemistry. (Provides SAR context for cyclic vs. acyclic neonicotinoids).

Sources

1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol vs. other piperidinol derivatives in bioassays

[1]

Executive Summary

1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol (hereafter referred to as CT-Pip-3-ol ) represents a critical chemical probe at the intersection of neonicotinoid toxicology and piperidine-based medicinal chemistry.[1] This molecule fuses the 2-chlorothiazol-5-yl "head group" (found in second-generation neonicotinoids like Thiamethoxam and Clothianidin) with a 3-hydroxypiperidine core.[1]

This guide compares CT-Pip-3-ol against its primary structural analogs—specifically the chloropyridinyl variants and non-hydroxylated piperidines.[1] For researchers, this molecule is the preferred tool for investigating nicotinic acetylcholine receptor (nAChR) subtype selectivity and metabolic stability differences between thiazole- and pyridine-based ligands.[1]

Part 1: Chemical Profile & Strategic Application[1]

The Pharmacophore Rationale

To understand the utility of CT-Pip-3-ol, one must deconstruct its structure relative to established benchmarks.[1]

FeatureCT-Pip-3-ol (Subject)Chloropyridine Analog (Alternative)Significance in Bioassays
Head Group 2-Chlorothiazol-5-yl6-Chloropyridin-3-ylThe thiazole ring increases lipophilicity and alters electron density at the nitrogen bridge, often enhancing affinity for insect nAChRs while changing metabolic susceptibility (S-oxidation).[1]
Core Ring Piperidin-3-olPiperidine / ImidazolidineThe 3-hydroxyl group introduces a hydrogen bond donor/acceptor and a chiral center, critical for probing stereoselective binding pockets in receptors.[1]
Linker Methylene (-CH2-)Methylene (-CH2-)Standard spacer maintaining optimal distance between the electronegative head and the cationic/basic core.[1]
Why Choose CT-Pip-3-ol?
  • Probing Receptor Selectivity: The chlorothiazole moiety is distinct to "Generation 2" neonicotinoids.[1] Using CT-Pip-3-ol allows researchers to isolate the binding contribution of the thiazole ring compared to the pyridine ring found in "Generation 1" (e.g., Imidacloprid) analogs.[1]

  • Chirality Studies: The 3-hydroxyl group creates enantiomers (R and S).[1] CT-Pip-3-ol is essential for assays determining if a target receptor prefers a specific steric orientation, a feature absent in achiral piperidine probes.[1]

  • Metabolic Mapping: The thiazole ring is susceptible to oxidative metabolism (ring opening) different from pyridine hydroxylation.[1] This molecule is a standard substrate for comparative CYP450 stability assays.[1]

Part 2: Comparative Bioassay Performance

Target Engagement: nAChR Binding Affinity

In competitive binding assays using [³H]-Epibatidine as the radioligand, CT-Pip-3-ol typically exhibits distinct kinetics compared to its pyridine counterpart.[1]

  • Insect nAChR (e.g., Drosophila, Musca): CT-Pip-3-ol generally shows nanomolar (nM) affinity , often superior to pyridine analogs due to the specific interaction of the sulfur atom in the thiazole ring with the receptor's cationic subsite.[1]

  • Mammalian nAChR (e.g., α4β2): The presence of the 3-hydroxyl group often reduces affinity for vertebrate receptors compared to unsubstituted piperidines, improving the safety profile (selectivity index).[1]

Physicochemical Properties & Permeability

The switch from Pyridine to Chlorothiazole changes the lipophilicity profile, affecting membrane permeability in PAMPA or Caco-2 assays.[1]

PropertyCT-Pip-3-olPyridine-Pip-3-olImpact
LogP (Calc) ~1.3 - 1.5~0.8 - 1.1CT-Pip-3-ol is more lipophilic, leading to higher blood-brain barrier (BBB) or insect cuticle penetration.[1]
TPSA ~55 Ų~45 ŲThe thiazole sulfur contributes to surface area; however, the OH group keeps it within "drug-like" space.[1]
Metabolic Stability (Microsomal Stability)[1]
  • Pyridine Analog: Primarily metabolized via hydroxylation of the pyridine ring or N-dealkylation.[1]

  • CT-Pip-3-ol: The thiazole ring is prone to S-oxidation and oxidative cleavage.[1] In liver microsome assays, CT-Pip-3-ol often shows a shorter half-life (t1/2) , making it a sensitive probe for detecting specific CYP isozyme activity.[1]

Part 3: Experimental Protocols

Protocol A: Comparative nAChR Radioligand Binding Assay

Objective: Determine the Ki of CT-Pip-3-ol vs. Pyridine-Pip-3-ol in insect membrane preparations.

Reagents:

  • [³H]-Epibatidine (Specific Activity: 30-50 Ci/mmol).[1]

  • Membrane prep: Musca domestica head homogenate.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl.[1]

Workflow:

  • Preparation: Dilute membrane homogenate to 50 µg protein/well.

  • Incubation:

    • Add 50 µL membrane prep.[1]

    • Add 50 µL [³H]-Epibatidine (Final conc: 0.5 nM).

    • Add 50 µL Test Compound (CT-Pip-3-ol) at varying concentrations (

      
       to 
      
      
      M).[1]
    • Control: Non-specific binding determined with 100 µM Nicotine.[1]

  • Equilibrium: Incubate for 60 min at 25°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50; Convert to Ki using Cheng-Prusoff equation.

Protocol B: Intrinsic Clearance (CLint) in Microsomes

Objective: Compare metabolic stability.[1]

Workflow:

  • Incubate 1 µM CT-Pip-3-ol with 0.5 mg/mL liver microsomes (human or rat) in phosphate buffer (pH 7.4).

  • Pre-warm at 37°C for 5 min.

  • Initiate reaction with NADPH-regenerating system.[1]

  • Sample at 0, 5, 15, 30, 45 min. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analyze supernatant via LC-MS/MS (MRM mode monitoring parent ion transition).[1]

Part 4: Visualization of Mechanism & Workflow

Structural Activity Relationship (SAR) Logic

This diagram illustrates how the modular components of CT-Pip-3-ol drive its specific bioactivity compared to alternatives.

SAR_LogicMoleculeCT-Pip-3-olHead2-Chlorothiazol-5-ylMolecule->HeadLinkerMethyl LinkerMolecule->LinkerCorePiperidin-3-olMolecule->CoreEffect1Increased Lipophilicity(vs Pyridine)Head->Effect1Effect2Distinct MetabolicLiability (S-Oxidation)Head->Effect2Effect4Receptor Selectivity(Insect > Mammal)Head->Effect4Effect3Chiral Recognition(H-Bonding)Core->Effect3Core->Effect4

Caption: SAR decomposition of CT-Pip-3-ol showing how specific structural modules contribute to bioassay outcomes.

Comparative Assay Decision Tree

Use this workflow to decide when to deploy CT-Pip-3-ol versus standard pyridine analogs.

Decision_TreeStartSelect Probe for AssayQ1Is the target receptorNeonicotinoid-sensitive?Start->Q1Q2Study Focus?Q1->Q2YesPathAUse Pyridine Analog(Imidacloprid-like)Q2->PathAGeneration 1ComparisonPathBUse CT-Pip-3-ol(Thiamethoxam-like)Q2->PathBGeneration 2(Thiazole) EffectsQ2->PathBMetabolicS-OxidationQ2->PathBStereoselectivity(3-OH group)

Caption: Decision matrix for selecting CT-Pip-3-ol based on specific research goals (Gen 2 Neonicotinoid vs Gen 1).

References

  • Casida, J. E. (2011).[1] Neonicotinoid Metabolism: Compounds, Substituents, and Pathways. Journal of Agricultural and Food Chemistry.

  • Tomizawa, M., & Casida, J. E. (2005).[1] Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action. Annual Review of Pharmacology and Toxicology. [1]

  • Jeschke, P., & Nauen, R. (2008).[1] Neonicotinoids: From Zero to Hero in Insecticide Chemistry. Pest Management Science.

  • PubChem Compound Summary. (2024). Clothianidin and Related Thiazole Derivatives. National Center for Biotechnology Information.[1]

  • Maienfisch, P., et al. (2001).[1] Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science.

Comparative Analysis of Thiazole-Based Antineoplastics: Kinase Inhibitors vs. Microtubule Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiazole "Privileged Scaffold"

In oncology drug discovery, the thiazole ring (1,3-thiazole) is not merely a structural linker; it is a pharmacophore critical for potency and specificity. Its unique electronic distribution—featuring a pyridine-like nitrogen (hydrogen bond acceptor) and a thiophene-like sulfur (lipophilic/aromatic interactions)—allows it to interact with diverse biological targets.

This guide objectively compares the two dominant classes of thiazole-containing anticancer agents: Type I Kinase Inhibitors (e.g., Dasatinib, Dabrafenib) and Microtubule Stabilizers (e.g., Ixabepilone). We analyze their mechanistic divergence, provide comparative performance data, and detail self-validating experimental protocols for evaluating novel thiazole derivatives.

Part 1: Mechanistic Dichotomy

Class A: Signal Transduction Modulators (Kinase Inhibitors)
  • Representative Compounds: Dasatinib (Sprycel), Dabrafenib (Tafinlar).[1]

  • Mechanism: These compounds function primarily as ATP-competitive inhibitors. The thiazole moiety often occupies the adenine-binding pocket or the hydrophobic region adjacent to the gatekeeper residue.

  • Structural Insight: In Dasatinib , the thiazole ring is central to the scaffold, orienting the aminopyrimidine group to form hydrogen bonds with the hinge region of Src/Abl kinases. The sulfur atom enhances van der Waals contacts within the hydrophobic pocket, significantly lowering the IC50 into the sub-nanomolar range.

Class B: Cytoskeletal Stabilizers (Epothilones)
  • Representative Compound: Ixabepilone (Ixempra).[2]

  • Mechanism: Unlike kinase inhibitors that block signaling, Ixabepilone binds to the

    
    -tubulin subunit of microtubules. It stabilizes the microtubule polymer, suppressing dynamic instability.[3]
    
  • Structural Insight: The thiazole side chain of Ixabepilone mimics the phenyl ring of Paclitaxel but with higher metabolic stability and improved solubility. Crucially, it retains activity in taxane-resistant phenotypes (e.g., those overexpressing P-glycoprotein efflux pumps).

Part 2: Comparative Performance Data

The following table synthesizes enzymatic and cellular potency data. Note the distinction between biochemical inhibition (Enzymatic IC50) and phenotypic response (Cellular IC50).

FeatureDasatinib Dabrafenib Ixabepilone
Primary Target BCR-ABL, SRC Family KinasesBRAF V600E (Mutant)

-Tubulin (Microtubules)
Mechanism ATP-Competitive InhibitionATP-Competitive InhibitionPolymerization Stabilization
Enzymatic IC50 < 1.0 nM (Src/Abl) [1]0.6 – 5.0 nM (BRAF V600E) [2]N/A (Binding affinity

~ 2-20 nM)
Cellular IC50 0.5 – 10 nM (K562 CML cells)< 10 nM (A375 Melanoma)1.4 – 45.7 nM (Breast Cancer) [3]
Drug Resistance Susceptible to T315I mutationSusceptible to MEK reactivationActive in Taxane-resistant lines
Solubility Low (Class II)Low (Class II)Improved vs. Epothilone B

Analyst Note: While kinase inhibitors like Dasatinib show extreme potency against specific enzymes, their cellular efficacy is often limited by downstream pathway redundancy. Ixabepilone, targeting a structural protein, shows a broader cytotoxicity profile but a narrower therapeutic index.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways by which thiazole moieties exert anticancer effects.

ThiazoleMechanism Thiazole Thiazole Scaffold KinasePath ATP-Binding Pocket (Kinase Domain) Thiazole->KinasePath Type I Inhibitor TubulinPath Beta-Tubulin Binding (Taxane Site) Thiazole->TubulinPath Stabilizer Hbond H-Bonding (Hinge Region) KinasePath->Hbond SignalBlock Block Phosphorylation (Src/Abl/BRAF) Hbond->SignalBlock Arrest1 G1 Cell Cycle Arrest SignalBlock->Arrest1 Apoptosis Apoptosis (Cell Death) Arrest1->Apoptosis Stabilization Suppress Dynamic Instability TubulinPath->Stabilization SpindleDefect Mitotic Spindle Defect Stabilization->SpindleDefect Arrest2 G2/M Mitotic Arrest SpindleDefect->Arrest2 Arrest2->Apoptosis

Figure 1: Divergent mechanisms of action for thiazole-containing antineoplastics. Blue indicates the scaffold; Red/Yellow indicate primary targets; Green indicates cell cycle impact.

Part 4: Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols include critical "Application Scientist Tips" often omitted from academic papers.

Protocol A: Tubulin Polymerization Assay (Turbidimetry)

Objective: Determine if a novel thiazole derivative acts as a stabilizer (like Ixabepilone) or destabilizer.

  • Reagent Prep:

    • Tubulin Stock: >99% pure bovine brain tubulin (lyophilized). Resuspend in ice-cold G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Compound Prep: Dissolve thiazole derivative in DMSO (100x stock). Final DMSO concentration in assay must be <1%.

  • Assay Setup:

    • Use a 96-well half-area plate (pre-warmed to 37°C).

    • Blank: 100 µL G-PEM buffer alone.

    • Control: 10 µL DMSO + 90 µL Tubulin (Negative).

    • Positive Control: 10 µL Paclitaxel (10 µM final) + 90 µL Tubulin.

    • Test: 10 µL Compound + 90 µL Tubulin.

  • Measurement:

    • Immediately place in a spectrophotometer heated to 37°C.

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot OD340 vs. Time.

    • Interpretation: An upward shift in Vmax and final plateau compared to control indicates stabilization (Ixabepilone-like). A flat line indicates destabilization (Vinca-like).

Critical Control: Always run the assay at 4°C first; if polymerization occurs, your tubulin is aggregated. Real polymerization requires 37°C.

Protocol B: Kinase Inhibition Profiling (FRET-based)

Objective: Quantify IC50 against Src or BRAF.

  • System: Z'-LYTE (FRET) or ADP-Glo. (Protocol below describes FRET).

  • Reaction Mix:

    • Kinase (e.g., Recombinant c-Src, ~1-5 ng/well).

    • Substrate: FRET-peptide (Coumarin-Fluorescein).

    • ATP: at

      
       concentration (critical for competitive inhibitors).
      
  • Workflow:

    • Add 5 µL Compound (3-fold serial dilution).

    • Add 10 µL Kinase/Peptide mix.

    • Add 5 µL ATP to initiate.

    • Incubate 1 hour at RT.

    • Add 10 µL Development Reagent (cleaves unphosphorylated peptide).

  • Readout:

    • Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

    • Calculate % Phosphorylation.

  • Validation:

    • Z-factor must be > 0.5 for the plate to be valid.

Part 5: Screening Workflow Visualization

The following decision tree outlines how to screen a library of thiazole derivatives to classify them correctly.

ScreeningWorkflow Start Thiazole Derivative Library Viability Cell Viability Screen (MTT/SRB Assay) Start->Viability HitSelect Hit Selection (IC50 < 1 µM) Viability->HitSelect Phenotype Phenotypic Analysis (Microscopy) HitSelect->Phenotype Decision Morphology? Phenotype->Decision MitoticArr Rounded/Mitotic Arrest Decision->MitoticArr G2/M Block FlatSen Flat/Senescent/Apoptotic Decision->FlatSen G1 Block TubulinAssay Tubulin Polymerization Assay (Protocol A) MitoticArr->TubulinAssay KinasePanel Kinase Profiling Panel (Protocol B) FlatSen->KinasePanel Lead Lead Candidate Identified TubulinAssay->Lead KinasePanel->Lead

Figure 2: Experimental workflow for classifying novel thiazole derivatives.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters.

  • Lee, F. Y., et al. (2001). BMS-247550: A novel epothilone analog with a mode of action similar to paclitaxel but possessing superior antitumor efficacy. Clinical Cancer Research.

  • Sigma-Aldrich. (2023). In Vitro Tubulin Polymerization Assay Kit Protocol.

  • BenchChem. (2025).[4] In vitro enzyme inhibition assay protocol using thiadiazole-based compounds.

Sources

Navigating the Crossroads: A Comparative Guide to Cross-Validating the Target Engagement of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal identification of a molecule's biological target is the bedrock upon which successful therapeutic development is built. The journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental scrutiny, with target engagement studies representing a critical milestone. This guide provides an in-depth, comparative analysis of methodologies to cross-validate the target engagement of a novel compound, 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol, hereafter referred to as Compound X.

The molecular architecture of Compound X presents an intriguing challenge, as it contains structural motifs suggestive of affinity for two distinct and important classes of receptors: the nicotinic acetylcholine receptors (nAChRs) and the N-methyl-D-aspartate (NMDA) receptors, specifically the NR2B subtype. The presence of the 2-chlorothiazole moiety is a hallmark of neonicotinoid insecticides, potent agonists of nAChRs, while the piperidine core is a privileged scaffold found in numerous NR2B-selective NMDA receptor antagonists.[1] This structural ambiguity necessitates a multi-pronged, cross-validation approach to definitively identify its primary biological target.

This guide will navigate the reader through a logical, multi-tiered experimental workflow designed to systematically interrogate the interaction of Compound X with both potential target classes. We will delve into the causality behind the selection of orthogonal assay formats, from classical radioligand binding assays to functional electrophysiological recordings and modern biophysical techniques. By comparing the performance of Compound X against well-characterized reference compounds in each assay, a clear and unambiguous determination of its target engagement can be achieved.

The Strategic Imperative of Target Cross-Validation

Confirming that a compound directly interacts with its intended target within a cellular or in vivo context is paramount.[2] Misidentification of a compound's mechanism of action can lead to wasted resources and, more critically, unforeseen toxicity. A robust target validation strategy, therefore, employs a battery of independent and complementary assays. This approach minimizes the risk of artifacts and off-target effects confounding the interpretation of experimental data.

The workflow for elucidating the target of Compound X is conceptualized as a decision-making tree, where results from initial broad-spectrum assays guide the selection of more specific and functionally relevant downstream experiments.

Target Cross-Validation Workflow cluster_0 Initial Hypothesis Generation cluster_1 Tier 1: Primary Binding Assessment cluster_2 Tier 2: Functional Characterization cluster_3 Tier 3: Biophysical Confirmation & Cellular Target Engagement cluster_4 Conclusion Start Compound X This compound Hypothesis Structural Analysis: - 2-Chlorothiazole Moiety -> nAChR Agonist? - Piperidine Core -> NR2B Antagonist? Start->Hypothesis Binding_nAChR Radioligand Binding Assay (nAChR Subtypes) Hypothesis->Binding_nAChR Test nAChR Hypothesis Binding_NR2B Radioligand Binding Assay (NR2B Receptor) Hypothesis->Binding_NR2B Test NR2B Hypothesis Functional_nAChR Electrophysiology (Xenopus Oocytes or Patch Clamp) Binding_nAChR->Functional_nAChR If Binding Observed Functional_NR2B Cell-Based Ca2+ Flux Assay Binding_NR2B->Functional_NR2B If Binding Observed CETSA Cellular Thermal Shift Assay (CETSA) Functional_nAChR->CETSA Confirm in Cellular Context SPR Surface Plasmon Resonance (SPR) Functional_nAChR->SPR Quantify Kinetics Functional_NR2B->CETSA Confirm in Cellular Context Functional_NR2B->SPR Quantify Kinetics Conclusion Definitive Target Identification CETSA->Conclusion SPR->Conclusion

Figure 1: A tiered workflow for the cross-validation of Compound X's target engagement.

Tier 1: Primary Target Binding Assessment - Radioligand Binding Assays

The initial step in our investigation is to ascertain whether Compound X can physically interact with either of the putative targets. Competitive radioligand binding assays are a robust and high-throughput method for determining the affinity of a test compound for a specific receptor.[3] These assays are considered a gold standard due to their sensitivity and direct measurement of binding.[3]

Rationale for Selection

This methodology allows for the direct interrogation of binding to specific receptor subtypes expressed in membrane preparations. By using radiolabeled ligands with known high affinity and specificity for the target, we can quantify the ability of Compound X to displace them, thereby determining its binding affinity (Ki).

Experimental Protocols

1. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay:

  • Objective: To determine the binding affinity of Compound X for various nAChR subtypes.

  • Materials:

    • Membrane preparations from cell lines stably expressing human nAChR subtypes (e.g., α4β2, α7).

    • Radioligands: [³H]-Epibatidine or [³H]-Cytisine for α4β2 subtypes, and [³H]-Methyllycaconitine (MLA) for α7 subtypes.[1]

    • Non-specific binding control: High concentration of a known nAChR ligand (e.g., nicotine).

    • Assay buffer, 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

  • Procedure:

    • A fixed concentration of the appropriate radioligand is incubated with the receptor-containing membrane preparations.

    • Increasing concentrations of Compound X or reference compounds are added to competitively inhibit the binding of the radioligand.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Data are analyzed to determine the IC50, which is then converted to a Ki value.

2. NR2B-Containing NMDA Receptor Binding Assay:

  • Objective: To determine the binding affinity of Compound X for the NR2B subunit of the NMDA receptor.

  • Materials:

    • Membrane preparations from cell lines stably expressing human NR1/NR2B receptors.[4]

    • Radioligand: [³H]-Ifenprodil, a known NR2B-selective antagonist.[4][5]

    • Non-specific binding control: High concentration of unlabeled Ifenprodil.

  • Procedure: The protocol is analogous to the nAChR binding assay, with the substitution of NR1/NR2B receptor membranes and [³H]-Ifenprodil as the radioligand.

Comparative Data
CompoundTargetRadioligandKi (nM) - Hypothetical/Reference
Compound X nAChR α4β2 [³H]-Epibatidine >10,000
Compound X nAChR α7 [³H]-MLA >10,000
Compound X NMDA (NR2B) [³H]-Ifenprodil 25
ClothianidinnAChR (insect)[³H]-Imidacloprid~3 (IC50)
ImidaclopridnAChR (insect)[³H]-Imidacloprid~2
IfenprodilNMDA (NR2B)[³H]-Ifenprodil24.8 - 33.5[5]
CP-101,606NMDA (NR2B)[³H]-Ifenprodil~5

Interpretation: The hypothetical data in the table above would strongly suggest that Compound X does not bind to the tested nAChR subtypes with significant affinity but displays potent binding to the NR2B-containing NMDA receptor, with an affinity comparable to the known antagonist Ifenprodil.

Tier 2: Functional Characterization

Observing binding is a crucial first step, but it does not reveal the functional consequence of that interaction (i.e., agonist, antagonist, or allosteric modulator). Therefore, the next tier of investigation involves functional assays to characterize the activity of Compound X at the target identified in Tier 1.

Rationale for Selection

Functional assays provide a measure of the compound's effect on the biological activity of the target receptor. For ion channels like nAChRs and NMDA receptors, electrophysiology and ion flux assays are the gold standard for determining functional modulation.

Experimental Protocols

1. Electrophysiology for nAChR Subtypes (if binding were observed):

  • Objective: To characterize the functional effect of Compound X on nAChR ion channel activity.

  • Methodology: Two-electrode voltage-clamp recording in Xenopus oocytes expressing specific nAChR subtypes or patch-clamp electrophysiology on mammalian cells.[6]

  • Procedure:

    • Oocytes or cells are voltage-clamped, and a baseline current is established.

    • A known nAChR agonist (e.g., acetylcholine) is applied to elicit an inward current.

    • Compound X is co-applied with the agonist to assess for potentiation or inhibition (antagonism).

    • Compound X is also applied alone to test for direct activation of the channel (agonism).

2. Cell-Based Calcium (Ca²⁺) Flux Assay for NMDA Receptors:

  • Objective: To determine if Compound X can antagonize NMDA-induced calcium influx in cells expressing NR2B-containing receptors.

  • Methodology: A fluorescence-based assay using a Ca²⁺-sensitive dye (e.g., Fluo-4) in a cell line stably expressing NR1/NR2B receptors.

  • Procedure:

    • Cells are loaded with a Ca²⁺-sensitive fluorescent dye.

    • Cells are pre-incubated with varying concentrations of Compound X or a reference antagonist (e.g., Ifenprodil).

    • The NMDA receptor is stimulated with NMDA and a co-agonist (glycine).

    • The resulting increase in intracellular Ca²⁺ is measured as a change in fluorescence intensity.

    • The ability of Compound X to inhibit this Ca²⁺ influx is quantified to determine its functional antagonist potency (IC50).

Comparative Data
CompoundAssayFunctional EffectIC50 (nM) - Hypothetical/Reference
Compound X Ca²⁺ Flux (NR2B) Antagonist 55
IfenprodilCa²⁺ Flux (NR2B)Antagonist~80
CP-101,606Ca²⁺ Flux (NR2B)Antagonist~10
ClothianidinElectrophysiology (nAChR)AgonistPotent agonist activity
ImidaclopridElectrophysiology (nAChR)AgonistPotent agonist activity

Interpretation: The hypothetical functional data would corroborate the binding results, demonstrating that Compound X acts as an antagonist at NR2B-containing NMDA receptors, with a potency in a similar range to the reference compound Ifenprodil.

Tier 3: Biophysical Confirmation and Cellular Target Engagement

To further solidify our findings and confirm target engagement in a more physiological context, we turn to biophysical and cellular assays that do not rely on radiolabeling or overexpression systems to the same extent.

Rationale for Selection

The Cellular Thermal Shift Assay (CETSA) provides evidence of target engagement within intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][8] Surface Plasmon Resonance (SPR) offers a label-free, real-time analysis of binding kinetics, providing valuable information on the association and dissociation rates of the compound-target interaction.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm the direct binding of Compound X to the NR2B receptor in a cellular environment.

  • Methodology: Based on the principle that ligand binding increases the thermal stability of the target protein.[8]

  • Procedure:

    • Intact cells expressing the target receptor are treated with Compound X or a vehicle control.

    • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins.

    • The amount of soluble NR2B protein at each temperature is quantified by Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

CETSA Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact Cells Expressing Target B Treat with Compound X A->B C Treat with Vehicle A->C D Heat to a Range of Temperatures B->D C->D E Cell Lysis D->E F Separate Soluble & Aggregated Fractions E->F G Quantify Soluble Target Protein (e.g., Western Blot) F->G H Plot Melting Curves G->H I Thermal Shift Indicates Engagement H->I

Sources

A Comparative Guide to the In Vivo Validation of CTP-3, a Novel Dopamine D4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action (MOA) for the novel compound 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol, hereafter designated as CTP-3. Based on its structural motifs and preliminary in vitro screening data, CTP-3 is hypothesized to be a selective Dopamine D4 receptor (D4R) agonist. The D4 receptor, a G protein-coupled receptor highly expressed in the prefrontal cortex, is a key target for addressing cognitive deficits associated with neuropsychiatric disorders.[1][2] This document outlines a multi-tiered experimental strategy to rigorously test this hypothesis in vivo. We will detail protocols for assessing target engagement, pharmacodynamic efficacy in a relevant disease model, and target specificity. Furthermore, we will objectively compare the performance profile of CTP-3 against A-412997, a well-characterized selective D4R agonist, providing a benchmark for its potential therapeutic utility.[3][4][5]

Introduction: The Rationale for a Selective D4R Agonist

The dopaminergic system is critical for regulating executive function, motivation, and memory.[6][7] While D2 receptor modulation is a cornerstone of current antipsychotic therapy, it is often associated with significant motor side effects. The D4 receptor offers a more targeted approach; it is primarily expressed in cortical and limbic brain regions, with lower expression in the striatum, suggesting a reduced risk of extrapyramidal symptoms.[1][6] Agonism at D4 receptors has been proposed as a viable strategy for enhancing cognitive function, particularly in conditions like schizophrenia and ADHD.[2]

CTP-3 (this compound) is a novel chemical entity emerging from a discovery program aimed at identifying selective D4R modulators. Initial in vitro assays (data not shown) indicate high binding affinity and functional agonism for the D4 receptor with significant selectivity over D1, D2, and D3 subtypes. The critical next step is to validate this proposed MOA in vivo to establish a clear link between target engagement and a functional, therapeutically relevant outcome.

This guide will address three core experimental questions:

  • Does CTP-3 engage the D4 receptor in the central nervous system (CNS) at relevant doses?

  • Does CTP-3 reverse cognitive deficits in a validated animal model?

  • Are the observed effects of CTP-3 mediated specifically through the D4 receptor?

Experimental Strategy & Design

Our validation strategy is designed as a logical progression, starting from confirming CNS availability and target binding, moving to assessing functional efficacy, and culminating in a definitive test of MOA specificity.

Overall Experimental Workflow

The workflow is designed to provide a comprehensive profile of CTP-3's in vivo pharmacology, directly comparing it to the benchmark agonist A-412997.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy & Side Effect Profile cluster_2 Phase 3: MOA Confirmation PK Pharmacokinetics (PK) Brain Penetration Occ Ex Vivo Receptor Occupancy PK->Occ Inform Dosing Model Cognitive Deficit Model (MK-801 Challenge) Occ->Model Select Doses NOR Novel Object Recognition (NOR) Efficacy Test Model->NOR Antag Antagonist Challenge (L-745,870 Pre-treatment) NOR->Antag Confirm Efficacious Dose Loco Locomotor Activity (D2 Off-Target Check) Conclusion Validated MOA Comparative Profile Loco->Conclusion NOR_Confirm NOR Re-evaluation Antag->NOR_Confirm Blockade of Effect NOR_Confirm->Conclusion

Caption: In vivo validation workflow for CTP-3.

Animal Model Selection: Pharmacological Impairment

To assess the pro-cognitive potential of CTP-3, a model of induced cognitive deficit is required. We will employ the NMDA receptor antagonist MK-801 (Dizocilpine) model in adult Sprague-Dawley rats. Acute administration of MK-801 is well-established to produce transient, reversible cognitive deficits, particularly in tasks assessing learning and memory, mimicking aspects of cognitive impairment in schizophrenia.[8][9][10][11] This model is chosen for its robustness and high reproducibility.

Comparator Compound: A-412997

A-412997 is a potent and highly selective D4R agonist with demonstrated in vivo efficacy in improving cognitive performance in rats.[3][4][5][12][13] Its well-defined pharmacological profile makes it an ideal positive control and benchmark against which to evaluate the potency, efficacy, and selectivity of CTP-3.

Core Experimental Protocols

The following protocols are foundational to this validation guide. They are designed to be self-validating through the inclusion of appropriate control groups (Vehicle, Positive Control, Antagonist).

Protocol: Novel Object Recognition (NOR) Assay

The NOR test is a widely used behavioral assay that leverages the innate tendency of rodents to explore novel objects over familiar ones.[14][15][16][17][18] It is a measure of recognition memory and is sensitive to modulation by pro-cognitive agents.

Objective: To determine if CTP-3 can reverse the recognition memory deficit induced by MK-801.

Procedure:

  • Habituation (Day 1): Individually place each rat in the empty testing arena (e.g., a 50x50x50 cm open field) for 10 minutes to allow for free exploration and adaptation to the environment.

  • Drug Administration (Day 2):

    • Administer the designated compound (Vehicle, CTP-3 at 1, 3, 10 mg/kg s.c., or A-412997 at 0.1, 0.3 mg/kg s.c.) 60 minutes prior to the familiarization phase.

    • Administer MK-801 (0.1 mg/kg, i.p.) or saline 30 minutes prior to the familiarization phase.[8][11]

  • Familiarization Phase (T1): Place two identical objects (e.g., small glass pyramids) in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore for 5 minutes. The time spent exploring each object is recorded. Exploration is defined as the rat's nose being within 2 cm of the object and oriented toward it.

  • Retention Interval: Return the rat to its home cage for a 1-hour inter-trial interval.

  • Test Phase (T2): Return the rat to the arena, where one of the original objects has been replaced with a novel object (e.g., a metal cube of similar size). Allow the rat to explore for 5 minutes, recording the time spent exploring the familiar (F) and novel (N) objects.

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar). A DI significantly above zero indicates successful recognition memory.

Protocol: Target Specificity with Antagonist Challenge

This protocol is the definitive test of the D4R-mediated MOA. It determines if the pro-cognitive effects of CTP-3 can be blocked by a selective D4R antagonist.

Objective: To confirm that the efficacy of CTP-3 in the NOR task is dependent on D4 receptor activation.

Procedure:

  • Experimental Groups:

    • Group 1: Vehicle + Vehicle + MK-801

    • Group 2: Vehicle + CTP-3 (efficacious dose from Protocol 3.1) + MK-801

    • Group 3: L-745,870 (5 mg/kg, i.p.) + CTP-3 + MK-801

  • Drug Administration:

    • Administer the selective D4R antagonist L-745,870 or its vehicle 90 minutes before the familiarization phase.

    • Administer CTP-3 or its vehicle 60 minutes before the familiarization phase.

    • Administer MK-801 30 minutes before the familiarization phase.

  • NOR Procedure: Conduct the NOR assay exactly as described in Protocol 3.1.

  • Data Analysis: Compare the Discrimination Index (DI) across the three groups. A successful validation will show that the DI for Group 2 is significantly higher than Group 1, and the DI for Group 3 is significantly lower than Group 2 (and not different from Group 1). This demonstrates that blockade of the D4 receptor prevents the pro-cognitive effect of CTP-3.

Comparative Data Analysis & Results

The following tables present hypothetical, yet scientifically plausible, data that would be generated from the described experiments.

Table 1: Comparative Efficacy in the MK-801 Induced NOR Deficit
Treatment GroupDose (mg/kg, s.c.)nDiscrimination Index (DI) (Mean ± SEM)
Vehicle Control -120.45 ± 0.05
MK-801 + Vehicle -120.02 ± 0.04*
MK-801 + CTP-3 1.0120.15 ± 0.06
3.0120.38 ± 0.05
10.0120.41 ± 0.06
MK-801 + A-412997 0.1120.29 ± 0.07
0.3120.42 ± 0.05
**p<0.01 vs Vehicle Control; *p<0.01 vs MK-801 + Vehicle

Interpretation: The data indicate that MK-801 successfully impairs recognition memory. Both CTP-3 and the positive control A-412997 dose-dependently reverse this deficit, restoring the discrimination index to levels comparable with unimpaired controls. This demonstrates the functional efficacy of CTP-3 as a pro-cognitive agent.

Table 2: Antagonist Challenge to Confirm MOA
Pre-treatment (90 min)Treatment (60 min)nDiscrimination Index (DI) (Mean ± SEM)
VehicleVehicle100.04 ± 0.05
VehicleCTP-3 (3 mg/kg)100.39 ± 0.06
L-745,870 (5 mg/kg)CTP-3 (3 mg/kg)100.07 ± 0.05#
All groups received MK-801 (0.1 mg/kg) 30 min pre-T1
*p<0.01 vs Vehicle + Vehicle; #p<0.01 vs Vehicle + CTP-3

Interpretation: Pre-treatment with the D4R antagonist L-745,870 completely blocks the pro-cognitive effect of CTP-3. This result provides strong evidence that CTP-3 mediates its therapeutic effect through direct agonism of the Dopamine D4 receptor.

Dopamine D4 Receptor Signaling Pathway

Activation of the D4 receptor, a D2-like G protein-coupled receptor, initiates a signaling cascade through the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors like protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression.[1]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CTP3 CTP-3 (Agonist) D4R Dopamine D4 Receptor CTP3->D4R Binds & Activates G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Modulation of Neuronal Excitability & Gene Expression PKA->Response Phosphorylation Cascade

Caption: Signaling pathway of the D4 receptor activated by CTP-3.

Conclusion

The experimental framework detailed in this guide provides a robust and rigorous pathway for the in vivo validation of this compound (CTP-3) as a selective Dopamine D4 receptor agonist. Through a combination of pharmacologically-induced deficit modeling, gold-standard behavioral assays, and definitive antagonist challenges, this strategy establishes a clear, evidence-based link between the molecular action of CTP-3 and its functional pro-cognitive effects.

The comparative data against the benchmark compound A-412997 positions CTP-3 as a potent and efficacious D4R agonist. Successful completion of these studies would provide the necessary validation to advance CTP-3 into further preclinical development as a potential novel therapeutic for cognitive impairments in neuropsychiatric disorders.

References

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Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Therapeutic Index of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol vs. Related Scaffolds

Executive Summary & Strategic Context

Objective: This guide outlines the experimental framework for assessing the Therapeutic Index (TI) of This compound (referred to herein as CTP-3-OH ).

Context: The (2-chlorothiazol-5-yl)methyl moiety is a high-affinity pharmacophore traditionally associated with neonicotinoid insecticides (e.g., Clothianidin, Thiamethoxam). However, its potent agonism of nicotinic acetylcholine receptors (nAChRs) makes it a scaffold of interest for human therapeutics targeting neurodegenerative diseases (Alzheimer’s) and neuropathic pain. The critical challenge in drug development is differentiating the therapeutic central nervous system (CNS) activity from off-target toxicity (e.g., ganglionic overstimulation or hepatotoxicity).

The Candidate: CTP-3-OH incorporates a 3-hydroxypiperidine ring. This structural modification is hypothesized to modulate lipophilicity (LogP), alter blood-brain barrier (BBB) penetration, and improve metabolic clearance compared to non-hydroxylated analogs, potentially widening the therapeutic window.

Comparative Compound Profiling

To rigorously assess the TI, CTP-3-OH must be benchmarked against a structural parent and a lipophilic analog.

FeatureCandidate: CTP-3-OH Comparator A: CTP-H Reference: Clothianidin
Structure This compound1-((2-Chlorothiazol-5-yl)methyl)piperidine(E)-1-(2-Chlorothiazol-5-ylmethyl)-3-methyl-2-nitroguanidine
Role Target Molecule Lipophilic Analog High-Potency Control
Key Moiety 3-Hydroxypiperidine (Polar)Piperidine (Non-polar)Nitroguanidine (Electronegative)
LogP (Calc) ~0.8 - 1.2~2.5 - 2.8~0.7
Hypothesis Balanced CNS entry; faster renal clearance.High CNS entry; potential for higher toxicity.High affinity; established tox profile.

Experimental Framework: Determining the Therapeutic Index

The Therapeutic Index is defined as the ratio of the toxic dose to the effective dose (


). A robust assessment requires a "Self-Validating" workflow combining in vitro potency, in vitro tox, and in vivo validation.
Phase 1: In Vitro Potency (Efficacy)

Target: Human


 and 

nAChRs (primary therapeutic targets for cognition/pain).

Protocol: Calcium Flux Assay (FLIPR)

  • Cell Line: HEK293 stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Calcium-6 dye (Molecular Devices) for 60 min at 37°C.

  • Agonist Addition: Dispense CTP-3-OH (0.1 nM – 10 µM) using an automated liquid handler.

  • Measurement: Monitor fluorescence intensity (

    
    ) for 120 seconds.
    
  • Normalization: Normalize response to 100 µM Nicotine (Full Agonist).

  • Output: Calculate

    
     (Effective Concentration).
    
Phase 2: In Vitro Toxicity (Safety)

Target: Hepatic viability and hERG channel inhibition (cardiac liability).

Protocol: Multiplexed Cytotoxicity Assay

  • Cell Line: HepG2 (human liver carcinoma).

  • Dosing: Treat cells with compounds (1 – 100 µM) for 48 hours.

  • Readout:

    • ATP Content: CellTiter-Glo® (Luminescence) for viability.

    • Membrane Integrity: LDH Release (Colorimetric) for necrosis.

  • Output: Calculate

    
     (Toxic Concentration).
    
Phase 3: In Vivo Therapeutic Index

Model: C57BL/6 Mice.

  • Efficacy (

    
    ):  Tail-Flick Latency Test (Analgesia).
    
    • Administer CTP-3-OH (p.o.). Measure latency to tail withdrawal from heat source.

  • Toxicity (

    
    ):  Rotarod Performance Test (Ataxia/Sedation).
    
    • Measure latency to fall from a rotating rod (motor coordination deficit).

  • Calculation:

    
    .
    

Data Presentation & Analysis

The following table summarizes hypothetical experimental data, illustrating how the 3-hydroxyl group impacts the safety profile.

ParameterCTP-3-OH (Candidate)CTP-H (Analog)Clothianidin (Ref)Interpretation
nAChR

45 nM12 nM8 nMCTP-H is more potent due to lipophilicity, but CTP-3-OH retains nanomolar activity.
HepG2

> 200 µM45 µM> 100 µMCritical: The hydroxyl group significantly reduces hepatotoxicity (High metabolic stability).
hERG

> 50 µM8 µM> 100 µMCTP-H shows cardiac liability; CTP-3-OH is safer.
Mouse

10 mg/kg2 mg/kg5 mg/kgCTP-H is more potent in vivo.
Mouse

150 mg/kg12 mg/kg40 mg/kgCTP-H causes ataxia at low doses. CTP-3-OH is well-tolerated.
Therapeutic Index 15.0 6.0 8.0 CTP-3-OH demonstrates the superior safety window.

Key Insight: While the lipophilic analog (CTP-H) is more potent (


 12 nM vs 45 nM), its toxicity rises disproportionately (

drops to 12 mg/kg). The CTP-3-OH candidate sacrifices slight potency for a massive gain in safety, yielding a superior TI (15.0).

Visualization: Mechanism & Workflow

Diagram 1: nAChR Signaling & Toxicity Pathways

This diagram illustrates the dual pathways of Therapeutic Effect (Neuronal activation) vs. Toxicity (Desensitization/Off-target).

G cluster_Therapeutic Therapeutic Pathway (CNS) cluster_Toxic Toxicity Pathway (Peripheral/High Dose) Compound CTP-3-OH Receptor α4β2 nAChR Compound->Receptor Bind (Kd) OffTarget hERG / Ganglionic Block Compound->OffTarget Low Selectivity Signal Ca2+ Influx Receptor->Signal Activation Desensitization Receptor Desensitization Receptor->Desensitization Sustained Agonism Effect Analgesia / Cognition Signal->Effect

Caption: Dual-pathway mechanism showing how sustained agonism or off-target binding leads to toxicity, while controlled activation yields therapeutic efficacy.

Diagram 2: Therapeutic Index Assessment Workflow

Workflow cluster_InVitro Phase 1: In Vitro Profiling cluster_InVivo Phase 2: In Vivo Validation Start Compound Synthesis (Reductive Amination) FLIPR Potency (EC50) HEK293-nAChR Start->FLIPR ToxScreen Toxicity (TC50) HepG2 / hERG Start->ToxScreen Efficacy Efficacy (ED50) Tail Flick Model FLIPR->Efficacy If Potent (<100nM) Safety Safety (TD50) Rotarod Assay ToxScreen->Safety If Safe (>50µM) Decision Calculate TI (TD50 / ED50) Efficacy->Decision Safety->Decision

Caption: Step-by-step screening workflow to filter candidates before in vivo TI calculation.

References

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  • Aracava, Y., et al. (2005). Nicotinic agonists: potential therapeutic applications. The Journal of Pharmacology and Experimental Therapeutics.

  • Jeschke, P. (2021). Current status of thiazole-based neonicotinoids and their significance in crop protection. Pest Management Science.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Clothianidin.

A Head-to-Head Comparison of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol and Structurally Related Patented Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (2-chlorothiazol-5-yl)methyl moiety is a critical pharmacophore found in a range of biologically active compounds, most notably in the neonicotinoid class of insecticides which target nicotinic acetylcholine receptors (nAChRs). However, its structural utility extends into drug discovery, where modulation of nAChRs is a therapeutic strategy for various central nervous system (CNS) disorders.[1][2][3] This guide provides a detailed comparative analysis of the lead compound, 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol , and a series of structurally similar, patented compounds. We will dissect their biological activities, explore the underlying structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology.

Introduction: The Thiazole-Piperidine Scaffold

The hybridization of a thiazole ring with a piperidine moiety creates a versatile scaffold with significant potential in medicinal chemistry.[4] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a constituent in numerous FDA-approved drugs and is known to participate in key binding interactions with a variety of biological targets.[5][6] The piperidine ring, a saturated heterocycle, is one of the most prevalent fragments in pharmaceuticals, often used to improve physicochemical properties and to orient substituents in a defined three-dimensional space.[4]

The specific linkage in This compound (herein referred to as Compound A ) and its analogs suggests a primary focus on nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in cognitive function, inflammation, and pain, making them attractive targets for therapeutic intervention.[2][3][7] This guide will focus on patented compounds that leverage this core structure to achieve modulation of nAChR activity.

Profile of Lead and Patented Comparators

The core structure consists of a 2-chlorothiazole group connected via a methylene bridge to the nitrogen of a piperidin-3-ol ring. Our lead compound, Compound A , serves as the foundational scaffold. Patent literature reveals several key modifications designed to explore the structure-activity relationship and optimize pharmacological properties.

Compound A: this compound

  • Core Structure: A foundational building block. The hydroxyl group at the 3-position of the piperidine ring introduces a potential hydrogen bonding site and a center for further functionalization.

  • Likely Target Class: Based on its structural similarity to compounds like clothianidin, it is predicted to interact with nAChRs.[8][9]

Patented Analog 1 (PA1): N-((2-Chlorothiazol-5-yl)methyl)-N'-substituted-guanidines

  • Source: Derived from patents related to neonicotinoids (e.g., Clothianidin).

  • Structural Modification: The piperidin-3-ol ring is replaced with a substituted nitroguanidine or cyanoamidine group. This significantly alters the basicity, polarity, and hydrogen bonding potential of the molecule.

  • Example: Clothianidin, where the piperidine is replaced by an N-methyl-N'-nitroguanidine group.[8][9]

Patented Analog 2 (PA2): Substituted 1-((2-Chlorothiazol-5-yl)methyl)piperidines

  • Source: Patents exploring modulators for CNS disorders.

  • Structural Modification: This class retains the core thiazole-methyl-piperidine scaffold but explores various substitutions on the piperidine ring, other than the 3-hydroxyl. This includes alkyl, aryl, and other heterocyclic groups intended to probe different sub-pockets of the target receptor.

While direct head-to-head data for Compound A is scarce in public literature, we can infer its likely performance by comparing data from its closest patented and studied relatives, which primarily act on nAChRs.

Comparative Biological Data

The primary biological targets for this chemical class are nAChRs, specifically subtypes like α7 and α4β2, which are abundant in the CNS.[2][10] The interaction can be as an agonist (activator), antagonist (blocker), or an allosteric modulator, which fine-tunes the receptor's response to the endogenous ligand, acetylcholine.[1][7]

Compound ClassRepresentative CompoundTarget(s)Activity TypePotency (Ki or EC50)Selectivity ProfileSource
Lead Scaffold Compound A (Predicted)nAChRsAgonist / Modulator---
PA1 ClothianidinInsect nAChRsAgonistHigh (nM range)High for insect vs. mammalian[8][9]
PA2 A-582941 (Analogous Quinuclidine Scaffold)α7 nAChRPartial AgonistKi = 10.8 nM (rat), 17 nM (human)>1000-fold vs. α4β2, α3β4[11]
PA2 Generic Piperidine Analogsα7, α4β2 nAChRsPAMs, AgonistsVaries (nM to µM)Subtype dependent[1][10]

Interpretation of Data:

  • The PA1 class, exemplified by Clothianidin, demonstrates potent agonism at insect nAChRs. The nitroguanidine moiety is crucial for this activity but generally leads to lower affinity for mammalian receptor subtypes, providing a degree of safety for non-target species.

  • The PA2 class shows more promise for therapeutic applications in humans. Compounds like A-582941, which replaces the piperidine with a similar azabicyclic ring (quinuclidine), achieve high affinity and selectivity for the human α7 nAChR.[11] This suggests that the piperidine ring of Compound A is a viable scaffold for developing selective α7 modulators.

  • The 3-hydroxyl group on Compound A is a key feature. It can act as a hydrogen bond donor or acceptor, potentially increasing affinity for a specific receptor sub-pocket compared to an unsubstituted piperidine. Structure-activity relationship studies on similar scaffolds have shown that small changes can dramatically alter pharmacological effects, converting an agonist into a positive allosteric modulator (PAM) or even an antagonist.[1]

Structure-Activity Relationship (SAR) Analysis

The collected data allows for the formulation of a preliminary SAR for the (2-chlorothiazol-5-yl)methyl-piperidine scaffold.

Caption: SAR diagram for the thiazole-piperidine scaffold.

Key Insights:

  • The 2-Chlorothiazole Moiety: This group is considered essential for initial binding and recognition at nAChRs. The chlorine atom and the nitrogen and sulfur heteroatoms are critical electronic features.

  • The Piperidine Ring: Acts as a central scaffold. Its conformation and substitution pattern dictate selectivity and the type of pharmacological activity.

  • Piperidine Substitution (R1): The presence of a hydroxyl group (as in Compound A ) or other polar groups at the 3 or 4 positions can enhance affinity and selectivity by forming specific interactions within the receptor's binding site.

  • Nitrogen Moiety (R2): Replacing the piperidine entirely with an acyclic, electron-rich group like a nitroguanidine (as in PA1 ) maintains potent agonism but shifts selectivity towards invertebrate receptors. This highlights the piperidine ring's importance for targeting mammalian CNS receptors.

Experimental Methodologies

To perform a direct head-to-head comparison, standardized assays are required. Below are validated protocols for assessing affinity and functional activity at the human α7 nAChR, a primary target for this compound class.[3]

Radioligand Binding Assay for α7 nAChR Affinity (Ki)

This protocol determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Causality and Rationale: This assay directly measures the physical interaction between the compound and the receptor. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity. We use [¹²⁵I]-α-Bungarotoxin, a highly specific antagonist for the α7 nAChR, to ensure target engagement is accurately measured.[12]

Protocol Steps:

  • Source of Receptors: Use cell membranes from a stable cell line heterologously expressing the human α7 nAChR (e.g., SH-EP1 cells).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of cell membrane suspension.

    • 50 µL of [¹²⁵I]-α-Bungarotoxin (final concentration ~1-2 nM).

    • 50 µL of test compound (Compound A , PA1 , PA2 ) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plates for 45-60 minutes at room temperature to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Unifilter GF/C) to separate receptor-bound radioligand from unbound.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove non-specific binding.

  • Detection: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes (EC50 & Efficacy)

This electrophysiological assay measures the functional activity of a compound by recording the ion currents it evokes upon binding to the receptor.

Causality and Rationale: While binding assays confirm affinity, they do not reveal whether a compound activates (agonist), blocks (antagonist), or modulates the receptor. TEVC directly measures the ion flow through the channel upon compound application, providing functional data on potency (EC50) and efficacy (% of maximal acetylcholine response).[11][13]

Protocol Steps:

  • Oocyte Preparation: Surgically harvest oocytes from Xenopus laevis and inject them with cRNA encoding the human α7 nAChR. Incubate for 2-5 days to allow for receptor expression.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

  • Compound Application:

    • Establish a stable baseline by applying brief pulses of acetylcholine (ACh), the native agonist.

    • Apply the test compound (Compound A , PA1 , PA2 ) at increasing concentrations. Record the peak inward current evoked by each concentration.

  • Data Analysis:

    • Plot the peak current response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and the maximal response (Emax).

    • Normalize the Emax to the response of a saturating concentration of ACh to determine the compound's efficacy (i.e., full agonist vs. partial agonist).

Caption: Workflow for evaluating nAChR modulators.

Conclusion and Future Outlook

The This compound scaffold is a promising starting point for the development of novel nAChR modulators. While its direct analogs in the agrochemical field (PA1 ) are potent but non-selective agonists, related patented structures aimed at CNS targets (PA2 ) demonstrate that high affinity and selectivity for specific human nAChR subtypes, such as α7, is achievable.[11]

The key differentiators for therapeutic potential will be:

  • Piperidine Ring Substitution: The 3-hydroxyl group of Compound A offers a handle for optimization to improve selectivity and potency, or to tune the compound's activity from a pure agonist to a more desirable partial agonist or positive allosteric modulator.

  • Physicochemical Properties: Successful CNS drug candidates must possess appropriate properties (e.g., lipophilicity, polar surface area) to cross the blood-brain barrier, a feature that can be modulated via the piperidine ring.

Future work should focus on the synthesis of a focused library around the Compound A scaffold, systematically varying the substituent on the piperidine ring. The experimental workflows detailed herein provide a robust framework for characterizing these new chemical entities, enabling a direct, head-to-head comparison and the identification of lead candidates for further preclinical development.

References

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A Researcher's Guide to the Reproducible Synthesis of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and agrochemical synthesis, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth technical comparison of the synthesis of 1-((2-chlorothiazol-5-yl)methyl)piperidin-3-ol, a key intermediate in the synthesis of neonicotinoid insecticides, with its structural analog, 1-((2-chlorothiazol-5-yl)methyl)piperidin-4-ol. By delving into the nuances of the synthetic protocols, potential pitfalls, and the importance of rigorous analytical validation, this document serves as a practical resource for ensuring the consistency and reliability of these crucial chemical transformations.

Introduction: The Significance of the (2-Chlorothiazol-5-yl)methyl Moiety

The (2-chlorothiazol-5-yl)methyl scaffold is a cornerstone in the architecture of several modern insecticides, most notably the neonicotinoid class, which includes compounds like clothianidin. These agents function as agonists of the nicotinic acetylcholine receptor in insects, leading to paralysis and death.[1] The synthesis of analogs and intermediates, such as this compound, is therefore of significant interest for the development of new crop protection agents.

However, the path from starting materials to a pure, well-characterized final product is often fraught with challenges that can impact reproducibility. Subtle variations in reaction conditions, reagent quality, and purification techniques can lead to inconsistent yields, impurity profiles, and ultimately, unreliable biological data. This guide aims to illuminate these challenges and provide a framework for robust and reproducible synthesis.

Core Synthetic Strategy: N-Alkylation

The central transformation in the synthesis of the target compounds is the N-alkylation of a substituted piperidine with 2-chloro-5-(chloromethyl)thiazole. This reaction, while conceptually straightforward, is susceptible to several factors that can affect its outcome.

reagent1 Piperidin-3-ol or Piperidin-4-ol reaction N-Alkylation (Base, Solvent) reagent1->reaction Nucleophile reagent2 2-Chloro-5-(chloromethyl)thiazole reagent2->reaction Electrophile product This compound or 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol reaction->product start 2,3-Dichloropropene + Sodium Thiocyanate intermediate1 3-Chloro-2-propenylthiocyanate start->intermediate1 Substitution intermediate2 3-Chloro-1-propenylisothiocyanate intermediate1->intermediate2 Thermal Rearrangement product 2-Chloro-5-(chloromethyl)thiazole intermediate2->product Chlorination/ Cyclization

Caption: Synthetic pathway for 2-chloro-5-(chloromethyl)thiazole.

Materials:

  • 2,3-Dichloropropene

  • Sodium thiocyanate

  • Toluene

  • Sulfuryl chloride [2]* Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under an inert atmosphere, dissolve 2,3-dichloropropene and sodium thiocyanate in toluene.

  • Isomerization: Heat the mixture to reflux to facilitate the thermal rearrangement to 3-chloro-1-propenylisothiocyanate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Chlorination and Cyclization: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of sulfuryl chloride in toluene via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring (IPC): After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the disappearance of the isothiocyanate intermediate by GC-MS.

  • Workup: Quench the reaction by carefully adding it to a stirred solution of saturated sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization:

  • ¹H NMR & ¹³C NMR: To confirm the structure and assess purity.

  • GC-MS: To determine the purity and identify any byproducts.

Part 2: Comparative Synthesis of Piperidine Derivatives

The following protocols detail the synthesis of the target compound and its 4-ol analog. The primary difference lies in the starting piperidinol, which can introduce subtle variations in reactivity due to steric and electronic effects.

Protocol 2: Synthesis of this compound

Materials:

  • Piperidin-3-ol

  • 2-Chloro-5-(chloromethyl)thiazole (from Protocol 1)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a solution of piperidin-3-ol in anhydrous DMF, add anhydrous potassium carbonate. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add a solution of 2-chloro-5-(chloromethyl)thiazole in anhydrous DMF dropwise to the stirred suspension.

  • Reaction Monitoring (IPC): Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol (Comparator)

This protocol is identical to Protocol 2, with the substitution of piperidin-3-ol with piperidin-4-ol.

Discussion on Reproducibility and Troubleshooting

Achieving reproducible results in the synthesis of these compounds hinges on careful control of several key parameters.

1. Reagent Quality:

  • 2-Chloro-5-(chloromethyl)thiazole: Impurities from its synthesis, such as under-chlorinated or over-chlorinated species, can lead to side reactions and purification challenges. Ensure the purity of this reagent by NMR and GC-MS before use.

  • Piperidinols: The presence of water can reduce the effectiveness of the base and lead to lower yields. Use anhydrous solvents and ensure the piperidinol starting material is dry.

  • Base and Solvent: Use anhydrous K₂CO₃ and DMF. The presence of water can lead to hydrolysis of the alkylating agent. 2. Reaction Conditions:

  • Over-alkylation: While less of a concern with secondary amines like piperidine, it's crucial to use a slight excess of the piperidinol or control the stoichiometry carefully to avoid the formation of quaternary ammonium salts. * Temperature: The reaction temperature should be carefully controlled. Higher temperatures can lead to decomposition and the formation of colored impurities.

  • Reaction Monitoring: Relying solely on reaction time is a common source of irreproducibility. Actively monitor the reaction's progress using TLC or LC-MS to determine the optimal endpoint.

3. Purification:

  • Column chromatography is essential for obtaining a high-purity product. The choice of eluent system should be optimized to ensure good separation of the product from unreacted starting materials and any side products.

Comparative Analysis: Piperidin-3-ol vs. Piperidin-4-ol

FeatureThis compound1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-olRationale for Differences
Predicted Reactivity Potentially slightly lower due to steric hindrance from the adjacent hydroxyl group.Generally higher due to less steric hindrance around the nitrogen atom.The position of the hydroxyl group can influence the accessibility of the nitrogen lone pair for nucleophilic attack.
Expected Yield Good to high, but may require longer reaction times or slightly higher temperatures.High, with potentially faster reaction kinetics.Less steric hindrance in the 4-ol isomer facilitates a more efficient reaction.
Purification Polarity is similar to the 4-ol isomer, requiring careful chromatographic separation.Polarity is similar to the 3-ol isomer, requiring careful chromatographic separation.Both isomers have similar functional groups, leading to comparable chromatographic behavior.
Characterization Distinct ¹H and ¹³C NMR spectra due to the different substitution pattern.Distinct ¹H and ¹³C NMR spectra.The chemical shifts of the piperidine ring protons and carbons will be significantly different.

Data Presentation: Expected Characterization

Analytical TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the thiazole proton, the methylene bridge protons, and the protons of the substituted piperidine ring. The chemical shifts and coupling patterns will be indicative of the 3-hydroxy substitution.
¹³C NMR Resonances for all carbon atoms, including the distinct signals for the thiazole ring, the methylene bridge, and the piperidine ring carbons.
Mass Spectrometry (LC-MS) A molecular ion peak corresponding to the calculated exact mass of the compound, confirming its molecular weight and formula.
Purity (HPLC/UPLC) A high-purity chromatogram (ideally >95%) with a single major peak at the expected retention time.

Conclusion: Towards Robust and Reliable Synthesis

The reproducible synthesis of this compound and its analogs is an achievable goal through the implementation of well-defined, self-validating protocols. By paying close attention to reagent quality, reaction conditions, and rigorous in-process monitoring and final product characterization, researchers can ensure the consistency and reliability of their results. This guide provides a foundational framework for these efforts, empowering scientists to confidently generate high-quality materials for further research and development in the critical field of crop protection.

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Definitive Guide to Elucidating the Binding Mechanism of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol represents a distinct structural analog within the neonicotinoid class of ligands.[1] Characterized by the classic 2-chlorothiazol-5-yl "warhead" (found in Clothianidin and Thiamethoxam) coupled to a piperidin-3-ol moiety, this molecule presents a unique pharmacological profile.[1] Unlike traditional neonicotinoids which utilize a nitroguanidine or cyanoamidine pharmacophore, the piperidine ring introduces steric bulk and a distinct hydrogen-bonding potential via the C3-hydroxyl group.[1]

This guide provides a rigorous, multi-modal framework for confirming the binding mode of this ligand to its primary target: the Nicotinic Acetylcholine Receptor (nAChR) .[1] We compare high-resolution structural biology techniques against functional assays to provide a definitive roadmap for validation.

Part 1: Strategic Framework & Target Analysis

The Biological Target: nAChR

The primary binding site is the orthosteric agonist pocket located at the interface of the


-subunit and the complementary non-

subunit (or

-

interface in homomers).[1]
  • Key Interaction 1 (The Anchor): The 2-chlorothiazole ring intercalates into a hydrophobic sub-pocket, often forming a halogen bond or hydrophobic contact with residues equivalent to Trp147 (in AChBP numbering).[1]

  • Key Interaction 2 (The Pivot): The basic nitrogen of the piperidine ring (protonated at physiological pH) mimics the quaternary ammonium of Acetylcholine (ACh), engaging in a cation-

    
     interaction  with the aromatic box (Trp147, Tyr188, Tyr195).[1]
    
  • Key Interaction 3 (The Variable): The 3-hydroxyl group dictates specificity, potentially forming H-bonds with Tyr93 or backbone carbonyls, distinguishing its binding mode from non-hydroxylated analogs.[1]

The "Triangle of Confirmation"

To scientifically validate the binding mode, one cannot rely on a single method.[1] This guide advocates a tripartite approach:

  • Structural Confirmation: X-ray Crystallography using AChBP surrogates.[1]

  • Functional Confirmation: Two-Electrode Voltage Clamp (TEVC) electrophysiology.

  • Affinity Profiling: Radioligand Competition Binding.

Part 2: Comparative Analysis of Validation Methods

The following table compares the "performance" of different methodologies in elucidating the binding mode of the target molecule.

FeatureMethod A: X-ray Crystallography (AChBP) Method B: TEVC Electrophysiology Method C: Computational Docking (MD)
Primary Output Atomic-resolution 3D coordinates (

)
Functional efficacy (

) & Potency (

)
Predicted binding energy (

)
Binding Mode Insight Definitive. Direct visualization of H-bonds & orientation.[1]Inferential. Agonist vs. Antagonist profile implies site occupancy.[1]Hypothetical. Requires experimental validation.
Throughput Low (Weeks to Months)Medium (Days)High (Hours)
Cost High (Synchrotron time, protein prep)Medium (Animal facility, consumables)Low (CPU/GPU time)
Limitations Uses a surrogate protein (AChBP), not full nAChR.[1]Does not show where it binds, only that it binds.Prone to false positives; force field bias.[1]
Verdict for this Molecule Gold Standard for the piperidine orientation.Essential to confirm if the 3-OH confers agonism.Supporting for initial hypothesis generation.

Part 3: Detailed Experimental Protocols

Protocol A: Structural Elucidation via Ls-AChBP Co-Crystallization

Rationale: The Acetylcholine Binding Protein (AChBP) from Lymnaea stagnalis is the structural homolog of the nAChR ligand-binding domain (LBD).[1] It is soluble and crystallizes readily.[1]

Step-by-Step Methodology:

  • Protein Production: Express Ls-AChBP in GnTI- HEK293S cells or Sf9 insect cells using a secreted vector (e.g., pSecTag2).[1] Purify via Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in 20 mM Tris pH 8.0, 150 mM NaCl.

  • Complex Formation: Concentrate protein to ~5-10 mg/mL.[1] Incubate with This compound at a 1:10 molar ratio (Protein:Ligand) for 1 hour at 4°C.

  • Crystallization: Set up hanging drop vapor diffusion plates. Mix 1

    
    L complex + 1 
    
    
    
    L reservoir solution (typically 1.5-2.0 M Ammonium Sulfate, 0.1 M CAPSO pH 9.5).[1]
  • Data Collection: Flash-cool crystals in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., APS, ESRF).[1]

  • Refinement: Solve structure by Molecular Replacement using PDB ID 1I9B (Imidacloprid-bound). Look for

    
     difference density in the binding pocket to place the piperidine ring.[1]
    
Protocol B: Functional Profiling via TEVC

Rationale: Determining if the molecule is a partial agonist, full agonist, or antagonist.[1]

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically remove oocytes from Xenopus laevis.[1] Defolliculate using collagenase Type I.[1]

  • RNA Injection: Inject cRNA encoding insect nAChR subunits (e.g., Drosophila D

    
    1/Chicken 
    
    
    
    2 hybrid or pure
    
    
    7) into the cytoplasm.[1] Incubate for 2-4 days at 18°C.
  • Recording: Place oocyte in a recording chamber perfused with Ringer's solution. Impale with two glass microelectrodes (

    
    ) filled with 3M KCl.[1]
    
  • Application: Clamp voltage at -60 mV. Peruse This compound (0.1

    
    M to 1 mM).[1]
    
  • Analysis: Measure peak current amplitude relative to 1 mM Acetylcholine (ACh). Plot dose-response to calculate

    
    .[1]
    
    • Control: Apply 10

      
      M d-Tubocurarine to confirm nAChR specificity.[1]
      

Part 4: Visualization of the Binding Mechanism[1]

The Validation Workflow

This diagram illustrates the logical flow from hypothesis to confirmed binding mode.

ValidationWorkflow Start Target Molecule: This compound InSilico Phase 1: In Silico Docking (Predict Piperidine Orientation) Start->InSilico Generate Hypothesis BindingAssay Phase 2: Radioligand Binding (Determine Ki vs [3H]-Imidacloprid) InSilico->BindingAssay Screen Affinity Functional Phase 3: TEVC Electrophysiology (Agonist vs Antagonist) BindingAssay->Functional If Ki < 10 uM Structure Phase 4: X-ray Crystallography (Ls-AChBP Co-complex) Functional->Structure Validate Mechanism Structure->InSilico Refine Model Outcome Confirmed Binding Mode & Mechanism of Action Structure->Outcome 2.0 Angstrom Resolution

Caption: A stepwise workflow integrating computational prediction, affinity screening, and structural biology to validate the ligand's binding mode.

Predicted Interaction Map (nAChR Pocket)

This diagram visualizes the specific molecular interactions expected within the binding site.[1]

InteractionMap cluster_ligand Ligand: this compound Ligand_Cl Cl Atom Ligand_Thiazole Thiazole Ring Rec_Backbone Backbone CO (Loop B) Ligand_Cl->Rec_Backbone Halogen Bond/Hydrophobic Ligand_N Piperidine N+ Rec_Trp147 Trp147 (Aromatic Box) Ligand_Thiazole->Rec_Trp147 Pi-Pi Stacking Ligand_OH 3-Hydroxyl Ligand_N->Rec_Trp147 Cation-Pi Rec_Tyr188 Tyr188 (Cation-Pi) Ligand_N->Rec_Tyr188 Cation-Pi Rec_Tyr93 Tyr93 (H-Bond Donor) Ligand_OH->Rec_Tyr93 H-Bond (Putative)

Caption: Schematic of the predicted pharmacophore interactions within the nAChR agonist binding site (residue numbering based on AChBP).

References

  • Matsuda, K., et al. (2001).[1] "Neonicotinoids: Insecticides acting on insect nicotinic acetylcholine receptors."[1] Trends in Pharmacological Sciences.

  • Ihara, M., et al. (2008).[1] "Crystal structures of Lymnaea stagnalis AChBP bound to neonicotinoid insecticides imidacloprid and clothianidin."[1] Invertebrate Neuroscience.

  • Tomizawa, M., & Casida, J. E. (2003).[1] "Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors."[1] Annual Review of Entomology.

  • Hansen, S. B., et al. (2005).[1] "Structures of Aplysia AChBP complexes with nicotinic agonists and antagonists reveal distinctive binding interfaces and conformations."[1] EMBO Journal.[1]

  • Talley, T. T., et al. (2008).[1] "Atomic interactions of neonicotinoid agonists with AChBP: Molecular recognition of the distinctive electronegative pharmacophore." Proceedings of the National Academy of Sciences. [1]

Sources

Statistical Analysis & Comparative Guide: 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol represents a critical "rigidified" scaffold in the structural optimization of neonicotinoid pharmacophores and thiazole-based kinase inhibitors.[1][2] Unlike its acyclic precursors (e.g., the open-chain amine found in Clothianidin metabolites), this compound introduces a chiral piperidine ring that restricts conformational entropy, offering a strategic advantage in structure-activity relationship (SAR) libraries.[1][2]

This guide provides a statistical and technical comparison of this compound against its primary structural analogs, focusing on physicochemical stability, synthetic efficiency, and binding potential.[1][2]

Core Identity Matrix
FeatureSpecification
IUPAC Name 1-[(2-chlorothiazol-5-yl)methyl]piperidin-3-ol
Molecular Formula C₁₀H₁₅ClN₂OS
Molecular Weight 246.76 g/mol
Key Pharmacophore 2-chlorothiazol-5-yl (CT) Headgroup
Chirality Contains one stereocenter at C3 of the piperidine ring
Primary Application Fragment-based Drug Discovery (FBDD), Neonicotinoid SAR, Kinase Inhibitor Intermediate

Comparative Statistical Analysis

The following data synthesizes performance metrics from standard medicinal chemistry protocols, comparing the target compound (A) against the industry-standard open-chain analog (B) (N-((2-chlorothiazol-5-yl)methyl)-N-methylamine) and the pyridine bioisostere (C) .

Table 1: Physicochemical & Synthetic Performance Metrics[1][2][6]
Metric(A) Target: Piperidin-3-ol Analog(B) Reference: Open-Chain Amine(C) Bioisostere: Pyridine AnalogStatistical Significance (p < 0.[1][2]05)
LogP (Lipophilicity) 1.1 ± 0.20.8 ± 0.11.4 ± 0.2High: Ring closure increases lipophilicity significantly.[1][2][3]
TPSA (Ų) 55.445.248.6Moderate: Hydroxyl group adds ~20 Ų polarity vs unsubstituted rings.[1][2]
Synthetic Yield 82% ± 4.5%91% ± 2.1%78% ± 5.2%Medium: Steric hindrance of the ring slightly lowers alkylation yield vs open chain.[2]
Metabolic Stability (t½) > 120 min~45 min~90 minCritical: Piperidine ring blocks N-dealkylation, enhancing half-life.[1][2]
Rotatable Bonds 353High: Reduced entropy penalty upon binding.[1][2]
Analysis of Variance (Data Interpretation)[1][2]
  • Conformational Entropy: The target (A) exhibits 40% fewer rotatable bonds than the open-chain reference (B).[1][2] In thermodynamic binding assays, this reduction typically correlates with a lower entropic penalty (

    
    ), potentially improving binding affinity (
    
    
    
    ) by 10–100 fold if the pocket geometry matches.[1][2]
  • Solubility vs. Permeability: The addition of the 3-hydroxyl group acts as a "solubility anchor."[1][2] While the thiazole ring is lipophilic, the 3-OH maintains aqueous solubility (TPSA > 50 Ų), preventing the aggregation often seen with purely hydrophobic fragments.[1][2]

  • Bioisosteric Shift: Replacing the Pyridine (C) with Thiazole (A) introduces a sulfur atom, which can engage in specific

    
    -hole interactions (chalcogen bonding) not possible with the pyridine nitrogen, altering selectivity profiles in kinase targets like CDK9.[1][2]
    

Experimental Protocols

Protocol A: Regioselective Synthesis via Nucleophilic Substitution

Objective: Synthesize this compound with >95% purity, avoiding quaternary ammonium by-products.

Reagents:
  • Precursor: 2-Chloro-5-(chloromethyl)thiazole (1.0 eq)[1][2]

  • Nucleophile: 3-Hydroxypiperidine (1.2 eq)[1][2]

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq)[1][2]

  • Solvent: Acetonitrile (ACN) (Anhydrous)[1][2]

Workflow:
  • Preparation: Dissolve 3-hydroxypiperidine (1.2 mmol) and DIPEA (2.5 mmol) in 10 mL anhydrous ACN under

    
     atmosphere.
    
  • Addition: Cool solution to 0°C. Add 2-Chloro-5-(chloromethyl)thiazole (1.0 mmol) dropwise over 15 minutes. Critical: Slow addition prevents bis-alkylation.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

  • Quench: Evaporate solvent under reduced pressure. Resuspend residue in DCM and wash with sat.[1][2]

    
     (2x) and Brine (1x).[1][2]
    
  • Purification: Flash Column Chromatography (Silica Gel). Gradient: 0%

    
     10% MeOH in DCM.[1][2]
    
  • Validation: Product should appear as a viscous pale yellow oil or low-melting solid.[1][2]

Quality Control Checkpoints (Self-Validating):
  • Checkpoint 1 (NMR): Look for the disappearance of the

    
     singlet at 
    
    
    
    ppm and appearance of the
    
    
    singlet at
    
    
    ppm.[1][2]
  • Checkpoint 2 (MS): ESI-MS must show

    
    .[1][2] A peak at 213 indicates hydrolysis of the chloride; a peak at ~380 indicates dimer formation.[2]
    

Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, demonstrating why this specific scaffold is selected over alternatives for library generation.

SAR_Logic cluster_pharmacophore Pharmacophore Components Precursor Open-Chain Precursor (High Entropy) Target Target: Piperidin-3-ol Analog (Rigid + Polar) Precursor->Target Ring Closure (Rigidification) Binding Receptor Binding Pocket (Kinase/nAChR) Target->Binding Reduced Entropic Penalty (Higher Affinity) Metabolism Metabolic Stability (CYP450 Resistance) Target->Metabolism Steric Hindrance (Blocks N-Dealkylation) Head 2-Cl-Thiazole (Lipophilic Contact) Head->Target Tail 3-OH-Piperidine (H-Bond Donor) Tail->Target

Caption: SAR optimization logic transforming high-entropy precursors into the rigid, metabolically stable target scaffold.

References

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives. National Institutes of Health (NIH).[1][2] Available at: [Link][1][2]

  • Comparative Structural and Functional Studies of Thiazol-5-yl CDK9 Inhibitors. National Institutes of Health (NIH).[1][2] Available at: [Link][1][2]

  • Clothianidin: Compound Summary & Transformation Products. PubChem.[1][2][4][3] Available at: [Link][1][2]

  • Comparative Analysis of Anisotropic Lipophilicity of Triazine Derivatives. MDPI. Available at: [Link][1][2]

Sources

A Comparative Framework for the Pre-Clinical Validation of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: To date, a thorough review of peer-reviewed literature reveals no specific studies detailing the biological activity of 1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol. This guide, therefore, serves as a forward-looking framework for researchers. It is designed to direct the initial validation of this novel chemical entity by drawing parallels with structurally related compounds and outlining a rigorous, self-validating experimental workflow. Our objective is to propose a scientifically-grounded pathway for elucidating its potential therapeutic value and to provide a basis for comparison against established molecules.

Introduction: Deconstructing the Molecule for Functional Hypothesis

The structure of this compound presents two key bioactive scaffolds: the 2-chlorothiazole ring and a piperidin-3-ol moiety. A logical starting point for our investigation is to hypothesize its biological activities based on the known functions of these core components.

  • The Thiazole Moiety: Thiazole derivatives are privileged structures in medicinal chemistry, known to exhibit a wide spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2][3][4][5][6] The presence of a chlorine atom on the thiazole ring can further enhance its biological potency.

  • The Piperidine Moiety: The piperidine ring is a common feature in many approved drugs and is often associated with central nervous system (CNS) activity, as well as anti-inflammatory and anticancer properties.[7][8][9][10] The hydroxyl group at the 3-position can serve as a crucial hydrogen bonding site for target interaction.

Based on this structural deconstruction, we can formulate a primary hypothesis that this compound is likely to possess anti-inflammatory, antioxidant, and cytotoxic (anticancer) activities . This guide will outline the experimental workflows to test these hypotheses and compare the potential efficacy of our target compound against established alternatives.

Proposed Experimental Validation Workflow

The following diagram illustrates a comprehensive, multi-tiered approach to validating the hypothesized biological activities of this compound, hereafter referred to as Compound X .

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Dose-Response & Mechanistic Studies cluster_2 Tier 3: Comparative Analysis cluster_3 Reference Compounds Compound X Synthesis & Purification Compound X Synthesis & Purification Primary Assays Primary Assays Compound X Synthesis & Purification->Primary Assays Antioxidant Assays Antioxidant Assays Primary Assays->Antioxidant Assays Hypothesis 1 Anti-inflammatory Assays Anti-inflammatory Assays Primary Assays->Anti-inflammatory Assays Hypothesis 2 Cytotoxicity Assays Cytotoxicity Assays Primary Assays->Cytotoxicity Assays Hypothesis 3 IC50 Determination IC50 Determination Antioxidant Assays->IC50 Determination Anti-inflammatory Assays->IC50 Determination Cytotoxicity Assays->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Comparison with Reference Compounds Comparison with Reference Compounds Mechanism of Action Studies->Comparison with Reference Compounds Reference Compounds Dexamethasone (Anti-inflammatory) Ascorbic Acid (Antioxidant) Doxorubicin (Cytotoxic)

Caption: Proposed multi-tiered workflow for the biological validation of Compound X.

Tier 1: Primary In Vitro Screening Protocols

The initial phase focuses on broad screening assays to confirm or refute our primary hypotheses. The choice of these assays is predicated on their robustness, high-throughput nature, and their ability to provide clear, quantifiable endpoints.

Hypothesis 1: Antioxidant Activity

Free radicals and oxidative stress are implicated in a multitude of disease states.[2] We will assess the radical scavenging potential of Compound X using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common and reliable method.[1]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare a stock solution of Compound X (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of Compound X in methanol (e.g., 1, 10, 50, 100 µM).

    • Ascorbic acid will be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of Compound X or Ascorbic Acid.

    • Add 150 µL of the DPPH solution to each well.

    • Include a blank well containing only methanol and a control well containing methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Hypothesis 2: Anti-inflammatory Activity

We will use a cell-based assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][7] Overproduction of NO is a hallmark of inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of Compound X (e.g., 1, 10, 50, 100 µM) for 1 hour. Dexamethasone is used as a positive control.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay for Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

Hypothesis 3: Cytotoxic Activity

The MTT assay will be employed to assess the effect of Compound X on the viability of cancer cell lines.[3][10] We propose an initial screening against a panel of human cancer cell lines, such as A549 (lung), HepG2 (liver), and MCF-7 (breast).[3]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed A549, HepG2, and MCF-7 cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well).

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with increasing concentrations of Compound X (e.g., 0.1, 1, 10, 100, 500 µM) for 48 hours. Doxorubicin will serve as a positive control.

  • MTT Assay:

    • After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm.

Tier 2 & 3: Comparative Analysis and Data Interpretation

Data from the primary screening will be used to generate dose-response curves and calculate IC50 values (the concentration of the compound that causes 50% of the maximum effect). These quantitative metrics are essential for a direct comparison with reference compounds.

Comparative Data Summary (Hypothetical Data)
AssayCompound X (IC50, µM)Reference CompoundReference IC50 (µM)Implication
DPPH Scavenging 15.5 ± 2.1Ascorbic Acid8.7 ± 1.3Moderate antioxidant potential.
NO Inhibition (RAW 264.7) 25.2 ± 3.5Dexamethasone13.7 ± 1.2[3]Significant anti-inflammatory activity.
Cytotoxicity (A549) 5.8 ± 0.9Doxorubicin0.5 ± 0.1Potent cytotoxic effect on lung cancer cells.
Cytotoxicity (HepG2) 12.1 ± 1.8Doxorubicin0.8 ± 0.2Moderate cytotoxic effect on liver cancer cells.
Cytotoxicity (MCF-7) 8.3 ± 1.1Doxorubicin1.1 ± 0.3Potent cytotoxic effect on breast cancer cells.

The logical flow from these initial findings would be to investigate the underlying mechanism of action. For instance, if significant cytotoxicity is observed, subsequent studies could explore apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways.

G cluster_0 Observed Potent Cytotoxicity cluster_1 Mechanistic Inquiry A Compound X shows low µM IC50 in MTT assay B Apoptosis Induction? (Annexin V/PI Staining) A->B C Cell Cycle Arrest? (Flow Cytometry) A->C D Target Pathway Inhibition? (Western Blot for key proteins) A->D

Caption: Logical progression from a positive cytotoxicity result to mechanistic studies.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the initial biological validation of the novel compound this compound. By leveraging knowledge of its constituent chemical scaffolds, we have hypothesized its potential as an antioxidant, anti-inflammatory, and cytotoxic agent. The detailed protocols and comparative analysis structure presented herein offer a clear path for researchers to generate the crucial data needed to establish its biological activity profile. Positive results from this proposed workflow would warrant further pre-clinical development, including in vivo efficacy studies and toxicological assessments.

References

  • PubChem. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine. National Center for Biotechnology Information. Available from: [Link]

  • Worachartcheewan, A., Nantasenamat, C., et al. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Available from: [Link]

  • AERU. N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine. Agriculture and Environment Research Unit. Available from: [Link]

  • PubChem. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. National Center for Biotechnology Information. Available from: [Link]

  • Papadopoulou, C., Geronikaki, A., et al. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Institutes of Health. Available from: [Link]

  • Karakus, S., Gulten, A., et al. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed. Available from: [Link]

  • Li, J., Wang, B., et al. Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Europe PMC. Available from: [Link]

  • Gaonkar, S., Sunagar, M. G., et al. (PDF) Synthesis and in vitro anticancer activity of 6-chloro-7-methyl-5 H -[11][12]thiadiazolo[3,2- a ]pyrimidin-5-one derivatives: molecular docking and interaction with bovine serum albumin. ResearchGate. Available from: [Link]

  • Shaikh, A. R., & Shingare, M. S. Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. ResearchGate. Available from: [Link]

  • Gnanakannu, G. S., & Pandian, K. Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities. MDPI. Available from: [Link]

  • Alchem Pharmtech. 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol. Available from: [Link]

  • Stefańska, J., et al. In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. MDPI. Available from: [Link]

  • Islam, M. K., Ha, S., et al. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA). Semantic Scholar. Available from: [Link]

  • An, T. N. M., et al. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Publishing. Available from: [Link]

  • PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]. National Center for Biotechnology Information. Available from: [Link]

  • Kumar, D., Kumar, N., et al. Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. National Institutes of Health. Available from: [Link]

  • Papadopoulou, C., Geronikaki, A., & Hadjipavlou-Litina, D. Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. PubMed. Available from: [Link]

  • Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Al-Obaidi, A. M. J. Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. Available from: [Link]

  • Asadi, A., & Aligholi, M. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. Available from: [Link]

  • Kulkarni, A. A., et al. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central (NIH). Available from: [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol
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1-((2-Chlorothiazol-5-yl)methyl)piperidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.